molecular formula C29H27N7O4S B605589 Arry-380 CAS No. 937265-83-3

Arry-380

Cat. No.: B605589
CAS No.: 937265-83-3
M. Wt: 569.6 g/mol
InChI Key: QVMNYGOVNWWFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARRY-380 (also known as Tucatinib, ONT-380, or Irbinitinib) is an oral, potent, selective, reversible, and ATP-competitive small-molecule inhibitor of ErbB-2 (HER2). It demonstrates high potency with IC50 values of 8 nM for HER2 and 7 nM for the truncated p95 HER2 variant in cell-based assays, showing approximately 500-fold selectivity for HER2 over EGFR. This selectivity is a key research advantage as it may reduce off-target effects associated with EGFR inhibition, such as skin rash and gastrointestinal toxicity. This compound powerfully blocks the phosphorylation of HER2 and its downstream effectors, making it a valuable tool for studying HER2-driven oncogenesis. Its activity against the p95-HER2 truncation, which can cause resistance to other therapies like trastuzumab, adds to its significant research value. In vivo studies show that this compound significantly inhibits tumor growth in multiple HER2-dependent xenograft models, including breast (BT-474), ovarian (SKOV-3), and gastric (N87) carcinomas. It has also demonstrated activity in intracranial tumor models, indicating potential for researching HER2-positive brain metastases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMNYGOVNWWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239555
Record name ARRY-380
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Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937265-83-3
Record name ARRY-380
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Record name ARRY-380
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Record name 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine
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Record name N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ARRY-380 (Tucatinib) in HER2+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-380, also known as tucatinib (B611992) (TUKYSA®), is a potent, oral, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2). In HER2-positive (HER2+) breast cancer, the overexpression of the HER2 receptor is a primary driver of tumorigenesis. Tucatinib functions as a critical component of targeted therapy by selectively inhibiting the intracellular kinase domain of HER2, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction: The Role of HER2 in Breast Cancer

Approximately 15-20% of breast cancers are characterized by the amplification of the ERBB2 gene, resulting in the overexpression of the HER2 protein on the cancer cell surface. HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Upon homo- or heterodimerization with other HER family members (e.g., HER3), the intracellular tyrosine kinase domain of HER2 is activated, triggering a cascade of downstream signaling events. The two primary signaling pathways activated by HER2 are:

  • The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is central to promoting cell survival, growth, and proliferation.

  • The Ras/Raf/Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway: This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

The constitutive activation of these pathways in HER2+ breast cancer leads to uncontrolled cell growth and tumor progression.

This compound (Tucatinib): Molecular Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of HER2.[1] By binding to the ATP-binding pocket of the HER2 kinase, tucatinib prevents the autophosphorylation and activation of the receptor.[1] This blockade of HER2 phosphorylation is the critical step in its mechanism of action, leading to the inhibition of the downstream PI3K/AKT and MAPK signaling cascades.[1] The ultimate outcome is a reduction in tumor cell proliferation and the induction of apoptosis.[1]

A key feature of tucatinib is its high selectivity for HER2 over EGFR (HER1).[1] Preclinical studies have demonstrated that tucatinib is approximately 500- to over 1,000-fold more selective for HER2 than for EGFR in cell-based assays.[2][3] This high selectivity is associated with a more favorable toxicity profile, particularly a lower incidence of severe diarrhea and rash, which are common side effects related to EGFR inhibition by other dual HER2/EGFR inhibitors.[4] Furthermore, tucatinib has shown efficacy against the p95HER2 truncated form of the receptor, which can contribute to resistance to other HER2-targeted therapies.[2]

dot

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 HER2 HER2 P_HER2 p-HER2 HER2->P_HER2 Autophosphorylation HER3->P_HER2 Dimerization This compound This compound This compound->P_HER2 Inhibition PI3K PI3K P_HER2->PI3K Ras Ras P_HER2->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: HER2 signaling pathway and the inhibitory action of this compound (Tucatinib).

Preclinical Data

In Vitro Potency and Selectivity

Tucatinib demonstrates potent inhibition of HER2 phosphorylation and the proliferation of HER2-amplified breast cancer cell lines in the nanomolar range.

Cell LineCancer TypeHER2 StatusTucatinib IC50 (nM)
BT-474Breast CancerAmplified33
SKBR3Breast CancerAmplified26
TBCP-1Breast CancerAmplified191
ZR7530Breast CancerAmplified~10
HCC1954Breast CancerAmplified>1000

Table 1: In Vitro Cell Proliferation IC50 Values for Tucatinib in HER2+ Breast Cancer Cell Lines.[5]

In Vivo Antitumor Activity in Xenograft Models

In preclinical xenograft models using HER2+ breast cancer cell lines, this compound has demonstrated significant single-agent and combination activity, including in models of central nervous system (CNS) metastases.

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
BT-474This compound50 mg/kg/day50%[6]
BT-474This compound100 mg/kg/day96%[6]
SKOV-3 (Ovarian)This compound50 mg/kg, BID39%[6]
SKOV-3 (Ovarian)This compound100 mg/kg, BID96%[6]

Table 2: Antitumor Activity of this compound in Xenograft Models.

Clinical Data

The clinical development of tucatinib has confirmed its efficacy and manageable safety profile in heavily pretreated patients with HER2+ metastatic breast cancer.

Clinical TrialTreatment ArmNumber of PatientsOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)
Phase I (NCT00650572)This compound (≥ MTD)2214%27%-
HER2CLIMB (NCT02614794)Tucatinib + Trastuzumab + Capecitabine41040.6%-7.8 months
HER2CLIMB (NCT02614794)Placebo + Trastuzumab + Capecitabine20222.8%-5.6 months
HER2CLIMB-05 (NCT05132582)Tucatinib + Trastuzumab + Pertuzumab326--24.9 months
HER2CLIMB-05 (NCT05132582)Placebo + Trastuzumab + Pertuzumab328--16.3 months

Table 3: Summary of Key Clinical Trial Results for Tucatinib in HER2+ Metastatic Breast Cancer.[4][7][8][9]

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

This assay quantifies the effect of this compound on the viability of HER2+ breast cancer cell lines.

Materials:

  • HER2+ breast cancer cell lines (e.g., BT-474, SKBR3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom white plates

  • This compound (Tucatinib)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Culture HER2+ breast cancer cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

dot

Cell_Proliferation_Workflow A Seed HER2+ cells in 96-well plate B Incubate overnight A->B C Treat with this compound serial dilutions B->C D Incubate for 72-96 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G Xenograft_Workflow A Implant HER2+ cells subcutaneously in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight D->E F Analyze data and determine TGI E->F

References

The Core of Selectivity: A Technical Guide to Tucatinib (ARRY-380), a Highly Selective HER2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib (B611992) (formerly known as ARRY-380 or ONT-380) is an oral, potent, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2] In the landscape of HER2-targeted therapies, tucatinib distinguishes itself through its remarkable selectivity for HER2 over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR).[3][4] This high selectivity is associated with a more favorable toxicity profile, notably lower incidences of severe diarrhea and rash commonly associated with dual HER2/EGFR inhibitors.[3] This technical guide provides an in-depth overview of tucatinib's mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize this pivotal therapeutic agent.

Mechanism of Action

Tucatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2.[3][5] In approximately 20% of breast cancers, amplification of the ERBB2 gene leads to overexpression of the HER2 receptor, resulting in constitutive receptor activation and downstream signaling that drives tumor cell proliferation and survival.[3] Tucatinib binds to the ATP-binding pocket within the HER2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6]

Specifically, tucatinib potently inhibits the phosphorylation of HER2 and its critical dimerization partner, HER3.[3][6] This blockade effectively suppresses two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK)/ERK pathway.[1][3][7] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[3] A key characteristic of tucatinib is its ability to inhibit both the full-length HER2 receptor and the truncated p95HER2 isoform, which can confer resistance to other HER2-targeted therapies.[1][5]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the HER2 signaling pathway and the precise point of inhibition by tucatinib.

HER2_Signaling_Pathway HER2 Signaling Pathway and Tucatinib's Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibition of Phosphorylation

HER2 signaling pathway and tucatinib's point of inhibition.

Quantitative Data

The potency and selectivity of tucatinib have been extensively characterized in a variety of preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition
Kinase TargetTucatinib IC₅₀ (nmol/L)Lapatinib IC₅₀ (nmol/L)Neratinib IC₅₀ (nmol/L)Reference
HER26.9--[4]
EGFR449--[4]
HER4310--[4]
p95HER27--[5]

IC₅₀: Half-maximal inhibitory concentration. Data from biochemical assays.

Table 2: In Vitro Cell-Based Activity
Cell LineCancer TypeHER2 StatusTucatinib IC₅₀ (nmol/L)Reference
BT-474Breast CancerAmplified4[8]
NCI-N87Gastric CancerAmplified40 (pHER2)[8]
SK-BR-3Breast CancerAmplified~10-100 (varies)
EFM192ABreast CancerAmplified17[9]
HCC1954Breast CancerAmplified>1000
ZR7530Breast CancerAmplified10
TBCP-1Breast CancerPositive191
A431Epidermoid CarcinomaEGFR Amplified>1000 (pEGFR)[8]

IC₅₀ values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline protocols for key experiments used to characterize tucatinib.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of tucatinib against purified HER2 kinase.

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: Prepare a reaction mixture containing HER2 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of tucatinib (e.g., 12-point, 3-fold dilutions ranging from 0.00017 to 30 µmol/L) or a vehicle control (DMSO) to the reaction mixture.[4]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion & Luminescence: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC₅₀ values by fitting the data to a four-parameter variable slope equation using software such as GraphPad Prism.[4]

Cell Proliferation/Viability Assay

Objective: To quantify the dose-dependent effect of tucatinib on the proliferation and viability of HER2-positive cancer cell lines.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay): [8][10][11]

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474) in 96-well or 384-well plates at a predetermined density to ensure exponential growth over the assay period.[11] Allow cells to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with a serial dilution of tucatinib (e.g., 10-point titration, from 0.01 to 25,000 nmol/L) or a vehicle control (DMSO).[10][11]

  • Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).[8][10]

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[10]

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate IC₅₀ values using a non-linear regression curve fit.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed HER2+ cells in 96-well plate start->seed_cells adhere Incubate overnight (allow adherence) seed_cells->adhere treat Add serial dilutions of Tucatinib/DMSO adhere->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Normalize data and calculate IC50 measure->analyze end End analyze->end

Workflow for a typical cell viability assay.
Protein Phosphorylation Assay

Objective: To determine the effect of tucatinib on the phosphorylation of HER2 and downstream signaling proteins like AKT and ERK.

Methodology (Example using ELISA): [10][11]

  • Cell Treatment: Seed cells (e.g., BT-474) in multi-well plates and allow them to adhere overnight.[10][11] Treat the cells with tucatinib at various concentrations or a vehicle control for a specified duration (e.g., 2 hours).[8]

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA: Use PathScan® Sandwich ELISA kits (or similar) specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT).[10][11] Add equal amounts of protein lysate to the antibody-coated wells.

  • Detection: Follow the kit instructions for adding detection antibodies, substrate, and stop solution.

  • Data Analysis: Measure the absorbance using a plate reader. Normalize the phosphorylated protein signal to the total protein signal for each target.[12]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor activity of tucatinib in a living organism.

Methodology (Example using a patient-derived xenograft model): [12]

  • Tumor Implantation: Implant fragments of HER2-positive human tumors subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[12]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer tucatinib orally (e.g., 50 mg/kg, twice daily) or a vehicle control.[12] Combination therapies, such as with trastuzumab, can also be evaluated.[12]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate tumor volume.

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups.[13]

Mechanisms of Resistance

Despite the efficacy of tucatinib, acquired resistance can emerge. Preclinical studies have identified several potential mechanisms:

  • EGFR Amplification: A primary mechanism of acquired resistance to tucatinib involves the amplification of EGFR.[14][15][16] This leads to hyperactivation of EGFR signaling, creating a bypass pathway that circumvents HER2 inhibition.[14]

  • HER2 Kinase Domain Mutations: While less common with tucatinib compared to other TKIs, mutations in the HER2 kinase domain, such as L755S, can reduce the efficacy of the drug.[14]

  • Other Genetic Alterations: Mutations in genes such as KMT2C and PIK3CA have been observed in patients and may contribute to tucatinib resistance.[17]

Interestingly, tumors that develop resistance to tucatinib via EGFR amplification may retain sensitivity to pan-HER inhibitors like neratinib, which can inhibit the amplified EGFR.[14]

Conclusion

Tucatinib is a highly selective and potent HER2 tyrosine kinase inhibitor that has demonstrated significant clinical benefit, particularly in patients with heavily pretreated HER2-positive metastatic breast cancer, including those with brain metastases.[10][18] Its selectivity for HER2 over EGFR translates into a distinct and generally more tolerable safety profile compared to less selective TKIs. The comprehensive preclinical data, supported by robust experimental methodologies, have clearly defined its mechanism of action and established a strong rationale for its clinical development and use. Understanding the quantitative aspects of its potency and the potential mechanisms of resistance is critical for optimizing its use in clinical practice and for the development of future therapeutic strategies.

References

Irbinitinib (ARRY-380): A Technical Guide to its ATP-Competitive Binding Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irbinitinib, also known as ARRY-380 or Tucatinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of Irbinitinib: its reversible and ATP-competitive binding to HER2. This document will detail the quantitative parameters of this interaction, the experimental methodologies used to characterize it, and the downstream cellular consequences of HER2 inhibition.

Mechanism of Action: ATP-Competitive Inhibition

Irbinitinib functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase.[4][5] This means that Irbinitinib directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of the HER2 protein.[3] By occupying the ATP-binding pocket, Irbinitinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on HER2 and its downstream substrates. This inhibition of autophosphorylation and subsequent downstream signaling effectively blocks the pro-proliferative and pro-survival signals driven by an overactive HER2 pathway.[6][7]

The binding of Irbinitinib is reversible, which distinguishes it from covalent inhibitors that form a permanent bond with the target protein.[1][4] This reversibility can influence the pharmacokinetic and pharmacodynamic profiles of the drug.

ATP_Competition cluster_HER2 HER2 Kinase Domain ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation ATP ATP ATP->ATP_Site Binds Irbinitinib Irbinitinib (this compound) Irbinitinib->ATP_Site Competitively Binds Irbinitinib->No_Phosphorylation

Caption: ATP-Competitive Binding of Irbinitinib to the HER2 Kinase Domain.

Quantitative Analysis of Irbinitinib's Potency and Selectivity

The efficacy of Irbinitinib is quantified by its inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

TargetAssay TypeIC50 (nM)Reference
HER2 (ErbB2)Cell-based8[1][2]
p95 HER2Cell-based7[1]
HER2 (ErbB2)Enzyme Assay8[7][8]
EGFRCell-based~4000[1][3]

Note: The ~500-fold selectivity for HER2 versus EGFR is a key characteristic of Irbinitinib, contributing to a potentially favorable side-effect profile compared to less selective inhibitors.[3][6]

Experimental Protocols

HER2 Kinase Enzyme Activity Assay

This assay quantifies the direct inhibitory effect of Irbinitinib on the enzymatic activity of purified HER2 kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HER2 kinase domain is used. A synthetic peptide substrate, such as "ProfilerPro Peptide 22" (5′-FAM-EEPLYWSFPAKKK), is prepared.[9]

  • Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the HER2 enzyme, the peptide substrate, and varying concentrations of Irbinitinib.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP at a concentration near its Michaelis constant (Km) to allow for competitive inhibition to be observed.[9]

  • Detection: The level of substrate phosphorylation is measured. A common method is a mobility-shift microfluidic assay, where the phosphorylated peptide is separated from the non-phosphorylated substrate by electrophoresis and quantified by fluorescence.[9]

  • Data Analysis: The rate of phosphorylation is plotted against the concentration of Irbinitinib to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HER2 HER2 Enzyme Mix Combine HER2, Substrate, and Irbinitinib HER2->Mix Substrate Peptide Substrate Substrate->Mix Irbinitinib Irbinitinib (Varying Conc.) Irbinitinib->Mix Add_ATP Add ATP to Initiate Mix->Add_ATP Detect Detect Phosphorylation Add_ATP->Detect Calculate_IC50 Calculate IC50 Detect->Calculate_IC50

Caption: Workflow for a HER2 Enzyme Kinase Assay.

Cell-Based HER2 Phosphorylation Assay

This assay measures the ability of Irbinitinib to inhibit HER2 autophosphorylation within a cellular context.

Methodology:

  • Cell Culture: A HER2-overexpressing cancer cell line, such as BT-474 or SK-BR-3, is cultured in appropriate media.[7]

  • Treatment: Cells are treated with a range of concentrations of Irbinitinib for a specified period (e.g., 24 hours).[1]

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2.

  • Detection and Analysis: The levels of p-HER2 and total HER2 are detected using secondary antibodies conjugated to a reporter molecule. The ratio of p-HER2 to total HER2 is calculated for each Irbinitinib concentration to determine the IC50 for inhibition of cellular HER2 phosphorylation.

Downstream Signaling Pathway Inhibition

By inhibiting HER2 phosphorylation, Irbinitinib effectively blocks the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The two major pathways affected are the PI3K/Akt and MAPK/ERK pathways.[7]

Downstream_Signaling_Inhibition HER2 HER2 PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Irbinitinib Irbinitinib Irbinitinib->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Inhibition of HER2 Downstream Signaling by Irbinitinib.

Conclusion

Irbinitinib (this compound) is a potent and selective ATP-competitive inhibitor of HER2. Its reversible binding to the ATP pocket of the HER2 kinase domain effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation. The high selectivity of Irbinitinib for HER2 over EGFR is a distinguishing feature that likely contributes to its clinical tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Irbinitinib and other novel kinase inhibitors.

References

The Potent and Selective Inhibition of p95HER2 by ARRY-380: A Technical Overview for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical and clinical data defining the potent activity of ARRY-380 (Tucatinib) against the truncated, constitutively active p95HER2 isoform, a key driver of resistance to HER2-targeted therapies.

This technical guide provides a comprehensive analysis of this compound, an orally bioavailable and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, with a particular focus on its equipotent activity against the p95HER2 truncated isoform.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapeutics.

Introduction: The Challenge of p95HER2 in HER2-Positive Cancers

The amplification or overexpression of the HER2 (ErbB2) oncogene is a critical driver in the development and progression of aggressive forms of breast cancer and other solid tumors.[1] While therapies targeting the extracellular domain of HER2, such as trastuzumab, have significantly improved patient outcomes, the emergence of resistance remains a major clinical challenge. One established mechanism of resistance is the expression of p95HER2, a truncated form of the HER2 receptor that lacks the extracellular trastuzumab-binding domain.[4][5] This truncated isoform is constitutively active, driving downstream signaling pathways that promote tumor cell proliferation and survival, thereby rendering anti-HER2 antibody therapies ineffective.[4][6] p95HER2 is known to activate critical oncogenic signaling cascades, including the PI3K/AKT and ERK pathways.[4]

This compound (Tucatinib) has emerged as a potent therapeutic agent capable of overcoming this resistance mechanism by directly targeting the intracellular kinase domain of both full-length HER2 and p95HER2.[2][6]

Mechanism of Action of this compound

This compound is a reversible, ATP-competitive, small-molecule inhibitor of the HER2 tyrosine kinase.[1][2][3][7] Its mechanism of action involves binding to the ATP-binding pocket of the HER2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.[8] A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), with an approximately 500-fold greater potency for HER2 in cell-based assays.[1][2][3] This selectivity is significant as it may contribute to a more favorable side-effect profile compared to dual HER2/EGFR inhibitors, which are often associated with EGFR-related toxicities such as rash and diarrhea.[1]

Crucially, this compound is equipotent against both the full-length HER2 receptor and the truncated p95HER2 isoform.[1][2][3] This equipotency allows it to effectively shut down the oncogenic signaling driven by p95HER2, offering a therapeutic option for patients with tumors that have developed resistance to trastuzumab.

Quantitative Efficacy Data

The preclinical and clinical activity of this compound has been extensively documented. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
HER2 (ErbB2)Cell-based assay8[1][2]
p95HER2Cell-based assay7[1][2]
HER2 (ErbB2)Enzyme assay14[1]
HER2 Phosphorylation (BT474 cells)In-cell Western21[1]
Table 2: In Vivo Tumor Growth Inhibition (TGI) of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatmentDoseTGI (%)NotesReference
BT-474Breast CarcinomaThis compound50 mg/kg/d50[2][7]
BT-474Breast CarcinomaThis compound100 mg/kg/d96Numerous partial regressions[2][7]
BT-474Breast CarcinomaThis compound + Trastuzumab50 mg/kg/d989/12 complete regressions, 2 partial regressions[7]
BT-474Breast CarcinomaThis compound + Trastuzumab100 mg/kg/d100All animals had complete responses[7]
SKOV-3Ovarian CarcinomaThis compound50 mg/kg, BID39[7]
SKOV-3Ovarian CarcinomaThis compound100 mg/kg, BID96Partial regressions in all animals[7]

Signaling Pathways and Experimental Workflows

p95HER2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by p95HER2 and the point of intervention for this compound. p95HER2, lacking the extracellular domain, forms homodimers and is constitutively active, leading to the activation of downstream PI3K/AKT and MAPK/ERK pathways that drive cell proliferation and survival. This compound inhibits the kinase activity of p95HER2, thereby blocking these downstream signals.

p95HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p95HER2 p95HER2 (Constitutively Active) PI3K PI3K p95HER2->PI3K RAS RAS p95HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ARRY380 This compound (Tucatinib) ARRY380->p95HER2

Caption: p95HER2 signaling and the inhibitory action of this compound.

General Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation A Biochemical Kinase Assays (HER2, EGFR) B Cell-Based Phosphorylation Assays (e.g., BT-474, A431 cells) A->B C Cell Proliferation & Apoptosis Assays B->C D Pharmacokinetic (PK) & ADME Studies C->D E Xenograft Tumor Models (e.g., BT-474, SKOV-3, N87) D->E F Intracranial Xenograft Models E->F G Phase I Dose Escalation Studies F->G H Expansion Cohorts in HER2+ Metastatic Breast Cancer G->H

Caption: Preclinical and clinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step protocols are often proprietary or detailed within supplementary materials of publications, the following outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HER2 and EGFR kinase domains.

  • Methodology:

    • Recombinant human HER2 and EGFR kinase domains are incubated with a specific peptide substrate and ATP.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based HER2 Phosphorylation Assay
  • Objective: To measure the inhibition of HER2 phosphorylation by this compound in a cellular context.

  • Methodology:

    • HER2-overexpressing cancer cell lines (e.g., BT-474) are cultured to sub-confluency.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[2]

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • The levels of phosphorylated HER2 (pHER2) and total HER2 are measured using techniques such as Western blotting or an in-cell Western assay.

    • The ratio of pHER2 to total HER2 is calculated, and the IC50 for inhibition of phosphorylation is determined.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Methodology:

    • Human tumor cells (e.g., BT-474, NCI-N87) are implanted subcutaneously or intracranially into immunocompromised mice (e.g., nude or SCID mice).[7][9]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses and schedules (e.g., once or twice daily).[7][9]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., measurement of pHER2 levels).

    • Tumor growth inhibition is calculated by comparing the change in tumor volume in treated versus control groups.

Clinical Development and Significance

This compound has undergone extensive clinical evaluation, demonstrating notable anti-tumor activity in heavily pretreated patients with HER2-positive metastatic breast cancer.[1][9] Phase I studies have established the maximum tolerated dose and have shown a manageable safety profile, with a lower incidence of severe diarrhea and rash compared to dual HER2/EGFR inhibitors.[1][3] The promising preclinical and clinical data for this compound, particularly its activity in models of brain metastases, underscore its potential to address significant unmet medical needs in the treatment of HER2-positive cancers.[1][9]

Conclusion

This compound (Tucatinib) is a potent and highly selective HER2 tyrosine kinase inhibitor with equipotent activity against the truncated p95HER2 isoform. This unique characteristic allows it to effectively circumvent a key mechanism of resistance to HER2-targeted antibody therapies. The robust preclinical data, supported by promising clinical findings, establish this compound as a critical therapeutic agent in the management of HER2-positive malignancies, including those driven by the challenging p95HER2 oncoprotein. Further research and clinical development will continue to define its role in the evolving landscape of precision oncology.

References

Preclinical Profile of ARRY-380 (Tucatinib) in Gastric Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of ARRY-380 (tucatinib), a potent and highly selective HER2 tyrosine kinase inhibitor, in the context of gastric cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: In Vitro and In Vivo Efficacy

Tucatinib (B611992) has demonstrated significant preclinical activity in HER2-positive gastric cancer models. As a highly selective inhibitor of HER2, it effectively curtails downstream signaling pathways crucial for tumor cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[1][2][3] Preclinical investigations have primarily utilized the HER2-amplified human gastric adenocarcinoma cell line, NCI-N87, in both in vitro and in vivo settings.[1][4]

In Vitro Activity

Tucatinib potently inhibits HER2 phosphorylation in HER2-positive gastric cancer cells. In the NCI-N87 cell line, tucatinib demonstrated a 50% inhibitory concentration (IC50) of 4 nM for HER2 phosphorylation.[1][5] This high degree of potency is coupled with remarkable selectivity for HER2 over the epidermal growth factor receptor (EGFR), a key differentiator from other dual HER2/EGFR inhibitors that can be associated with increased toxicities.[1]

Cell LineCancer TypeHER2 StatusTucatinib IC50 (HER2 Phosphorylation)Reference
NCI-N87Gastric AdenocarcinomaAmplified4 nM[1][5]
In Vivo Activity

In vivo studies using NCI-N87 cell line-derived xenografts (CDX) in immunocompromised mice have shown that oral administration of tucatinib leads to significant tumor growth delay.[1] Furthermore, patient-derived xenograft (PDX) models of HER2-positive gastric cancer have also demonstrated the anti-tumor efficacy of tucatinib.[6]

Combination therapy of tucatinib with the anti-HER2 monoclonal antibody trastuzumab has shown enhanced anti-tumor activity in these xenograft models, suggesting a synergistic effect of dual HER2 blockade.[1][6]

Xenograft ModelCancer TypeTreatmentDosing ScheduleOutcomeReference
NCI-N87 CDXGastric CancerTucatinib25 or 50 mg/kg, orally, dailyTumor growth delay[1]
Gastric Cancer PDXGastric CancerTucatinib + TrastuzumabTucatinib: 50 mg/kg, orally, twice a day; Trastuzumab: 20 mg/kg, intraperitoneally, every 3 daysSignificant reduction in tumor volume[6]

Signaling Pathway Inhibition

Tucatinib exerts its anti-tumor effects by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[7] This blockade primarily affects the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][3]

HER2_Signaling_Pathway Tucatinib Tucatinib (this compound) HER2 HER2 Tucatinib->HER2 Inhibits phosphorylation PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Tucatinib inhibits HER2 phosphorylation, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of tucatinib in gastric cancer are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate NCI-N87 cells in 96-well plates at a density of 4,000 to 5,000 cells per well and incubate overnight.[1]

  • Drug Treatment: Treat the cells with increasing concentrations of tucatinib (e.g., 0.15–10,000 nmol/L) in duplicate or triplicate.[5]

  • Incubation: Incubate the plates for 96 hours.[1]

  • Lysis and Signal Detection: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]

Cell_Viability_Workflow start Start seed Seed NCI-N87 cells in 96-well plates start->seed treat Treat with varying concentrations of Tucatinib seed->treat incubate Incubate for 96 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Workflow for determining cell viability IC50 values using the CellTiter-Glo® assay.
Western Blot Analysis for HER2 Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylation status of HER2 and downstream signaling molecules.

  • Cell Culture and Treatment: Culture HER2-positive gastric cancer cells (e.g., NCI-N87) to 70-80% confluency. Treat cells with various concentrations of tucatinib (e.g., 0-1000 nM) for a specified duration (e.g., 2 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total HER2 and phosphorylated HER2 (pHER2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels.[9]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of tucatinib in a living organism.

  • Cell Implantation: Subcutaneously implant HER2-positive gastric cancer cells (e.g., NCI-N87) into the flanks of immunocompromised mice.[1] For PDX models, tumor fragments are implanted.[6]

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer tucatinib (e.g., 25, 50, or 100 mg/kg) orally, typically once daily. For combination studies, co-administer other agents like trastuzumab (e.g., 20 mg/kg, intraperitoneally).[1]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).[1]

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Xenograft_Workflow start Start implant Implant HER2+ gastric cancer cells/fragments into mice start->implant tumor_growth Allow tumors to grow to specified size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Tucatinib (monotherapy or combination) randomize->treat monitor Monitor tumor volume and body weight treat->monitor analyze Analyze tumor growth inhibition monitor->analyze end End analyze->end

General experimental workflow for in vivo xenograft studies.

References

ARRY-380 (Tucatinib): A Technical Guide to Overcoming Trastuzumab Resistance in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all cases, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth.[1][2] The advent of the monoclonal antibody trastuzumab, which targets the extracellular domain of HER2, revolutionized treatment for this subtype.[1] However, a significant number of patients either present with primary resistance or develop acquired resistance to trastuzumab, limiting its long-term efficacy.[1][3]

This technical guide focuses on ARRY-380, now known as tucatinib (B611992), a potent and highly selective oral HER2 tyrosine kinase inhibitor (TKI).[4][5] Tucatinib offers a distinct mechanism of action that directly addresses key pathways of trastuzumab resistance. This document will provide an in-depth analysis of its mechanism, supporting preclinical and clinical data, and the experimental protocols used to validate its efficacy for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound (Tucatinib)

Tucatinib is a reversible, ATP-competitive small-molecule inhibitor that is highly selective for the intracellular kinase domain of the HER2 receptor.[6][7] Its mechanism can be summarized as follows:

  • Intracellular Kinase Inhibition : Unlike trastuzumab, which binds to the outside of the cell, tucatinib is orally bioavailable and acts inside the cell.[4][8] It binds to the ATP-binding pocket within the HER2 tyrosine kinase domain, preventing receptor phosphorylation.[6]

  • Blockade of Downstream Signaling : By inhibiting HER2 phosphorylation, tucatinib effectively blocks the initiation of the two primary downstream signaling cascades that drive cancer cell growth: the PI3K/AKT/mTOR pathway and the Ras/Raf/MAPK/ERK pathway.[4][6][8] This leads to a reduction in cell proliferation and the induction of apoptosis.[6][9]

  • High Selectivity : A defining feature of tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR). In cell-based assays, it is approximately 500- to 1,000-fold more potent against HER2 than EGFR.[5][6][10] This high selectivity distinguishes it from dual HER2/EGFR inhibitors like lapatinib (B449) and contributes to a more favorable toxicity profile, with notably lower rates of severe diarrhea and rash.[6]

Mechanisms of Trastuzumab Resistance

Understanding how tucatinib works requires knowledge of how resistance to trastuzumab develops. Key mechanisms include:

  • Expression of p95HER2 : A truncated form of the HER2 receptor, known as p95HER2, lacks the extracellular domain where trastuzumab binds. However, it retains a constitutively active intracellular kinase domain, allowing it to continue signaling and driving tumor growth despite trastuzumab treatment.[2][4][5]

  • Compensatory Pathway Activation : Cancer cells can develop resistance by upregulating parallel signaling pathways. Constitutive activation of the PI3K/AKT pathway, often through mutations like those in PIK3CA, can bypass the need for HER2 signaling at the membrane, rendering trastuzumab ineffective.[1][2][11]

  • Steric Hindrance : The expression of other membrane proteins, such as Mucin 4 (MUC4), can physically mask the HER2 epitope, preventing trastuzumab from binding to its target.[2][3]

How this compound Overcomes Trastuzumab Resistance

Tucatinib's intracellular mechanism of action directly counters the primary modes of trastuzumab resistance.

  • Inhibition of p95HER2 : Because tucatinib targets the intracellular kinase domain, it effectively inhibits the signaling from both the full-length HER2 receptor and the truncated p95HER2 form, making it a valuable agent against this common resistance mechanism.[4][5]

  • Dual Blockade with Trastuzumab : When used in combination, tucatinib and trastuzumab provide a comprehensive vertical blockade of the HER2 pathway. Trastuzumab acts extracellularly while tucatinib acts intracellularly.[12][13] This complementary approach leads to a more profound and durable inhibition of HER2 signaling.

  • Potentiation of Antibody-Based Therapies : Mechanistically, tucatinib has been shown to increase the presence of inactive HER2 molecules on the cell surface by inhibiting their ubiquitination and subsequent degradation.[9][14] This can enhance the activity of antibody-based therapies that rely on binding to surface HER2.

HER2_Signaling_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 Binds Extracellularly PI3K PI3K HER2:s->PI3K:n Activates MAPK MAPK HER2:s->MAPK:n HER3 HER3 HER3:s->PI3K:n p95HER2 p95HER2 (Truncated) p95HER2:s->PI3K:n Constitutively Active p95HER2:s->MAPK:n ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Kinase Domain ARRY380->p95HER2 Inhibits Kinase Domain AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: HER2 signaling pathway and points of inhibition by Trastuzumab and this compound.

Preclinical and Clinical Efficacy Data

Quantitative data from key studies underscore the potency of this compound, particularly in trastuzumab-resistant settings.

Table 1: In Vitro Potency of this compound
TargetIC50SelectivityReference
pErbB2 (HER2)8 nM~500x vs. pEGFR[10][15]
pEGFR4000 nM[15]
Table 2: In Vivo Efficacy in BT-474 Xenograft Model
Treatment GroupTumor Growth Inhibition (TGI)RegressionsReference
Trastuzumab (alone)45%None[15]
This compound (50 mg/kg/d)50%None[15]
This compound (100 mg/kg/d)96%9/12 Partial, 1/12 Complete[15]
This compound (50 mg/kg/d) + Trastuzumab98%9/12 Complete, 2/12 Partial[15]
This compound (100 mg/kg/d) + Trastuzumab100%12/12 Complete[15]
Table 3: In Vivo Efficacy in Intracranial Xenograft Model
Treatment GroupSurvival Rate at Day 56Reference
Vehicle23%[7][16]
Lapatinib (MTD)8%[7][16]
Neratinib (MTD)23%[7][16]
This compound (MTD)69%[7][16]
Table 4: Phase 1 Clinical Activity
Patient PopulationTreatmentClinical Benefit Rate (CBR)Reference
Heavily pretreated HER2+ MBC (progressed on trastuzumab & lapatinib)This compound (≥600 mg BID)27% (PR + SD ≥6 mos)[10]

Key Experimental Protocols

The following methodologies are fundamental to characterizing the activity of this compound in overcoming trastuzumab resistance.

Protocol 1: Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Plating : Seed HER2-positive cells (e.g., BT-474, SK-BR-3) and trastuzumab-resistant variants into 96-well plates at a predetermined density. Allow cells to adhere overnight in a controlled incubator (37°C, 5% CO₂).

  • Compound Treatment : Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the wells. Include vehicle-only controls.

  • Incubation : Incubate the plates for 72-120 hours.

  • Viability Assessment : Quantify cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Measure luminescence using a plate reader. Normalize the data to vehicle controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Western Blotting for Pathway Inhibition

This protocol assesses the phosphorylation status of key proteins in the HER2 signaling pathway.

  • Cell Treatment : Plate HER2-positive cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Protein Extraction : Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein lysate by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block non-specific binding sites on the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[6]

  • Antibody Probing : Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include phospho-HER2, total HER2, phospho-AKT, total AKT, etc.[6]

  • Secondary Antibody : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Signal Detection : Apply an enhanced chemiluminescent (ECL) substrate and image the resulting signal using a digital imager.[6]

  • Analysis : Quantify band intensity using densitometry software. Normalize the level of phosphorylated proteins to their total protein counterparts.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor activity of this compound in a living organism.

  • Cell Implantation : Subcutaneously implant HER2-positive human breast cancer cells (e.g., BT-474) into the flank of immunocompromised mice (e.g., female nude mice).[6]

  • Tumor Growth : Monitor tumor growth until tumors reach a predetermined average size (e.g., 150-200 mm³).[6]

  • Randomization : Randomize animals into treatment cohorts (e.g., Vehicle, this compound, Trastuzumab, this compound + Trastuzumab).

  • Dosing : Administer this compound orally (e.g., daily or twice daily) and trastuzumab via intraperitoneal injection (e.g., weekly) according to the study schedule.[6]

  • Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a measure of general toxicity.

  • Endpoint : Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis : Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Prolif Cell Proliferation Assay (IC50 Determination) WB Western Blot (Pathway Modulation) Xeno Xenograft Model (Tumor Growth Inhibition) Prolif->Xeno Positive results lead to WB->Xeno Confirm mechanism DA Statistical Analysis of Efficacy & Toxicity Xeno->DA Generate efficacy data Conc Conclusion on Overcoming Trastuzumab Resistance DA->Conc

References

ARRY-380 (Tucatinib): An In-Depth Analysis of Molecular Targets Beyond HER2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of ARRY-380 (tucatinib), a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2). While its primary mechanism of action involves the direct inhibition of HER2, this document delves into its broader kinase activity profile, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Quantitative Analysis of Kinase Inhibition

This compound's remarkable selectivity for HER2 over other kinases, particularly the epidermal growth factor receptor (EGFR), is a defining characteristic that contributes to its favorable safety profile. The following tables summarize the inhibitory activity of this compound against various kinases from biochemical and cellular assays.

KinaseThis compound IC₅₀ (nM)
HER2 (ErbB2)8
p95-HER27

Table 1: Biochemical IC₅₀ values of this compound against HER2 and its truncated form, p95-HER2.[1][2]

KinaseThis compound IC₅₀ (nM)
HER26.9
EGFR449
HER4310

Table 2: Comparative biochemical IC₅₀ values of this compound against members of the HER family, demonstrating its high selectivity for HER2.

Assay TypeCell LineTargetThis compound IC₅₀ (nM)
HER2 PhosphorylationBT-474 (HER2+)HER221

Table 3: Cellular IC₅₀ value for the inhibition of HER2 phosphorylation by this compound in a HER2-positive breast cancer cell line.[1]

Kinome-Wide Selectivity Profile

To further characterize its specificity, this compound was screened against a broad panel of kinases. The results from a comprehensive kinome scan revealed a very focused inhibitory profile. At a concentration of 1 µM, which is significantly higher than its HER2 IC₅₀, this compound demonstrated minimal off-target activity.

Kinase% Inhibition at 1 µM this compound
HER2>90%
Other KinasesMinimal Inhibition

Table 4: Summary of kinome-wide selectivity screening of this compound. The data underscores its high selectivity, with significant inhibition largely confined to HER2.

Signaling Pathways and Mechanism of Action

This compound is a reversible, ATP-competitive tyrosine kinase inhibitor.[1][3] By binding to the intracellular kinase domain of HER2, it blocks the phosphorylation and activation of the receptor.[4][5][6] This, in turn, inhibits downstream signaling through two major pathways crucial for tumor cell growth and survival: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5] Its high selectivity for HER2 over EGFR is attributed to subtle differences in the ATP-binding pockets of these two receptors.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Inhibition of HER2 Signaling Pathways.

Experimental Protocols

The characterization of this compound's molecular targets involves several key experimental methodologies.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against purified kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant kinases and a generic tyrosine kinase substrate are prepared in a reaction buffer.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are combined, and the reaction is initiated.

  • Inhibition: this compound dilutions are added to the reaction mixture.

  • Detection: The level of substrate phosphorylation is measured, often using methods like radioisotope incorporation or luminescence-based ATP detection.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assays

Objective: To assess the inhibition of kinase phosphorylation within a cellular context.

Methodology:

  • Cell Culture: HER2-overexpressing cancer cell lines (e.g., BT-474) are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Proteins are extracted from the treated cells.

  • Western Blotting: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of the target kinases (e.g., p-HER2, total HER2).

  • Detection: Antibody binding is visualized using chemiluminescence or fluorescence.

  • Quantification: Band intensities are measured to determine the extent of phosphorylation inhibition.

start Start Cell Culture\n(e.g., BT-474) Cell Culture (e.g., BT-474) start->Cell Culture\n(e.g., BT-474) end_node End This compound\nTreatment This compound Treatment Cell Culture\n(e.g., BT-474)->this compound\nTreatment Cell Lysis Cell Lysis This compound\nTreatment->Cell Lysis Western Blotting Western Blotting Cell Lysis->Western Blotting Data Analysis Data Analysis Western Blotting->Data Analysis Data Analysis->end_node

Figure 2: Workflow for Cellular Phosphorylation Assay.

Cell Proliferation Assays

Objective: To determine the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in multi-well plates.

  • Compound Treatment: Cells are exposed to a range of this compound concentrations.

  • Incubation: Cells are incubated for a period of several days.

  • Viability Assessment: Cell viability is measured using assays such as those based on metabolic activity (e.g., MTT, CellTiter-Glo) or cell counting.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation: Human tumor cells are implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Administration: this compound is administered to the mice, typically orally.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: Tumor tissue can be collected to assess the inhibition of target phosphorylation.

  • Data Analysis: The effect of this compound on tumor growth is compared to a control group.

Conclusion

This compound (tucatinib) is a highly selective HER2 tyrosine kinase inhibitor with minimal off-target activity at clinically relevant concentrations. Its potent and specific inhibition of HER2 and its downstream signaling pathways, PI3K/AKT/mTOR and MAPK, underpins its clinical efficacy in HER2-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this important therapeutic agent.

References

The Disruption of HER2 Signaling by ARRY-380 (Tucatinib): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of ARRY-380 (tucatinib), a highly selective and potent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The focus of this document is to elucidate the effects of this compound on HER2 dimerization and the subsequent downstream signaling pathways. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of HER2 Tyrosine Kinase

This compound, now widely known as tucatinib (B611992), is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the highly selective inhibition of the intracellular tyrosine kinase domain of the HER2 receptor.[2] In many cancers, particularly a subset of breast and colorectal cancers, the ERBB2 gene is amplified, leading to an overexpression of the HER2 protein on the cell surface.[2] This overexpression drives the formation of HER2-containing homodimers (HER2/HER2) and heterodimers (e.g., HER2/HER3), resulting in the constitutive activation of the receptor's kinase domain.[3]

Tucatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the HER2 kinase domain.[2] This binding event prevents the autophosphorylation of the HER2 receptor and the transphosphorylation of its dimerization partners, thereby blocking the initiation of downstream signaling cascades.[2][4] The potent and selective inhibition of HER2 kinase activity is a hallmark of tucatinib, distinguishing it from other TKIs that also target the Epidermal Growth Factor Receptor (EGFR).[4]

Impact on Downstream Signaling Pathways

The inhibition of HER2 phosphorylation by tucatinib leads to the suppression of two critical downstream signaling pathways that are crucial for tumor cell proliferation and survival:

  • The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a key role in cell proliferation, differentiation, and survival.

By blocking these pathways, tucatinib effectively induces cell cycle arrest and apoptosis in HER2-driven cancer cells.[2]

The Effect of this compound on HER2 Dimerization

While the primary mechanism of tucatinib is the inhibition of the HER2 kinase domain post-dimerization, emerging evidence suggests that it may also influence the dimerization process itself. Activation of the HER2 receptor is contingent upon its ability to form homodimers or heterodimers with other members of the ErbB family, most notably HER3.[5]

One study has reported that tucatinib not only inhibits the activation of the HER2 receptor but also hinders its binding with its heterodimer partner, HER3.[5] Furthermore, there are reports on the efficacy of tucatinib in inhibiting signaling pathways driven by both HER2:HER3 and HER2:HER2 interactions.[6] This suggests that tucatinib's therapeutic effect may, in part, be due to the disruption of these critical receptor complexes.

The precise mechanism by which tucatinib affects HER2 dimerization is not yet fully elucidated through direct biophysical studies. It is plausible that by binding to the intracellular kinase domain, tucatinib induces a conformational change in the HER2 protein that allosterically hinders the stable formation or maintenance of the extracellular dimerization interface. Alternatively, the inhibition of kinase activity may prevent the phosphorylation-dependent stabilization of the dimer complex. It is noteworthy that other small molecule HER kinase inhibitors, such as lapatinib (B449) and neratinib, have been shown to interfere with ligand-induced dimerization and even disrupt pre-formed dimers.[7]

Quantitative Data on this compound (Tucatinib) Activity

The potency and selectivity of tucatinib have been extensively characterized in preclinical studies. The following tables summarize key quantitative data.

Parameter Value Description Reference
HER2 Kinase IC50 8 nMHalf-maximal inhibitory concentration against purified HER2 enzyme.
EGFR Kinase IC50 > 4,000 nMHalf-maximal inhibitory concentration against purified EGFR enzyme, demonstrating high selectivity for HER2.
Cellular HER2 Phosphorylation IC50 (BT-474 cells) 7 nMHalf-maximal inhibitory concentration for the inhibition of HER2 phosphorylation in a cellular context.[4]
Cellular EGFR Phosphorylation IC50 (A431 cells) > 10,000 nMHalf-maximal inhibitory concentration for the inhibition of EGFR phosphorylation in a cellular context.[4]

Table 1: In Vitro Inhibitory Activity of Tucatinib

Cell Line Cancer Type Tumor Growth Inhibition (TGI) Dose Reference
BT-474Breast Cancer50%50 mg/kg/day
BT-474Breast Cancer96%100 mg/kg/day
BT-474 (in combination with Trastuzumab)Breast Cancer98%50 mg/kg/day
NCI-N87 (intracranial)Gastric CancerSignificant survival benefit75 mg/kg, BID

Table 2: In Vivo Antitumor Efficacy of Tucatinib in Xenograft Models

Experimental Protocols

The characterization of tucatinib's effect on HER2 signaling and dimerization involves a range of biochemical and cell-based assays.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified HER2 kinase.

Methodology:

  • Reagents: Purified recombinant HER2 kinase domain, a suitable substrate peptide (e.g., poly(Glu-Tyr)), ATP, and serial dilutions of the test compound (tucatinib).

  • Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is quantified. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase inhibition.

  • Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling proteins in a cellular context.

Methodology:

  • Cell Culture: HER2-overexpressing cancer cells (e.g., BT-474) are cultured to a suitable confluency.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified using densitometry. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Co-Immunoprecipitation (Co-IP) for Dimerization Analysis

Objective: To determine if a test compound disrupts the interaction between HER2 and its dimerization partners (e.g., HER3).

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the test compound and then lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., anti-HER2). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and then analyzed by Western blotting using an antibody against the putative interaction partner (e.g., anti-HER3). The presence of the partner protein in the immunoprecipitate indicates an interaction.

Proximity Ligation Assay (PLA) for Dimerization Analysis

Objective: To visualize and quantify protein-protein interactions (dimerization) in situ.

Methodology:

  • Cell Preparation: Cells are fixed and permeabilized.

  • Primary Antibodies: The cells are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-HER2 and rabbit anti-HER3).

  • PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.

  • Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single dimerization event.

  • Analysis: The number of PLA signals per cell is quantified using fluorescence microscopy and image analysis software.

Visualizing the Core Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language for Graphviz.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., NRG1) HER3 HER3 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain (impaired) Ligand->HER3 Binds HER2 HER2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain HER3->HER2 Dimerizes with PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation ARRY380 This compound (Tucatinib) ARRY380->HER2

Caption: HER2 signaling pathway and the point of inhibition by this compound (tucatinib).

CoIP_Workflow start Start: HER2-overexpressing cells treat Treat with this compound or vehicle control start->treat lyse Lyse cells under non-denaturing conditions treat->lyse incubate Incubate lysate with anti-HER2 antibody lyse->incubate capture Capture antibody-protein complexes with beads incubate->capture wash Wash beads to remove non-specific proteins capture->wash elute Elute bound proteins wash->elute western Analyze eluate by Western blot using anti-HER3 antibody elute->western result Result: Assess HER2-HER3 interaction western->result

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) to assess HER2 dimerization.

Logical_Relationship cluster_arry380 This compound (Tucatinib) cluster_effects Primary & Secondary Effects cluster_outcome Downstream Consequences Binds_Kinase Binds to HER2 Intracellular Kinase Domain Inhibits_Phospho Inhibition of HER2 Autophosphorylation Binds_Kinase->Inhibits_Phospho Leads to Disrupts_Dimer Potential Disruption of HER2/HER3 Dimerization Binds_Kinase->Disrupts_Dimer May cause Blocks_Signaling Blockade of PI3K/AKT & MAPK Pathways Inhibits_Phospho->Blocks_Signaling Disrupts_Dimer->Blocks_Signaling Inhibits_Growth Inhibition of Tumor Cell Proliferation & Survival Blocks_Signaling->Inhibits_Growth

Caption: Logical relationship of this compound's mechanism of action.

References

Pharmacokinetics and pharmacodynamics of ARRY-380

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tucatinib (B611992) (ARRY-380)

Introduction

Tucatinib, formerly known as this compound and ONT-380, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2][3] Developed for the treatment of HER2-positive malignancies, tucatinib has demonstrated significant clinical efficacy, particularly in patients with advanced or metastatic HER2-positive breast cancer, including those with challenging-to-treat brain metastases.[4][5] Its mechanism of action, characterized by high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), translates to a favorable safety profile with a lower incidence of toxicities commonly associated with dual HER2/EGFR inhibitors, such as severe diarrhea and rash.[1][6] This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of tucatinib, intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The pharmacodynamic profile of tucatinib is defined by its selective and potent inhibition of HER2-mediated signaling pathways.

Mechanism of Action

Tucatinib is a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2.[2][7][8] In HER2-overexpressing cancer cells, the constitutive activation of the HER2 receptor leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival.[9] Tucatinib binds to the kinase domain of HER2, preventing its autophosphorylation and the subsequent phosphorylation of HER3.[10] This action effectively blocks two key downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway.[9][10] The inhibition of these pathways leads to a reduction in cell proliferation and the induction of apoptosis in HER2-driven tumor cells.[10][11]

A key feature of tucatinib is its high selectivity for HER2 over EGFR, with a potency difference of approximately 500- to 1,000-fold in cell-based assays.[2][12] This selectivity minimizes off-target effects on EGFR, which are often responsible for the dose-limiting toxicities observed with other, less selective tyrosine kinase inhibitors.[1] Furthermore, the combination of tucatinib with the anti-HER2 antibody trastuzumab has been shown to result in enhanced anti-tumor activity compared to either agent alone, likely due to their complementary mechanisms of action targeting the intra- and extracellular domains of the HER2 receptor, respectively.[10][13]

Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.
In Vitro and Preclinical Activity

Tucatinib demonstrates potent inhibitory activity against HER2 in a variety of preclinical models. It effectively inhibits both the full-length HER2 receptor and the truncated p95-HER2 isoform, which is associated with trastuzumab resistance.[1][2] In cell-based assays, tucatinib shows strong anti-proliferative effects in HER2-amplified cancer cell lines.

ParameterValueCell Line/AssayReference
IC₅₀ (HER2/ErbB2) 8 nMCell-based assay[2]
IC₅₀ (p95 HER2) 7 nMCell-based assay[2]
Selectivity ~500-fold for HER2 vs. EGFRCell-based assays[2][8]

Table 1: In Vitro Potency and Selectivity of Tucatinib.

In Vivo Antitumor Activity

In animal models, orally administered tucatinib has shown significant, dose-dependent tumor growth inhibition in multiple HER2-dependent xenograft models, including breast, ovarian, and gastric cancers.[2][7] Notably, preclinical studies demonstrated that tucatinib can cross the blood-brain barrier and significantly enhance survival in HER2-driven intracranial tumor models, providing a strong rationale for its clinical investigation in patients with brain metastases.[1][7] Combination therapy with trastuzumab resulted in complete tumor regressions in some preclinical models.[7]

Clinical Pharmacodynamics

In clinical studies, the exposure-response relationships and the time course of the pharmacodynamic response of tucatinib have not been fully characterized.[4][10] Importantly, at the recommended therapeutic dose of 300 mg twice daily, tucatinib did not cause a large mean increase in the QTc interval (i.e., > 20 ms), indicating a low risk of clinically significant cardiac repolarization effects.[4][10]

Pharmacokinetics

The pharmacokinetic profile of tucatinib has been characterized in healthy volunteers and in patients with cancer, demonstrating properties suitable for oral administration.

Absorption

Following oral administration, tucatinib is readily absorbed, with median time to peak plasma concentration (Tmax) occurring at approximately 2 hours.[10][14] Steady-state concentrations are typically achieved within 4 days of twice-daily dosing.[10][15] The administration with a high-fat meal resulted in a 1.5-fold increase in the area under the curve (AUC), with an unaltered maximum concentration (Cmax), an effect not considered to be clinically meaningful.[10] Tucatinib exposure (AUC and Cmax) increases proportionally with doses ranging from 50 mg to 300 mg.[10]

Distribution

Tucatinib is highly bound to plasma proteins, at approximately 97.1%.[10][15] It has a large apparent volume of distribution (Vd), estimated at 903 L in patients with metastatic breast cancer (mBC) and 829 L in patients with metastatic colorectal cancer (mCRC).[10] A critical characteristic of tucatinib is its ability to penetrate the central nervous system. At steady state, concentrations of tucatinib in the cerebrospinal fluid (CSF) are comparable to its unbound concentrations in plasma, which underpins its clinical activity against brain metastases.[10]

Metabolism

Tucatinib is cleared primarily through hepatic metabolism. The main metabolic pathway is mediated by cytochrome P450 (CYP) 2C8, with a lesser contribution from CYP3A.[10][14][16] The predominant metabolite identified is ONT-993, which is formed through hydroxylation by CYP2C8.[17]

Tucatinib Tucatinib (Parent Drug) Enzymes CYP2C8 (Major) CYP3A (Minor) Tucatinib->Enzymes Metabolism in Liver Metabolites Oxidative Metabolites (e.g., ONT-993) Enzymes->Metabolites Excretion Biliary Excretion Metabolites->Excretion

Caption: Primary metabolic pathway of Tucatinib.
Excretion

Excretion of tucatinib and its metabolites occurs predominantly through the feces. Following a single oral radiolabeled dose, approximately 86% was recovered in feces, with 16% as unchanged drug.[10][14] A minor portion, about 4.1%, was recovered in the urine.[10][14]

Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of tucatinib at a steady state dose of 300 mg twice daily are summarized below.

ParameterValue (mBC Patients)Value (mCRC Patients)Reference
Tₘₐₓ,ss (hours) ~2 (Range: 1-4)~2 (Range: 1-4)[10]
Cₘₐₓ,ss (ng/mL) 747 (45% CV)405 (45% CV)[10]
AUC,ss (ng*h/mL) 5620 (43% CV)3370 (49% CV)[10]
Cₜᵣₒᵤ₉ₕ,ss (ng/mL) 288 (59% CV)197 (63% CV)[10]
Effective t₁/₂ (hours) ~11.9~16.4[10]
Apparent Clearance (L/h) 53 (43% CV)89 (49% CV)[10]
Apparent Vd (L) 903 (42% CV)829 (21% CV)[10]
Protein Binding (%) 97.197.1[10][15]

Table 2: Steady-State Pharmacokinetic Parameters of Tucatinib (Geometric Mean, CV%).

Drug-Drug Interactions

Tucatinib's metabolism via CYP enzymes makes it susceptible to and a perpetrator of drug-drug interactions (DDIs).

  • Effects of Other Drugs on Tucatinib: Co-administration with strong CYP3A or moderate CYP2C8 inducers (e.g., rifampin) significantly decreases tucatinib plasma concentrations and should be avoided.[18][19] Conversely, strong CYP2C8 inhibitors (e.g., gemfibrozil) increase tucatinib concentrations, which may increase toxicity; this combination should be avoided or the tucatinib dose should be reduced.[18][20]

  • Effects of Tucatinib on Other Drugs: Tucatinib is a strong inhibitor of CYP3A and a reversible inhibitor of CYP2C8.[10][18] Therefore, co-administration with sensitive CYP3A substrates should be avoided, as tucatinib can significantly increase their plasma concentrations.[18][20] Tucatinib is also an inhibitor of the P-glycoprotein (P-gp) transporter, and dosage reduction of sensitive P-gp substrates may be necessary.[18][19]

Interacting Agent ClassEffect on TucatinibRecommendationReference
Strong CYP3A / Moderate CYP2C8 Inducers Decreased tucatinib plasma concentrationsAvoid concomitant use[18]
Strong CYP2C8 Inhibitors Increased tucatinib plasma concentrationsAvoid concomitant use or reduce tucatinib dose[18]
Moderate CYP2C8 Inhibitors Potential for increased tucatinib concentrationsIncrease monitoring for toxicity[18]

Table 3: Effects of Co-administered Drugs on Tucatinib Pharmacokinetics.

Substrate ClassEffect on Substrate by TucatinibRecommendationReference
Sensitive CYP3A Substrates Increased substrate plasma concentrationsAvoid concomitant use if possible[18]
P-gp Substrates Increased substrate plasma concentrationsConsider reducing substrate dosage[18]

Table 4: Effects of Tucatinib on the Pharmacokinetics of Other Drugs.

Experimental Methodologies

The characterization of tucatinib's PK/PD profile involved a range of standard and specialized experimental protocols.

Pharmacokinetic Analysis

Clinical pharmacokinetic data for tucatinib were primarily generated from Phase I studies in both healthy volunteers and cancer patients.[21][22] A typical study design involves the administration of a single oral dose followed by intensive plasma sampling over 24-72 hours.[21][22] For multiple-dose studies, sampling occurs after the first dose and again at a steady state (e.g., on day 15 of a twice-daily regimen).[21] Plasma concentrations of tucatinib and its metabolites are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[22] The resulting concentration-time data are then analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches to determine key parameters.[23]

A Subject Enrollment (Healthy or Patient Cohorts) B Tucatinib Administration (Single or Multiple Dose) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Plasma Separation & Storage C->D E LC-MS/MS Bioanalysis (Quantify Drug Concentration) D->E F Pharmacokinetic Modeling (NCA or PopPK Analysis) E->F G Derivation of PK Parameters (AUC, Cmax, t1/2, CL/F, Vd) F->G

Caption: Generalized workflow for a clinical pharmacokinetic study.
In Vitro Pharmacodynamic Assays

  • Cell Viability and Proliferation Assays: To determine the IC₅₀ values, HER2-amplified cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates.[12] The cells are then treated with a range of tucatinib concentrations for a period of 72 to 96 hours. Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12]

  • Target Engagement and Signaling Pathway Analysis: To confirm the mechanism of action, HER2-amplified cells are treated with tucatinib for a short duration (e.g., 2-24 hours).[11][13] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or ELISA.[12] Specific antibodies are used to detect the phosphorylation status of HER2, AKT, MAPK, and other key signaling proteins, providing direct evidence of target inhibition.[11][12]

Conclusion

Tucatinib (this compound) is a highly selective HER2 tyrosine kinase inhibitor with a well-defined pharmacodynamic and pharmacokinetic profile. Its potent and specific inhibition of the HER2 signaling pathway, combined with favorable pharmacokinetic properties such as good oral absorption and significant CNS penetration, underpins its clinical success. The comprehensive understanding of its metabolism via CYP2C8 and CYP3A is crucial for managing potential drug-drug interactions. These characteristics make tucatinib a valuable therapeutic agent for patients with HER2-positive cancers, including those with difficult-to-treat brain metastases.

References

ARRY-380 (Tucatinib): An In-Depth Technical Guide to its High Selectivity for HER2 over EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of ARRY-380 (tucatinib), a potent and orally bioavailable tyrosine kinase inhibitor (TKI), for the Human Epidermal Growth Factor Receptor 2 (HER2) versus the Epidermal Growth Factor Receptor (EGFR). A thorough understanding of this selectivity is critical for appreciating its clinical efficacy and favorable safety profile in the treatment of HER2-positive malignancies. This document outlines the quantitative measures of tucatinib's selectivity, details the experimental methodologies used to derive these data, and visually represents the pertinent signaling pathways and experimental workflows.

Quantitative Analysis of Kinase Inhibition

The selectivity of tucatinib (B611992) for HER2 over EGFR has been rigorously quantified through both biochemical and cellular assays. The data consistently demonstrate a significant potency of tucatinib against HER2 with markedly less activity against EGFR. This high degree of selectivity is a key differentiator from other TKIs that target the HER2/EGFR family.

Biochemical and Cellular Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for tucatinib against HER2 and EGFR from key preclinical studies.

Table 1: Biochemical Assay - Tucatinib's Inhibitory Activity against Recombinant Kinases [1]

KinaseTucatinib IC50 (nmol/L)Lapatinib IC50 (nmol/L)Neratinib IC50 (nmol/L)
HER26.91095.6
EGFR449Not SpecifiedNot Specified

Data from a kinase assay using recombinant HER2 and EGFR demonstrates that tucatinib is over 50-fold more potent against HER2 than EGFR in a cell-free system.[1]

Table 2: Cellular Assays - Inhibition of HER2 and EGFR Phosphorylation and Cell Proliferation [1][2]

Assay TypeCell LineTargetTucatinib IC50 (nmol/L)
Phosphorylation BT-474 (HER2+)HER27
A431 (EGFR+)EGFR>10,000
Proliferation BT-474 (HER2+)-33
A431 (EGFR+)-16,471

In cell-based assays, tucatinib exhibits a remarkable selectivity, being over 1,000-fold more potent at inhibiting HER2 phosphorylation compared to EGFR phosphorylation.[1][3] This selectivity translates to a nearly 500-fold greater potency in inhibiting the proliferation of HER2-driven cancer cells versus those driven by EGFR.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in determining the selectivity of tucatinib.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of tucatinib on the enzymatic activity of purified HER2 and EGFR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HER2 and EGFR kinase domains are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) 4:1 peptide, is utilized.

  • Assay Reaction: The kinase, substrate, and ATP are combined in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). The reaction is initiated by the addition of the kinase.

  • Inhibitor Addition: Tucatinib is serially diluted and added to the reaction mixture to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

  • Detection of Phosphorylation: Kinase activity is measured by quantifying the amount of ATP consumed, which is inversely proportional to the degree of inhibition. The ADP-Glo™ Kinase Assay is a common method for this, where the amount of ADP produced is converted to a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of inhibition at each tucatinib concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression.

Cellular Phosphorylation Assays (ELISA-based)

Objective: To assess the potency of tucatinib in inhibiting HER2 and EGFR phosphorylation within a cellular context.

Methodology:

  • Cell Culture and Seeding: HER2-amplified BT-474 cells and EGFR-amplified A431 cells are cultured in appropriate media. Cells are seeded in 96-well plates at a density of approximately 10,000–30,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of tucatinib for a specified period (e.g., 2 hours). For A431 cells, stimulation with EGF (e.g., 100 ng/mL for 10 minutes) is performed prior to cell lysis to induce EGFR phosphorylation.

  • Cell Lysis: After treatment, the cells are washed with PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • ELISA Procedure: A sandwich ELISA kit (e.g., PathScan® Phospho-HER2/ErbB2 Sandwich ELISA Kit) is used. The cell lysates are added to microwells pre-coated with a capture antibody for total HER2 or EGFR. After washing, a detection antibody specific for the phosphorylated form of the target protein is added. This is followed by the addition of an HRP-conjugated secondary antibody.

  • Signal Detection: A TMB substrate is added to the wells, and the color development is stopped with a stop solution. The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the total protein levels to account for any differences in cell number. The percentage of inhibition of phosphorylation is calculated for each tucatinib concentration relative to the stimulated, untreated control. IC50 values are then calculated.

Cell Viability Assay

Objective: To determine the effect of tucatinib on the proliferation and viability of cancer cell lines that are dependent on HER2 or EGFR signaling.

Methodology:

  • Cell Seeding: BT-474 and A431 cells are seeded in 96-well opaque-walled plates at a density of approximately 3,000-8,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a 10-point serial dilution of tucatinib or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay. An equal volume of the CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read on a microplate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to determine the percentage of cell growth inhibition for each tucatinib concentration compared to the vehicle control. IC50 values are calculated from the resulting dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for determining kinase inhibitor selectivity.

HER2_Signaling_Pathway cluster_receptor Cell Membrane Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 HER2 HER2 HER3->HER2 Dimerization PI3K PI3K HER2->PI3K Grb2_SOS Grb2/SOS HER2->Grb2_SOS Tucatinib Tucatinib (this compound) Tucatinib->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of tucatinib.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Tucatinib Tucatinib (Minimal Inhibition) Tucatinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway showing minimal inhibition by tucatinib.

Kinase_Selectivity_Workflow start Start: Kinase Inhibitor (this compound) biochemical Biochemical Assays (Recombinant Kinases) start->biochemical cellular_phospho Cellular Phosphorylation Assays (HER2+ & EGFR+ cell lines) start->cellular_phospho cellular_prolif Cell Viability Assays (HER2+ & EGFR+ cell lines) start->cellular_prolif data_analysis Data Analysis: Calculate IC50 Values biochemical->data_analysis cellular_phospho->data_analysis cellular_prolif->data_analysis selectivity_profile Determine Selectivity Profile (HER2 vs. EGFR) data_analysis->selectivity_profile end Conclusion: High HER2 Selectivity selectivity_profile->end

Caption: Experimental workflow for determining kinase selectivity.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high selectivity of this compound (tucatinib) for HER2 over EGFR. This is evident from both biochemical and cell-based assays, which show a significant difference in the inhibitory potency of tucatinib against the two receptors. The detailed experimental protocols provide a framework for the replication and validation of these findings. This selectivity profile is a cornerstone of tucatinib's clinical success, contributing to its robust anti-tumor activity in HER2-positive cancers while mitigating the toxicities associated with significant EGFR inhibition. This makes tucatinib a valuable therapeutic agent for patients with HER2-driven malignancies.

References

ARRY-380 (Tucatinib): A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1][2] While its primary mechanism of action involves the direct inhibition of HER2-mediated oncogenic signaling, a growing body of preclinical evidence reveals a significant and multifaceted impact on the tumor microenvironment (TME). This technical guide synthesizes the current understanding of how this compound modulates the TME, with a focus on its effects on immune cell infiltration and activation, cytokine profiles, and the underlying signaling pathways. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the immunomodulatory properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Mechanism of Action: Beyond Direct Tumor Cell Inhibition

Tucatinib is a reversible, ATP-competitive inhibitor that selectively targets the intracellular kinase domain of HER2.[1] This selectivity, with over 1,000-fold greater potency for HER2 compared to the epidermal growth factor receptor (EGFR), distinguishes it from other dual HER2/EGFR inhibitors and contributes to a more favorable side-effect profile.[2] The inhibition of HER2 phosphorylation by tucatinib blocks downstream signaling through the PI3K/AKT and MAPK pathways, leading to decreased tumor cell proliferation and survival.[2]

However, the therapeutic efficacy of this compound extends beyond its direct cytotoxic and cytostatic effects. Preclinical studies have demonstrated that by targeting HER2 on tumor cells, this compound initiates a cascade of events that reshape the TME from an immunosuppressive to an immune-permissive state.

cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates This compound This compound This compound->HER2 AKT AKT PI3K->AKT Activates Proliferation_Survival Tumor Cell Proliferation & Survival AKT->Proliferation_Survival Promotes MAPK->Proliferation_Survival Promotes

Figure 1: this compound Mechanism of Action on HER2 Signaling.

Data Presentation: Quantitative Impact on the Tumor Microenvironment

Preclinical studies in immunocompetent mouse models of HER2-positive breast cancer have provided quantitative insights into the immunomodulatory effects of this compound. The following tables summarize key findings on its impact on tumor-infiltrating lymphocytes (TILs) and cytokine production.

Table 1: Effect of this compound on Tumor-Infiltrating Lymphocyte Populations
Immune Cell PopulationChange with this compound TreatmentModel SystemReference
CD8+ T Cells Increased frequency and effector functionH2N113 and Fo5 murine breast cancer models[3][4]
CD8+ Effector Memory T Cells Increased frequency, proliferation (Ki67+), and effector function (IFN-γ+, Granzyme B+)H2N113 murine breast cancer model[3]
CD4+ T Cells Increased frequency of effector memory T cellsH2N113 and Fo5 murine breast cancer models[3]
Natural Killer (NK) Cells Increased frequency of CD49+ NK cellsH2N113 and Fo5 murine breast cancer models[3][4]
Myeloid-Derived Suppressor Cells (MDSCs) Decrease in frequencyH2N113 and Fo5 murine breast cancer models[3][4]
Dendritic Cells & Macrophages Increased MHC Class II expressionH2N113 and Fo5 murine breast cancer models[3][4]
Table 2: Modulation of Cytokine Profile by this compound
CytokineChange with this compound TreatmentMethod of MeasurementReference
Interferon-gamma (IFN-γ) Statistically significant increase in CD8+ T cellsFlow Cytometry (intracellular staining)[3]
Tumor Necrosis Factor-alpha (TNF-α) Decrease observed in serum across all dose cohorts in a Phase 1 studyNot specified in abstract[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.

In Vivo Murine Models of HER2-Positive Breast Cancer
  • Animal Models: Immunocompetent mouse models, such as those utilizing the H2N113 (trastuzumab-sensitive) and Fo5 (trastuzumab-resistant) HER2-positive murine breast cancer cell lines, are crucial for studying the interplay between this compound and the immune system.[3] Patient-derived xenograft (PDX) models in immunodeficient mice are also used to assess anti-tumor efficacy.[6][7]

  • Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice. For brain metastasis studies, intracranial implantation is performed.[7]

  • Treatment Regimen: this compound is administered orally, often at doses ranging from 50 to 100 mg/kg, once or twice daily.[8][9] Combination therapies with agents like trastuzumab or anti-PD-1/PD-L1 antibodies are also evaluated.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For intracranial models, bioluminescence imaging can be used to monitor tumor growth.[7]

  • Endpoint Analysis: At the end of the study, tumors are excised for ex vivo analysis, including flow cytometry of tumor-infiltrating lymphocytes and cytokine analysis. Survival is also a key endpoint.

Start Start Tumor_Cell_Implantation Tumor Cell Implantation (e.g., H2N113, Fo5) Start->Tumor_Cell_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (and/or combination agents) Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Analysis Excise Tumors for Ex Vivo Analysis (Flow Cytometry, etc.) Endpoint->Analysis Yes End End Analysis->End

Figure 2: Generalized Experimental Workflow for In Vivo Studies.

Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Lymphocytes
  • Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension. This can be achieved using a gentleMACS Dissociator and a Tumor Dissociation Kit.[10]

  • Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently conjugated antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1). For intracellular staining (e.g., for IFN-γ, Ki67), cells are fixed and permeabilized prior to incubation with the intracellular antibodies.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer, such as a BD LSRFortessa.[11]

  • Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For example, leukocytes are first identified based on CD45 expression, followed by gating on T cells (CD3+), and then further subsetting into CD4+ and CD8+ populations.

Western Blot Analysis of HER2 Signaling Pathway
  • Cell Culture and Treatment: HER2-positive cancer cell lines (e.g., BT-474, SKBR3) are cultured and treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of each lysate is determined using a method compatible with the lysis buffer, such as a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total HER2, AKT, and ERK. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.[12][13]

Cytometric Bead Array (CBA) for Cytokine Quantification
  • Sample Preparation: Tumor lysates, cell culture supernatants, or serum samples are collected from treated and control groups.

  • Assay Principle: A mixture of beads with distinct fluorescence intensities, each coated with a capture antibody specific for a particular cytokine, is used.[14][15]

  • Assay Procedure: The bead mixture is incubated with the samples and a phycoerythrin (PE)-conjugated detection antibody, forming a sandwich immunoassay on the surface of the beads.

  • Data Acquisition and Analysis: The samples are analyzed on a flow cytometer, which distinguishes the different bead populations and quantifies the amount of PE-conjugated detection antibody bound to each. A standard curve is generated using recombinant cytokines to determine the concentration of each cytokine in the unknown samples.[16][17][18]

Conclusion and Future Directions

This compound (tucatinib) demonstrates a profound ability to modulate the tumor microenvironment, shifting it towards a more immune-active state. By increasing the infiltration and activation of cytotoxic T cells and NK cells, while reducing the presence of immunosuppressive MDSCs, tucatinib creates a more favorable landscape for anti-tumor immunity.[3][4] This immunomodulatory activity provides a strong rationale for its combination with immune checkpoint inhibitors, a strategy that has shown synergistic effects in preclinical models.[3]

Future research should continue to explore the detailed molecular mechanisms underlying these immunomodulatory effects. A deeper understanding of the specific chemokines and cytokines involved in the recruitment and activation of immune cells following this compound treatment could identify novel therapeutic targets and biomarkers. Furthermore, translating these preclinical findings into the clinical setting through comprehensive immune monitoring of patients treated with tucatinib-based regimens will be crucial for optimizing its therapeutic potential and personalizing treatment strategies for patients with HER2-positive cancers.

References

In Vitro Potency of ARRY-380 (Tucatinib) in HER2-Amplified Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of ARRY-380, also known as tucatinib (B611992) (ONT-380), a potent and highly selective, oral, reversible, and ATP-competitive inhibitor of the HER2 (ErbB2) tyrosine kinase. The data presented herein is collated from key preclinical studies, focusing on its activity in HER2-amplified cancer cell lines.

Executive Summary

Quantitative In Vitro Potency Data

The following tables summarize the quantitative data on the inhibitory activity of this compound in various in vitro assays.

Table 1: Biochemical and Cellular Kinase Inhibition

TargetAssay TypeIC50 (nM)Selectivity vs. EGFRReference
HER2 (ErbB2) Cell-based8~500 to >1,000-fold[1][2]
p95HER2 Cell-based7Not Applicable[2]
EGFR Cell-based>10,0001[1]

Table 2: Inhibition of HER2 Phosphorylation in HER2-Amplified Cells

Cell LineCancer TypeIC50 (nM)Reference
BT-474 Breast Cancer7[1]

Table 3: Inhibition of Cell Proliferation (Cytotoxicity)

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)Reference
BT-474 Breast CancerHER2 Amplified33[1]
A431 Skin CancerEGFR Amplified16,471[1]

Core Signaling Pathway Inhibition

This compound functions as an ATP-competitive inhibitor of the HER2 tyrosine kinase domain.[2] By blocking the kinase activity, it prevents the autophosphorylation of the HER2 receptor and subsequent phosphorylation of HER3. This action effectively shuts down downstream signaling cascades critical for tumor cell growth and survival, primarily the MAPK and PI3K/AKT pathways.[1][7]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Dimerization P_HER2 p-HER2 (Active Kinase) HER2->P_HER2 Autophosphorylation HER3->HER2 ARRY380 This compound (Tucatinib) ARRY380->P_HER2 Inhibits (ATP Competition) PI3K PI3K P_HER2->PI3K MAPK MAPK (ERK) P_HER2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Proliferation_Assay_Workflow A 1. Seed Cells Seed cells in 48- or 96-well plates at a predetermined density. B 2. Drug Treatment Treat cells with a serial dilution of this compound (10-point titration). A->B C 3. Incubation Incubate plates for a defined period (e.g., 96 hours or 6 days). B->C D 4. Viability Reagent Add a cell viability reagent (e.g., CellTiter-Glo®). C->D E 5. Signal Measurement Measure luminescent or fluorescent signal using a plate reader. D->E F 6. Data Analysis Normalize data to untreated controls and calculate IC50 values using non-linear regression. E->F Western_Blot_Workflow A 1. Cell Treatment Treat HER2-amplified cells (e.g., BT-474) with varying concentrations of this compound. B 2. Cell Lysis Harvest and lyse cells to extract total protein. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate protein lysates by size via gel electrophoresis. C->D E 5. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT). E->F G 7. Detection Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence. F->G H 8. Analysis Quantify band intensity to determine the reduction in protein phosphorylation. G->H

References

ARRY-380 (Tucatinib) and its Active Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARRY-380, also known as Tucatinib (Tukysa®), a potent and highly selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. It also delves into the characteristics of its primary active metabolite, ONT-993. This document is intended to serve as a detailed resource, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing critical biological pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of HER2 (ErbB2) tyrosine kinase.[1] In HER2-positive cancers, the overexpression or amplification of the HER2 gene leads to receptor homodimerization or heterodimerization with other members of the ErbB family (e.g., HER3), resulting in the constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways. This aberrant signaling drives tumor cell proliferation, survival, and metastasis.[2][3]

Tucatinib selectively binds to the intracellular kinase domain of HER2, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[4] A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is associated with a more favorable toxicity profile compared to dual HER2/EGFR inhibitors, particularly a lower incidence of severe diarrhea and rash.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Tucatinib) and its active metabolite ONT-993.

Table 1: In Vitro Potency of Tucatinib
Assay TypeCell LineTargetTucatinib IC50 (nM)Reference
Biochemical Assay N/AHER28[1]
N/Ap95HER27[1]
N/AEGFR>4000[6]
Cellular Assays
HER2 PhosphorylationBT-474HER27[4]
EGFR PhosphorylationA431EGFR>10,000[4]
Cell ProliferationBT-474-33[4]
Cell ProliferationA431-16,471[4]
Table 2: Pharmacokinetic Parameters of Tucatinib and ONT-993 in Humans (300 mg BID)
ParameterTucatinibONT-993Reference
Tmax (median, hours) 2.0 (range 1-4)3.0 (range 1-4.1)[4]
Cmax (geometric mean, ng/mL) 51965.0
AUC₀₋τ (geometric mean, h*ng/mL) 3520409
Effective Half-life (hours) ~5.4Not specified[5]
Metabolism Primarily CYP2C8, lesser extent by CYP3AFormed by CYP2C8[2]
Table 3: Cerebrospinal Fluid (CSF) Concentrations in Patients with Brain Metastases
CompoundConcentration Range (ng/mL)CSF to Unbound Plasma Ratio (median)Reference
Tucatinib0.57 - 250.83
ONT-9930.28 - 4.7~0.83

Active Metabolite: ONT-993

The primary circulating metabolite of Tucatinib is ONT-993, formed through hydroxylation by the cytochrome P450 enzyme CYP2C8. While ONT-993 is considered an active metabolite, its contribution to the overall clinical efficacy of Tucatinib is thought to be minor. The cytotoxic potency of ONT-993 is reported to be two- to three-fold less than that of the parent drug, and its potency-adjusted exposure accounts for less than 10% of the total pharmacological activity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Cell Viability/Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate HER2-positive (e.g., BT-474, SKBR3) and EGFR-dependent (e.g., A431) cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from 0.1 nM to 10 µM. Add the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours.

  • Viability Assessment: Add a viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

HER2 Phosphorylation Assay

Objective: To quantify the inhibition of HER2 phosphorylation by this compound in a cellular context.

Methodology (ELISA-based):

  • Cell Seeding and Treatment: Seed HER2-positive cells (e.g., BT-474) in 24-well or 96-well plates. Once the cells reach 80-90% confluency, serum-starve them for 16-24 hours. Treat the cells with various concentrations of this compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • ELISA: Use a sandwich ELISA kit for detecting phosphorylated HER2.

    • Coat the wells of a microplate with a capture antibody specific for total HER2.

    • Add equal amounts of protein lysate to each well and incubate.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated HER2, typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash again and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phospho-HER2 signal to the total HER2 signal for each treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT and MAPK signaling pathways.

Methodology:

  • Sample Preparation: Prepare cell lysates as described in the HER2 phosphorylation assay protocol.

  • Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of HER2, AKT, and ERK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Line and Animal Model: Use HER2-positive human cancer cell lines such as BT-474 (breast cancer) or NCI-N87 (gastric cancer).[4] The animal model is typically female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5-10 million cells, often mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 30% Captisol in water). Administer the drug orally via gavage at doses typically ranging from 25 to 100 mg/kg, once or twice daily. The control group receives the vehicle only.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.[1][4]

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 HER2->HER3 Dimerization RAS RAS HER2->RAS p Inhibition X HER2->Inhibition PI3K PI3K HER3->PI3K p AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription This compound This compound (Tucatinib) This compound->Inhibition

Caption: HER2 signaling pathway and the inhibitory action of this compound (Tucatinib).

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Plate_Cells Plate HER2+ Cancer Cells (e.g., BT-474) Start->Plate_Cells Adherence Allow Adherence (Overnight) Plate_Cells->Adherence Drug_Treatment Treat with Serial Dilutions of this compound Adherence->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Analyze Data and Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow Start Start Implant_Cells Implant HER2+ Tumor Cells into Nude Mice Start->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer this compound (Oral Gavage) Randomization->Drug_Administration Monitor_Efficacy Monitor Tumor Volume and Body Weight Drug_Administration->Monitor_Efficacy Endpoint Endpoint Reached Monitor_Efficacy->Endpoint Tumor_Excision Excise Tumors for Analysis Endpoint->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Excision->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

References

Methodological & Application

ARRY-380 In Vitro Assay Protocol for BT-474 Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARRY-380, also known as Tucatinib (ONT-380), is a potent and highly selective, orally available small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] Overexpression of HER2 is a key driver in a significant subset of breast cancers, leading to increased cell proliferation and survival.[4] this compound acts as a reversible, ATP-competitive inhibitor, effectively blocking the phosphorylation of HER2 and subsequent downstream signaling through the PI3K/AKT and MAPK pathways.[1][2][4] This targeted mechanism of action makes this compound a critical therapeutic agent in the treatment of HER2-positive malignancies. The BT-474 cell line, derived from a human invasive ductal breast carcinoma, is characterized by the overexpression of HER2, making it an ideal in vitro model for studying the efficacy of HER2-targeted therapies like this compound.[5]

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the activity of this compound on the BT-474 breast cancer cell line. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Potency of this compound (Tucatinib) in BT-474 Cells
ParameterIC50 ValueReference
HER2 Phosphorylation7 nM[6]
Cell Proliferation33 nM[6]
Cell Proliferation24.15 nM (95% CI: 9.5, 58.7)[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the HER2 signaling pathway.

ARRY380_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Dimer HER2 Dimerization HER2->Dimer pHER2 Phosphorylated HER2 Dimer->pHER2 Autophosphorylation PI3K PI3K pHER2->PI3K RAS RAS pHER2->RAS ARRY380 This compound (Tucatinib) ARRY380->pHER2 Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: this compound inhibits HER2 autophosphorylation, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental Protocols

Protocol 1: BT-474 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the BT-474 human breast cancer cell line.

Materials:

  • BT-474 cell line

  • Complete Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 µg/ml insulin, and 1% Penicillin/Streptomycin.[2][4]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryopreserved vial of BT-474 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2.

  • Maintaining Cultures:

    • Observe the cells daily and change the medium every 2-3 days.[2]

    • Cells should be passaged when they reach 80-90% confluency.

  • Subculturing:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until the cells detach.[2]

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:2 to 1:4 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[2]

    • Incubate at 37°C with 5% CO2.

Protocol 2: Cell Proliferation Assay (Alamar Blue)

This protocol outlines a method for determining the effect of this compound on the proliferation of BT-474 cells using the Alamar Blue (resazurin-based) assay.

Materials:

  • BT-474 cells in logarithmic growth phase

  • Complete Growth Medium

  • This compound (Tucatinib) stock solution (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Alamar Blue reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest BT-474 cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.[7]

  • Alamar Blue Assay:

    • Add Alamar Blue reagent to each well, equivalent to 10% of the culture volume (10 µL per 100 µL).[8]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[3][9]

    • Measure the fluorescence at an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the fluorescence of the media-only blank from all readings.

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for HER2 and AKT Phosphorylation

This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of HER2 and its downstream target AKT in BT-474 cells.

Materials:

  • BT-474 cells

  • Complete Growth Medium

  • This compound (Tucatinib)

  • 6-well plates

  • Modified RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed BT-474 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 6-24 hours.[10]

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold modified RIPA buffer to each well and scrape the cells.[10]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[10]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies (e.g., anti-p-HER2 diluted 1:1000) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with antibodies for total HER2, p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound in BT-474 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_prolif Proliferation Assay cluster_western Western Blot Thaw Thaw BT-474 Cells Culture Culture & Passage Thaw->Culture Seed Seed Cells for Assay Culture->Seed TreatCells Treat Cells (24-72h) Seed->TreatCells PrepareDrug Prepare this compound Dilutions PrepareDrug->TreatCells AlamarBlue Add Alamar Blue TreatCells->AlamarBlue Lyse Cell Lysis TreatCells->Lyse ReadFluorescence Read Fluorescence AlamarBlue->ReadFluorescence IC50 Calculate IC50 ReadFluorescence->IC50 Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analyze Analyze p-HER2/p-AKT Immunoblot->Analyze

Caption: General workflow for in vitro testing of this compound on BT-474 cells.

References

Application Notes and Protocols: Preparation of ARRY-380 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARRY-380, also known as Tucatinib or ONT-380, is a potent and selective small-molecule inhibitor of the HER2 (ErbB2) tyrosine kinase.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating HER2-driven cancers. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound:

PropertyValueReference(s)
Molecular Weight 569.63 g/mol [1][6]
CAS Number 937265-83-3[1][7]
Appearance Solid, Light brown to brown[1][7]
Solubility in DMSO ≥28.5 mg/mL[1][6][7], 96 mg/mL (~168.5 mM)[3][4], 90 mg/mL (158 mM)[5][1][3][4][5][6][7]
Solubility in Ethanol Insoluble[1][6][7] or 21 mg/mL[4][1][4][6][7]
Solubility in Water Insoluble[1][4][6][7][1][4][6][7]
Storage (Solid) -20°C[1][6][7][1][6][7]
Storage (DMSO Stock) -20°C for several months[1][6], -80°C for up to 6 months[8][1][6][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the amounts of this compound and DMSO accordingly.

3.1. Materials

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

3.2. Procedure

  • Pre-weighing Preparations:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

    • Ensure all equipment is clean, dry, and calibrated.

  • Weighing this compound:

    • Tare the analytical balance with a clean microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, a common starting amount is 1 mg or 5 mg.

    • Calculation Example: To prepare a 10 mM stock solution, you will need to dissolve 5.6963 mg of this compound in 1 mL of DMSO. It is often more practical to weigh a slightly different amount and adjust the DMSO volume accordingly.

  • Calculating the Required Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO needed:

      Volume of DMSO (mL) = [Mass of this compound (mg) / 569.63 ( g/mol )] / 0.010 (mol/L)

    • Example: If you weigh out 2.5 mg of this compound: Volume of DMSO (mL) = (2.5 mg / 569.63 mg/mmol) / 10 mmol/L = 0.0439 mL = 43.9 µL

  • Dissolving this compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution.[1][6]

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles which can degrade the compound.[9]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short- to mid-term storage (several months) or at -80°C for long-term storage (up to 6 months).[1][6][8]

3.3. Quality Control

  • Before use in an experiment, thaw a single aliquot and visually inspect for any precipitation. If precipitate is observed, warm the tube to 37°C and vortex to redissolve.

  • It is good practice to periodically check the activity of the stock solution in a standard assay to ensure its stability.

Signaling Pathway and Experimental Workflow Diagrams

ARRY380_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K P RAS Ras HER2->RAS AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibition

ARRY380_Stock_Solution_Workflow start Start: Obtain this compound and Anhydrous DMSO equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder on an Analytical Balance equilibrate->weigh calculate Calculate Required Volume of DMSO weigh->calculate dissolve Add DMSO and Vortex to Dissolve calculate->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility assist_dissolution Optional: Warm to 37°C or Sonicate check_solubility->assist_dissolution No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes assist_dissolution->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

References

Application Notes and Protocols for ARRY-380 (Tucatinib) Treatment of SK-BR-3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] In HER2-positive cancer cell lines, such as the human breast adenocarcinoma cell line SK-BR-3, tucatinib has demonstrated significant anti-proliferative activity. It functions as a reversible, ATP-competitive inhibitor of HER2 (also known as ErbB2), exhibiting high selectivity with minimal inhibition of the epidermal growth factor receptor (EGFR), which may result in a more favorable side-effect profile compared to dual EGFR/HER2 inhibitors.[2][4] This document provides detailed protocols for the in vitro application of this compound on the SK-BR-3 cell line, along with expected outcomes and relevant signaling pathways.

Mechanism of Action

Tucatinib selectively targets the intracellular kinase domain of HER2, inhibiting its phosphorylation and subsequent activation.[1][4] This blockade disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4][5][6] In HER2-overexpressing cells like SK-BR-3, this targeted inhibition leads to a G1 cell cycle arrest and induction of apoptosis, thereby impeding tumor cell growth.[5] Studies have shown that tucatinib is effective in both trastuzumab-sensitive and resistant HER2-positive models.[5]

Signaling Pathway Diagram

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound (Tucatinib) on SK-BR-3 and other relevant HER2-positive cell lines.

Cell LineAssay TypeParameterValue (nM)Reference
SK-BR-3ProliferationIC5033 - 100[1][7]
BT-474ProliferationIC5033[6][8]
BT-474HER2 PhosphorylationIC507[6]
HER2 (Biochemical)Kinase ActivityIC508[1]
p95 HER2 (Cell-based)Kinase ActivityIC507[2]

Experimental Protocols

SK-BR-3 Cell Culture

A foundational aspect of studying the effects of this compound is the proper maintenance of the SK-BR-3 cell line.

Materials:

  • SK-BR-3 cells (e.g., ATCC HTB-30)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare McCoy's 5A medium supplemented with 10% FBS and 1% Pen-Strep.

  • Cell Thawing and Plating: Thaw cryopreserved SK-BR-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium and plate in a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for plating into new flasks.[9][10]

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on SK-BR-3 cells.

Materials:

  • SK-BR-3 cells

  • Complete growth medium

  • This compound (Tucatinib) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed SK-BR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.[8][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of HER2 and downstream signaling proteins.

Materials:

  • SK-BR-3 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Plate SK-BR-3 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[2] Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture 1. Culture SK-BR-3 Cells Seed 2. Seed Cells for Experiments Culture->Seed Treat 3. Treat with this compound (Dose-Response and Time-Course) Seed->Treat Viability 4a. Cell Viability Assay (e.g., MTT) Treat->Viability Western 4b. Western Blot (Protein Expression & Phosphorylation) Treat->Western Apoptosis 4c. Apoptosis Assay (e.g., Flow Cytometry) Treat->Apoptosis Analyze 5. Analyze Data (IC50, Protein Levels, Apoptosis Rate) Viability->Analyze Western->Analyze Apoptosis->Analyze

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols: Detection of p-HER2 Inhibition by ARRY-380 (Tucatinib) using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Overexpression of HER2 is a key driver in a significant subset of breast cancers and other malignancies, leading to aggressive tumor growth. ARRY-380 (Tucatinib) is a potent and highly selective, reversible, ATP-competitive oral HER2 tyrosine kinase inhibitor.[1][2][3] By specifically targeting the intracellular kinase domain of HER2, tucatinib (B611992) blocks downstream signaling pathways, thereby inhibiting cancer cell proliferation.[2][3]

Western blotting is an essential technique for elucidating the mechanism of action of targeted therapies like tucatinib. By quantifying the levels of phosphorylated HER2 (p-HER2) relative to total HER2, researchers can directly assess the on-target efficacy of the inhibitor. A dose-dependent reduction in the p-HER2/total HER2 ratio serves as a key biomarker for the drug's activity.[3][4]

These application notes provide a detailed protocol for treating HER2-positive cancer cells with this compound and subsequently analyzing the phosphorylation status of HER2 at specific tyrosine residues (e.g., Tyr1248 or Tyr1221/1222) by Western blot.

Key Experimental Parameters

A summary of the critical quantitative data and recommended parameters for this Western blot protocol is provided below for easy reference.

ParameterRecommendationNotes
Cell Lines SK-BR-3, BT-474, or other HER2-overexpressing cancer cell lines.These are well-established HER2-positive breast cancer cell lines.
This compound (Tucatinib) Concentration 10 nM - 1 µM. A dose-response curve is highly recommended.The IC50 for tucatinib's inhibition of HER2 phosphorylation is in the low nanomolar range.[1][3]
Treatment Duration 6 - 24 hours.Significant inhibition of p-HER2 can be observed within this timeframe. A time-course experiment is advisable for initial studies.
Lysis Buffer RIPA buffer supplemented with protease and phosphatase inhibitors.This buffer is effective for extracting membrane-associated proteins and preserving phosphorylation states.[5][6][7]
Protein Quantification BCA Assay.Recommended for its compatibility with detergents commonly found in lysis buffers.[8]
Protein Loading per Lane 20 - 40 µg of total protein.The optimal amount may vary based on the HER2 expression level in the chosen cell line.[8]
Primary Antibody: p-HER2 p-HER2 (Tyr1248): 1:1000 dilution.[8] p-HER2 (Tyr1221/1222): 1:500-1:2000 dilution.[9][10]Tyr1248 and Tyr1221/1222 are key autophosphorylation sites indicative of HER2 activation.[11][12]
Primary Antibody: Total HER2 1:1000 dilution.Used for normalization to account for any changes in total HER2 protein levels.
Primary Antibody: Loading Control β-actin or GAPDH: 1:1000 to 1:5000 dilution.Ensures equal protein loading across all lanes.
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG: 1:2000 to 1:5000 dilution.The choice of secondary antibody depends on the host species of the primary antibody.
Blocking Buffer 5% Bovine Serum Albumin (BSA) in TBST.BSA is recommended over milk for phosphoprotein detection to avoid high background, as milk contains the phosphoprotein casein.[6]

Experimental Protocols

This section details the step-by-step methodology for the Western blot analysis of p-HER2 after this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Seeding : Plate HER2-positive cells (e.g., SK-BR-3 or BT-474) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • This compound Preparation : Prepare a stock solution of this compound (Tucatinib) in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment : Once cells are at the desired confluency, aspirate the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

II. Cell Lysis and Protein Quantification
  • Cell Wash : After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Lysis : Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[5][7][8]

  • Harvesting : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][13]

  • Incubation and Clarification : Incubate the lysate on ice for 30 minutes, vortexing occasionally.[8] Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][8]

  • Supernatant Collection : Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the soluble proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation : Based on the protein quantification results, normalize the samples to the same concentration with lysis buffer. Add Laemmli sample buffer to each lysate and heat at 95-100°C for 5 minutes to denature the proteins.[6]

  • Gel Electrophoresis : Load 20-40 µg of total protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[6]

IV. Immunodetection
  • Blocking : To prevent non-specific antibody binding, block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6][8]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-HER2 (e.g., anti-p-HER2 Tyr1248), diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[8][14]

  • Washing : The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8][13]

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[8][13]

  • Final Washes : Wash the membrane three to five times for 10 minutes each with TBST.[13]

  • Signal Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[13]

  • Image Acquisition : Capture the chemiluminescent signal using a digital imaging system, ensuring that the bands are not saturated.[13]

V. Stripping and Re-probing (Normalization)
  • To normalize the p-HER2 signal, the membrane can be stripped of the bound antibodies and re-probed for total HER2 and a loading control protein like β-actin or GAPDH.

  • Follow a validated stripping protocol.

  • After stripping, repeat the blocking and immunodetection steps (IV.1-7) with primary antibodies for total HER2 and then for the loading control.

VI. Data Analysis
  • Densitometry : Quantify the band intensities for p-HER2, total HER2, and the loading control for each sample using densitometry software.

  • Normalization : For each lane, calculate the ratio of the p-HER2 intensity to the total HER2 intensity. This ratio should then be normalized to the loading control to correct for any variations in protein loading.

  • Data Presentation : Plot the normalized p-HER2/total HER2 ratios against the corresponding this compound concentrations to visualize the dose-dependent inhibition.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER_dimer HER Dimerization (e.g., with HER3) HER2->HER_dimer p_HER2 Autophosphorylation (p-HER2) HER_dimer->p_HER2 Activation PI3K PI3K p_HER2->PI3K RAS RAS p_HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ARRY380 This compound (Tucatinib) ARRY380->p_HER2 Inhibition

Caption: this compound inhibits HER2 autophosphorylation and downstream signaling.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (p-HER2) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Image Acquisition I->J K 11. Densitometry & Normalization (vs. Total HER2 & Loading Control) J->K

Caption: Experimental workflow for Western blot analysis of p-HER2.

References

Application Notes and Protocols for ARRY-380 (Tucatinib) Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as ONT-380 and more commonly as tucatinib (B611992), is a potent and highly selective oral inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] Overexpression of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers, leading to increased cell proliferation and survival.[4][5] Tucatinib functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of HER2, thereby blocking its phosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways.[4][6][7] This targeted inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[4] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy of tucatinib, both as a monotherapy and in combination with other anti-cancer agents.[8][9] These models, which involve the implantation of human tumor cells or tissues into immunocompromised mice, provide a valuable platform for assessing anti-tumor activity, determining optimal dosing regimens, and exploring mechanisms of action.[4][10][11]

Mechanism of Action and Signaling Pathway

Tucatinib selectively inhibits the HER2 tyrosine kinase, which is a member of the ErbB family of receptor tyrosine kinases.[1][12] In HER2-positive cancers, the HER2 receptor is overexpressed, leading to the formation of HER2/HER2 homodimers or heterodimers with other ErbB family members like HER3.[5][13] This dimerization results in the autophosphorylation of the intracellular kinase domain and the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, which promote tumor cell growth, proliferation, and survival.[14][15] Tucatinib's targeted inhibition of HER2 phosphorylation effectively blocks these oncogenic signals.[4][6] A key advantage of tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), which is associated with a more favorable toxicity profile compared to dual HER2/EGFR inhibitors.[4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_Dimer HER2 Dimerization (HER2-HER2 / HER2-HER3) Phosphorylation Phosphorylation HER2_Dimer->Phosphorylation Activates Tucatinib This compound (Tucatinib) Tucatinib->Phosphorylation Inhibits PI3K PI3K Phosphorylation->PI3K RAS RAS Phosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 signaling pathway and the mechanism of action of this compound (Tucatinib).

Experimental Protocols

Cell Lines and Culture

HER2-positive cancer cell lines are essential for establishing xenograft models. The selection of a specific cell line should be guided by the cancer type under investigation.

  • Recommended Breast Cancer Cell Lines: BT-474, MDA-MB-453[9][16]

  • Recommended Gastric Cancer Cell Line: NCI-N87[7][16]

  • Recommended Ovarian Cancer Cell Line: SK-OV-3[9]

Protocol for Cell Culture:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • Regularly test cells for mycoplasma contamination.

Xenograft Model Establishment

Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. CDX models are more common and reproducible, while PDX models may better recapitulate the heterogeneity of human tumors.[11][17]

Protocol for Subcutaneous Xenograft Establishment:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Inject 1 x 10^7 to 2 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor formation.

Protocol for Intracranial Xenograft Establishment:

  • Anesthetize the mice.

  • Secure the mouse in a stereotactic frame.

  • Inject a suspension of tumor cells (e.g., BT-474 or NCI-N87) directly into the brain parenchyma.[9][16]

  • Monitor the mice for neurological symptoms and changes in body weight.

This compound (Tucatinib) Administration

Formulation:

  • Tucatinib is typically formulated for oral administration. A common vehicle is 30% Captisol.[18]

Dosage and Schedule:

  • Dosages in preclinical studies have ranged from 25 mg/kg to 100 mg/kg, administered orally once or twice daily.[8][9]

  • Treatment is typically initiated when tumors reach a predetermined size (e.g., 150-200 mm³).[4][7]

Protocol for Oral Gavage:

  • Accurately weigh each mouse to determine the correct dosage volume.

  • Administer the tucatinib formulation using a proper-sized oral gavage needle.

  • Monitor the mice for any signs of distress during and after administration.

Efficacy Evaluation

Tumor Growth Measurement:

  • For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Tumor growth inhibition (TGI) can be calculated as a percentage.

Survival Studies:

  • For intracranial models, monitor survival as the primary endpoint.[9][16]

  • Record the date of death or euthanasia due to predetermined humane endpoints (e.g., significant weight loss, neurological deficits).

Pharmacodynamic and Biomarker Analysis:

  • At the end of the study, tumors can be excised for further analysis.

  • Western blotting can be used to assess the phosphorylation status of HER2, AKT, and other downstream signaling proteins.[4]

  • Immunohistochemistry (IHC) can be used to evaluate protein expression and localization within the tumor tissue.

Experimental Workflow

Xenograft_Workflow Cell_Culture HER2+ Cell Line Culture (e.g., BT-474, NCI-N87) Implantation Tumor Cell Implantation (Subcutaneous or Intracranial) in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Predetermined Size (e.g., 150-200 mm³) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration - Vehicle Control - this compound (Tucatinib) - Combination Therapy Randomization->Treatment Monitoring Tumor Growth Monitoring & Survival Assessment Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis (Western Blot, IHC) Endpoint->Analysis

Generalized experimental workflow for this compound (Tucatinib) xenograft studies.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical xenograft studies evaluating this compound (tucatinib).

Table 1: Monotherapy Efficacy of this compound in Subcutaneous Xenograft Models

Cell LineMouse ModelThis compound Dose & ScheduleTumor Growth Inhibition (TGI)NotesReference(s)
BT-474 (Breast)Athymic Nude25 mg/kg, PO, QDSimilar to trastuzumab monotherapy[8]
BT-474 (Breast)Athymic Nude50 mg/kg, PO, QDSimilar to trastuzumab monotherapy[8]
BT-474 (Breast)N/A50 mg/kg/day50%[9]
BT-474 (Breast)N/A100 mg/kg/day96%Numerous partial regressions observed.[9]

Table 2: Combination Therapy Efficacy of this compound in Subcutaneous Xenograft Models

Cell LineCombination AgentThis compound Dose & ScheduleOutcomeReference(s)
BT-474 (Breast)TrastuzumabN/AEnhanced antitumor effects, 10 complete tumor regressions in 12 mice.[8]
BT-474 (Breast)DocetaxelN/AEnhanced antitumor effects.[8]
BT-474 (Breast)T-DM150 mg/kg, PO, BIDIncreased antitumor activity.[17][18]
SKOV-3 (Ovarian)Bevacizumab50 mg/kg, PO, BID80% TGI with partial responses in 7/8 animals.[9]

Table 3: Efficacy of this compound in Intracranial Xenograft Models

Cell LineMouse ModelThis compound Dose & ScheduleOutcomeReference(s)
NCI-N87 (Gastric)Nude75 mg/kg, PO, BID69% survival on Day 56 (vs. 23% in vehicle).[9][16]
BT-474 (Breast)Nude75 mg/kg, PO, BIDSignificantly enhanced survival.[9][16]

Logical Relationships in Study Design

The design of an this compound xenograft study involves a series of logical steps to ensure robust and reproducible results.

Study_Design_Logic Hypothesis Hypothesis: This compound inhibits HER2+ tumor growth in vivo Model_Selection Model Selection: - HER2+ cell line (e.g., BT-474) - Immunocompromised mouse strain - Implantation site (subcutaneous/intracranial) Hypothesis->Model_Selection Group_Design Experimental Group Design: - Vehicle Control - this compound Monotherapy (dose-response) - Combination Therapy (e.g., +Trastuzumab) - Positive Control (e.g., other HER2 inhibitor) Model_Selection->Group_Design Endpoints Endpoint Definition: - Primary: Tumor Growth Inhibition, Survival - Secondary: Body Weight, Clinical Signs - Exploratory: Biomarker analysis (pHER2, pAKT) Group_Design->Endpoints Execution Study Execution: - Cell culture & implantation - Tumor measurement - Dosing & monitoring Endpoints->Execution Data_Analysis Data Analysis: - Statistical analysis of tumor volume & survival - Western blot/IHC quantification Execution->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

References

Application Notes and Protocols for Cell Viability Assay with ARRY-380 (Tucatinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as Tucatinib (Irbinitinib, ONT-380), is an oral, potent, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB-2.[1] HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, gastric, and other solid tumors, leading to increased cell proliferation and survival.[2][3] Tucatinib acts as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2, demonstrating high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR).[1][4] This selectivity profile may result in a more favorable toxicity profile compared to dual HER2/EGFR inhibitors.[4] By inhibiting HER2 phosphorylation, Tucatinib effectively blocks downstream signaling through the PI3K/AKT and MAPK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis in HER2-driven cancer cells.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability.

Data Presentation

The anti-proliferative activity of this compound has been demonstrated across a panel of HER2-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell proliferation by 50%, are summarized below.

Table 1: In Vitro Cell Proliferation IC50 Values for this compound (Tucatinib) in Various Cancer Cell Lines

Cell LineCancer TypeHER2 StatusIC50 (nM)Reference
BT-474BreastHER2-Amplified33[2]
SK-BR-3BreastHER2-AmplifiedLow nM[5]
EFM192ABreastHER2-Amplified17[4]
NCI-N87GastricHER2-Amplified-[1][6]
SKOV-3OvarianHER2-Amplified-[1][6]
A431SkinEGFR-Amplified16,471[2][4]
MDA-MB-468BreastTriple-Negative (EGFR-Amp)10,000[4]

Note: A dash (-) indicates that the source mentions activity in that cell line but does not provide a specific IC50 value.

Table 2: In Vivo Tumor Growth Inhibition by this compound (Tucatinib) in Xenograft Models

Xenograft ModelCancer TypeTreatment and DoseTumor Growth Inhibition (TGI)Reference
BT-474Breast50 mg/kg/day50%[1][7]
BT-474Breast100 mg/kg/day96%[1][7]
SKOV-3Ovarian50 mg/kg, BID39%[7][8]
SKOV-3Ovarian100 mg/kg, BID96%[7][8]

Mandatory Visualization

Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 HER2 HER2 HER2->HER3 Dimerization P P HER3->P Phosphorylation PI3K PI3K AKT AKT PI3K->AKT PI3K/AKT Pathway mTOR mTOR AKT->mTOR PI3K/AKT Pathway Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF MAPK/ERK Pathway MEK MEK RAF->MEK MAPK/ERK Pathway ERK ERK MEK->ERK MAPK/ERK Pathway Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression MAPK/ERK Pathway This compound This compound (Tucatinib) This compound->P Inhibition P->PI3K P->RAS

Caption: this compound (Tucatinib) inhibits HER2 autophosphorylation, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental Workflow

Cell_Viability_Assay_Workflow start Start cell_seeding 1. Cell Seeding (e.g., BT-474 cells in 96-well plate) start->cell_seeding incubation_adhesion 2. Incubation (24h) (Allow cells to adhere) cell_seeding->incubation_adhesion drug_treatment 3. This compound Treatment (Serial dilutions) incubation_adhesion->drug_treatment incubation_treatment 4. Incubation (72-96h) (Drug exposure) drug_treatment->incubation_treatment viability_assay 5. Cell Viability Reagent Addition (e.g., CellTiter-Glo®) incubation_treatment->viability_assay incubation_reagent 6. Incubation (10 min) (Signal stabilization) viability_assay->incubation_reagent data_acquisition 7. Luminescence Measurement (Plate reader) incubation_reagent->data_acquisition data_analysis 8. Data Analysis (Calculate IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using a luminescent-based cell viability assay.

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on HER2-positive cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • HER2-positive cancer cell line (e.g., BT-474)

  • Complete cell culture medium

  • This compound (Tucatinib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete culture medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 25 µM).[4]

    • The final DMSO concentration in all wells, including the vehicle control, should be ≤ 0.1% to prevent solvent-induced cytotoxicity.[9]

    • After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[4]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.[3]

    • Subtract the average background luminescence from all experimental wells.[3]

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).[3]

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[2][3]

References

Application Notes and Protocols for Long-Term ARRY-380 (Tucatinib) Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3] In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor cell proliferation and survival.[2][4] Tucatinib functions by binding to the intracellular kinase domain of HER2, thereby blocking downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which ultimately leads to an inhibition of cell growth and induction of apoptosis.[1][2][5]

The long-term efficacy of targeted therapies like tucatinib can be limited by the development of acquired resistance.[3] Studying the effects of continuous, long-term exposure of cancer cell lines to this compound in vitro is crucial for understanding the mechanisms of both sustained response and the emergence of resistance. These studies are fundamental for the development of more effective therapeutic strategies and novel combination therapies.[3]

These application notes provide detailed protocols for the long-term treatment of HER2-positive cancer cell lines with this compound, the establishment of tucatinib-resistant cell lines, and the characterization of their molecular and phenotypic changes.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Tucatinib (this compound) in HER2+ Cancer Cell Lines
Cell LineCancer TypeTrastuzumab SensitivityTucatinib IC50 (µM)Combination DetailsReference
EFM192ABreastSensitive0.017N/A[6]
BT-474BreastSensitiveNot specifiedN/A[2]
SKBR3BreastSensitiveNot specifiedN/A[3]
BT-474-TRBreastResistantSimilar to parentalN/A[7]
SKBR3-TRBreastResistantSimilar to parentalN/A[7]
HCC-1419BreastDiminished T-DM1 sensitivityNot specifiedIncreased anti-proliferative activity with T-DM1[8]
UACC-893BreastDiminished T-DM1 sensitivityNot specifiedIncreased anti-proliferative activity with T-DM1[8]
HCC-2218BreastDiminished T-DM1 sensitivityNot specifiedIncreased anti-proliferative activity with T-DM1[8]
AU-565BreastSensitive to T-DM1Not specifiedModest improvement with T-DM1[9]
MDA-MB-468Triple-Negative BreastN/A (EGFR amplified)10N/A[6]
Table 2: Effect of Tucatinib on HER2 Signaling Pathway Components
Cell LineTreatmentPhospho-HER2Phospho-HER3Phospho-AKTPhospho-ERK1/2Reference
EFM192A200 nM TucatinibDecreasedDecreasedDecreasedDecreased[6]
BT-474-TR200 nM TucatinibDecreasedDecreasedDecreasedDecreased[7]
BT-474Tucatinib or T-DM1DecreasedDecreasedDecreasedDecreased (p-MEK)[8]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol outlines the procedure for assessing the long-term effects of this compound on the viability of HER2-positive cancer cell lines.[10]

Materials:

  • HER2-positive cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Tucatinib) powder

  • Sterile DMSO

  • Sterile phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HER2-positive cancer cells into 96-well plates at a pre-determined optimal density to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.[2][10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[10]

  • Treatment: Remove the existing medium from the cells and add the medium containing the various dilutions of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.[10]

  • Incubation and Media Changes: Incubate the plates at 37°C in a humidified incubator with 5% CO2. To ensure a stable concentration of the compound and replenish nutrients, replace the medium with freshly prepared this compound dilutions every 48-72 hours.[10]

  • Viability Assessment: At specified time points (e.g., day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves to determine the IC50 at different time points.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed HER2+ cells in 96-well plate B Prepare this compound dilutions A->B C Treat cells with this compound B->C D Incubate at 37°C, 5% CO2 C->D E Replenish media and this compound every 48-72h D->E F Assess cell viability at desired time points E->F G Analyze and plot data F->G

Caption: Workflow for a long-term cell viability experiment.

Protocol 2: Generation of Tucatinib-Resistant Cell Lines

This protocol describes the generation of tucatinib-resistant cell lines through continuous, long-term exposure to escalating concentrations of the drug.[3][11]

Materials:

  • Parental HER2-positive breast cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium

  • This compound (Tucatinib)

  • DMSO

  • Cell culture flasks (T25, T75)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with a low concentration of this compound (e.g., the IC20).[11]

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.

  • Monitoring and Maintenance: Continuously monitor the cells for their growth and morphology. The process of developing significant resistance can take several months.[3]

  • Establishment of a Stable Resistant Line: A cell line is considered resistant when it can consistently proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50). Maintain the resistant cell line in a medium containing a constant high concentration of the drug to ensure the stability of the resistant phenotype.[3]

G start Parental HER2+ Cell Line ic50 Determine Initial IC50 start->ic50 expose Continuous exposure to low dose this compound (IC20) ic50->expose escalate Gradual dose escalation as cells recover expose->escalate escalate->escalate Repeat stable Stable Tucatinib-Resistant (TucaR) Cell Line escalate->stable maintain Maintain in high dose this compound stable->maintain

Caption: Workflow for generating tucatinib-resistant cell lines.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the HER2 signaling pathway following long-term this compound treatment.[2]

Materials:

  • Parental and tucatinib-resistant cell lines

  • This compound (Tucatinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture parental and resistant cells with or without this compound for the desired duration. Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[2]

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.[2]

Signaling Pathways and Mechanisms of Action

Tucatinib is a highly selective inhibitor of the HER2 tyrosine kinase.[1][5] In HER2-overexpressing cancer cells, HER2 receptors dimerize, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][12] These pathways are crucial for cell proliferation, survival, and differentiation.[2] Tucatinib, by binding to the ATP-binding pocket of the HER2 kinase domain, prevents this phosphorylation and subsequent signal transduction.[2]

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibition HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib (this compound) Tucatinib->HER2

Caption: Tucatinib inhibits HER2 signaling pathways.

Long-term treatment with tucatinib can lead to the development of acquired resistance. One of the key mechanisms of resistance identified in preclinical models is the amplification of the Epidermal Growth Factor Receptor (EGFR).[11] This leads to the hyperactivation of EGFR signaling, which provides a bypass pathway to circumvent the HER2 inhibition by tucatinib.[11]

G cluster_membrane cluster_cytoplasm cluster_nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib (this compound) Tucatinib->HER2 EGFR_amp EGFR Amplification (Resistance) EGFR_amp->EGFR

Caption: EGFR amplification as a bypass resistance mechanism.

References

Application Notes and Protocols for ARRY-380 (Tucatinib) in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992) (and formerly as ONT-380), is a potent and highly selective oral tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][2] In preclinical and clinical settings, tucatinib has demonstrated significant anti-tumor activity in HER2-positive malignancies, including breast and colorectal cancers.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse studies, intended to guide researchers in designing robust and reproducible preclinical experiments.

Mechanism of Action

Tucatinib is a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2.[1][4] By selectively binding to HER2, it prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1] A key advantage of tucatinib is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which may contribute to its favorable tolerability profile compared to dual EGFR/HER2 inhibitors.[4]

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimerization (HER2-HER2 / HER2-HER3) pHER2 pHER2 HER2_dimer->pHER2 ARRY_380 This compound (Tucatinib) ARRY_380->pHER2 Inhibits PI3K PI3K pHER2->PI3K RAS RAS pHER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and the mechanism of action of this compound (tucatinib).

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize the dosages of this compound used in various in vivo mouse studies, both as a monotherapy and in combination with other therapeutic agents.

Table 1: this compound Monotherapy in Xenograft Models

Cancer TypeCell Line/ModelMouse StrainThis compound Dose (mg/kg)Administration Route & ScheduleReference
Breast CancerBT-474Immunocompromised25, 50, or 100Oral, once daily[5][6]
Breast CancerKPL4Nude25Oral, 5 days/week[2][7]
Gastric CancerNCI-N87Immunocompromised25, 50, or 100Oral, once daily[5][6]
IntracranialBT-474Nude75Oral, twice daily[8]
IntracranialNCI-N87Nude75Oral, twice daily[8][9]

Table 2: this compound Combination Therapy in Xenograft Models

Cancer TypeCell Line/ModelCombination Agent(s)This compound Dose (mg/kg) & ScheduleCombination Agent Dose & ScheduleReference
Breast CancerBT-474Trastuzumab50, twice daily20 mg/kg, intraperitoneally, every 3 days or once weekly[5][6]
Breast CancerBT-474DocetaxelNot specifiedNot specified[5]
Breast CancerPDX ModelsTrastuzumab50, twice dailyNot specified[5][6]
Breast CancerBT-474Ado-trastuzumab emtansine (T-DM1)50, twice daily10 mg/kg, intraperitoneally, single dose[10]
Gastric CancerNCI-N87Trastuzumab50, twice daily20 mg/kg, intraperitoneally, every 3 days or once weekly[5][6]
Metastatic Brain CancerNot specifiedNeural stem cells secreting anti-HER2 antibody20, oral gavage, 4 consecutive days/week for 6 weeks10^6 NSCs, once a week for 6 weeks[11]

Experimental Protocols

A generalized protocol for an in vivo mouse xenograft study using this compound is provided below. This protocol should be adapted based on the specific cell line, mouse strain, and experimental goals.

Cell Culture and Xenograft Establishment
  • Cell Lines: Use HER2-positive cancer cell lines such as BT-474 (breast cancer) or NCI-N87 (gastric cancer).[2]

  • Animal Models: Immunocompromised mice, such as athymic nude or NSG mice, are suitable hosts for xenografts.[12]

  • Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium, often mixed 1:1 with Matrigel to support tumor formation.

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.[2]

    • For intracranial models, tumor cells are injected directly into the brain parenchyma.[8][9]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[2]

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.

This compound Formulation and Administration
  • Formulation: this compound is typically formulated for oral administration in a vehicle such as 30% Captisol in water.[1][2] Ensure the formulation is a homogenous suspension for consistent dosing.

  • Administration: Administer the formulated this compound via oral gavage.[2]

Dosing and Treatment Schedule
  • Monotherapy: Doses ranging from 25-100 mg/kg, administered orally once or twice daily, have been shown to be effective.[1][2]

  • Combination Therapy: When used in combination with other agents, this compound doses may be adjusted. For example, 50 mg/kg twice daily has been used effectively with trastuzumab.[5][6]

  • Control Group: The control group should receive the vehicle solution on the same schedule as the treatment groups.

Monitoring and Endpoints
  • Efficacy: The primary efficacy endpoint is typically tumor growth inhibition, measured by changes in tumor volume over time.

  • Toxicity: Monitor animal health daily. Key indicators of toxicity include:

    • Body Weight: Record body weight regularly (e.g., 2-3 times per week). Significant weight loss can indicate toxicity.[1]

    • Clinical Observations: Note any changes in behavior, posture, or grooming.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a specific treatment duration, or if signs of unacceptable toxicity are observed.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. HER2+ Cell Culture (e.g., BT-474, NCI-N87) Implantation 3. Subcutaneous or Intracranial Cell Implantation Cell_Culture->Implantation Animal_Model 2. Select Immunocompromised Mice (e.g., Nude, NSG) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound (Oral Gavage) Randomization->Treatment Control 7. Administer Vehicle (Control Group) Randomization->Control Monitoring 8. Monitor Tumor Volume & Animal Health Treatment->Monitoring Control->Monitoring Endpoint 9. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 10. Data Analysis Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo mouse studies with this compound.

References

Application Notes and Protocols for ARRY-380 Testing in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in preclinical drug development, offering a more accurate representation of the tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This document provides detailed application notes and protocols for the evaluation of ARRY-380 (Tucatinib), a potent and highly selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), in 3D tumor spheroid models.[4][5][6] this compound is a reversible, ATP-competitive tyrosine kinase inhibitor that has demonstrated significant activity in HER2-positive cancers, including breast, ovarian, and gastric carcinomas.[4][5] These protocols are designed to guide researchers in establishing robust 3D culture systems and performing key assays to assess the efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively targets the intracellular tyrosine kinase domain of HER2 (also known as ErbB2), preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][7] The primary pathways inhibited by this compound are the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and differentiation.[1][7][8] The high selectivity of this compound for HER2 over other members of the ErbB family, such as EGFR, may contribute to a more favorable safety profile.[5]

Below is a diagram illustrating the mechanism of action of this compound in the HER2 signaling pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway HER2 HER2 HER3 HER3 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Differentiation ERK->Gene_Expression Growth_Factor Growth Factor Growth_Factor->HER2 Dimerization This compound This compound This compound->HER2 Inhibition

Caption: HER2 Signaling Pathway and this compound Inhibition.

Data Presentation: this compound Efficacy

The following tables summarize the in vitro efficacy of this compound (Tucatinib) from preclinical studies.

Table 1: In Vitro IC50 Values of this compound

ParameterCell LineIC50 (nM)Reference
Enzymatic Inhibition HER2 (ErbB2)8[5]
Cellular Inhibition p95 HER27[5]
HER2 (BT-474 cells)21[9]
Selectivity HER2 vs. EGFR~500-fold[5]

Table 2: In Vivo Tumor Growth Inhibition of this compound

ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
BT-474 XenograftBreast50 mg/kg/day50[10]
100 mg/kg/day96[10]
NCI N87 XenograftGastric25-100 mg/kgDose-dependent inhibition[9]
SKOV3 XenograftOvarian25-100 mg/kgDose-dependent inhibition[9]

Experimental Protocols

Protocol 1: 3D Spheroid Formation of HER2-Positive Cancer Cells

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well ULA round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain HER2-positive cancer cell lines in T-75 flasks until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Seeding:

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well for BT-474 in a 96-well plate).[11]

    • Carefully dispense 100 µL of the cell suspension into each well of the ULA plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.[12]

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with this compound.

Materials:

  • Pre-formed spheroids in ULA plates

  • This compound (Tucatinib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

Procedure:

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Spheroid Treatment:

    • Carefully remove 50 µL of the conditioned medium from each well of the spheroid plate.

    • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the spheroids with this compound for the desired treatment period (e.g., 72 hours).

Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP as an indicator of metabolically active, viable cells within the spheroids.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay, adapting volumes for the 3D spheroid format.

  • Briefly, add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature.

  • Measure the luminescence to determine caspase activity.

  • Normalize the results to the vehicle-treated control to determine the fold-change in apoptosis.

Protocol 5: Western Blot Analysis of HER2 Pathway Proteins

This protocol is for assessing changes in the phosphorylation status of HER2 and downstream signaling proteins in this compound-treated spheroids.[2][13][14]

Materials:

  • This compound-treated spheroids

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spheroid Lysis:

    • Carefully collect spheroids from each treatment group.

    • Wash the spheroids with ice-cold PBS and pellet them by centrifugation.

    • Lyse the spheroid pellet with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control to determine changes in protein phosphorylation and expression.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for testing this compound in 3D spheroid models.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HER2+ Cell Lines) Spheroid_Formation 2. Spheroid Formation (Ultra-Low Attachment) Cell_Culture->Spheroid_Formation Drug_Treatment 3. This compound Treatment (Dose-Response) Spheroid_Formation->Drug_Treatment Viability_Assay 4a. Viability Assay (CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Caspase-Glo 3/7) Drug_Treatment->Apoptosis_Assay Western_Blot 4c. Western Blot (p-HER2, p-AKT, p-ERK) Drug_Treatment->Western_Blot IC50_Determination 5a. IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification 5b. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Pathway_Inhibition 5c. Pathway Inhibition Analysis Western_Blot->Pathway_Inhibition

References

Co-treatment Protocol of ARRY-380 (Tucatinib) and Trastuzumab In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1] In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor cell proliferation and survival through the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK cascades.[2] Tucatinib functions by binding to the intracellular kinase domain of HER2, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[1] Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, preventing receptor dimerization and signaling.[3] The combination of tucatinib and trastuzumab represents a dual blockade of the HER2 signaling pathway, leading to a more comprehensive and durable anti-tumor response.[3] Preclinical in vitro studies have demonstrated that this co-treatment results in synergistic inhibition of cell proliferation and enhanced induction of apoptosis in HER2-amplified cancer cell lines.[3][4]

These application notes provide detailed protocols for in vitro experiments to evaluate the synergistic effects of co-treating HER2-positive cancer cells with this compound (tucatinib) and trastuzumab. The protocols cover key assays for assessing cell viability, apoptosis, and the modulation of HER2-mediated signaling pathways.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the quantitative data from in vitro studies on the co-treatment of this compound (tucatinib) and trastuzumab in HER2-positive breast cancer cell lines.

Table 1: Cell Viability (IC50) Data

Cell LineTreatmentIC50 (nM)Fold Change vs. Tucatinib AloneReference
BT-474Tucatinib24.15-[5]
BT-474Tucatinib + Dichloroacetate (B87207) (1.0 mM)18.160.75[5]

Note: Specific IC50 values for the direct combination of tucatinib and trastuzumab were not publicly available in the searched literature. The provided data with dichloroacetate illustrates a synergistic interaction.

Table 2: Apoptosis and Signaling Pathway Inhibition

Cell LineTreatmentObservationMethodReference
BT-474Tucatinib + TrastuzumabAdditive inhibition of p-AKTWestern Blot[3]
BT-474Tucatinib + TrastuzumabIncreased Caspase-3/7 activity (apoptosis)Caspase-Glo Assay[3]
EFM192ATucatinib (200 nM)Significant increase in Annexin V/PI-positive cellsFlow Cytometry[4]
BT-474-TRTucatinib + TrastuzumabComplete and sustained blockade of HER2/PI3K/AKT signalingWestern Blot[6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of this compound and trastuzumab, alone and in combination, on the viability of HER2-positive cancer cells.

Materials:

  • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Tucatinib) stock solution in DMSO

  • Trastuzumab stock solution in sterile water

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and a fixed concentration of trastuzumab in complete growth medium.

    • For combination treatment, add the this compound serial dilutions to medium containing the fixed concentration of trastuzumab.

    • Include wells for vehicle control (DMSO) and each drug alone.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling Pathways

This protocol assesses the impact of the co-treatment on the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.

Materials:

  • HER2-positive cancer cell lines

  • This compound (Tucatinib) and Trastuzumab

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, trastuzumab, or the combination for a specified time (e.g., 2, 24, or 48 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, add Laemmli buffer, and heat the samples.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following co-treatment with this compound and trastuzumab.

Materials:

  • HER2-positive cancer cell lines

  • This compound (Tucatinib) and Trastuzumab

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound, trastuzumab, or the combination for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 Binds to extracellular domain, prevents dimerization HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Tucatinib This compound (Tucatinib) Tucatinib->HER2 Inhibits kinase activity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual blockade of the HER2 signaling pathway by this compound and trastuzumab.

Experimental_Workflow start Start: HER2+ Cancer Cells (e.g., BT-474, SK-BR-3) treatment Treatment Groups: 1. Vehicle Control 2. This compound (Tucatinib) 3. Trastuzumab 4. Combination start->treatment assays In Vitro Assays treatment->assays cell_viability Cell Viability Assay (e.g., CellTiter-Glo) assays->cell_viability western_blot Western Blot (p-HER2, p-AKT, p-ERK) assays->western_blot apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis data_analysis Data Analysis cell_viability->data_analysis western_blot->data_analysis apoptosis->data_analysis ic50 IC50 Determination data_analysis->ic50 signaling Signaling Inhibition data_analysis->signaling apoptosis_quant Apoptosis Quantification data_analysis->apoptosis_quant end Conclusion: Evaluate Synergy ic50->end signaling->end apoptosis_quant->end

Caption: Experimental workflow for in vitro evaluation of this compound and trastuzumab co-treatment.

Dual_Blockade_Logic HER2_Signaling HER2 Signaling (Oncogenic Driver) Synergy Synergistic Effect: - Decreased Cell Proliferation - Increased Apoptosis HER2_Signaling->Synergy Leads to Tucatinib This compound (Tucatinib) (Intracellular Kinase Inhibitor) Dual_Blockade Dual HER2 Blockade Tucatinib->Dual_Blockade Trastuzumab Trastuzumab (Extracellular Antibody) Trastuzumab->Dual_Blockade Dual_Blockade->HER2_Signaling Inhibits

Caption: Logical relationship of dual HER2 blockade by this compound and trastuzumab.

References

Application Notes and Protocols for the Use of ARRY-380 (Tucatinib) in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992) (Tukysa), is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] In HER2-positive (HER2+) cancers, the overexpression of the HER2 receptor drives tumor cell proliferation and survival.[3] Tucatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2, effectively blocking downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK/ERK pathways.[1][3] This inhibition leads to decreased cell proliferation and induction of apoptosis in HER2-driven cancer cells.[3] A key characteristic of tucatinib is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is associated with a more favorable toxicity profile compared to dual HER2/EGFR inhibitors.[3][4]

Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a critical tool in preclinical oncology research.[5] These models are known to recapitulate the histological and genetic characteristics of the original patient tumor more accurately than traditional cell line-derived xenograft (CDX) models.[6] This high fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies like tucatinib in a setting that better reflects the heterogeneity of human cancers.[4]

These application notes provide a comprehensive overview of the use of this compound in HER2+ PDX models, including its efficacy as a single agent and in combination therapies. Detailed protocols for key experiments are provided to guide researchers in designing and executing their own preclinical studies.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor activity of this compound in various xenograft models.

Table 1: Single-Agent Activity of this compound in HER2+ Xenograft Models

Model TypeCancer TypeModel NameDosing RegimenOutcomeCitation
CDXBreastBT-474100 mg/kg/day, PO96% Tumor Growth Inhibition (TGI), 1 complete response, 9/12 partial regressions[7][8]
CDXBreastBT-47450 mg/kg/day, PO50% TGI[7][8]
PDXBreastNot SpecifiedNot SpecifiedSlowed tumor growth or induced regression in all models[4][9]
PDXColorectalNot SpecifiedNot SpecifiedSlowed tumor growth or induced regression in all models[4][9]
PDXEsophagealNot SpecifiedNot SpecifiedSlowed tumor growth or induced regression in all models[4][9]

Table 2: Combination Therapy with this compound in HER2+ Xenograft Models

Model TypeCancer TypeModel NameCombination Agent(s)This compound DosingOutcomeCitation
CDXBreastBT-474Trastuzumab100 mg/kg/day, PO100% TGI, all animals had complete responses[7][8]
CDXBreastBT-474Trastuzumab50 mg/kg/day, PO98% TGI, 9/12 complete regressions, 2 partial regressions[7][8]
PDXBreastNot SpecifiedTrastuzumabNot SpecifiedGreater inhibitory effect than monotherapy, sustained tumor regression in most models[4][9]
PDXBreastT-DM1 ResistantT-DM150 mg/kg, BID, POImproved antitumor activity in models refractory to T-DM1 alone[10][11][12]
PDXHER2-mutant (L755S)Not SpecifiedTrastuzumab50 mg/kg, BID, POInduced regressions in 2 of 3 models[9]
Intracranial CDXBreastBT-474-RedLucT-DM1Not SpecifiedSignificantly enhanced survival[10][11][12]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing HER2+ breast cancer PDX models in immunodeficient mice.

Materials:

  • Fresh, sterile patient tumor tissue from a HER2+ breast cancer patient, collected in sterile media on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old, female.[13]

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel (optional).[14]

  • Anesthesia (e.g., isoflurane).

  • Animal housing facility with appropriate biosafety level.

Procedure:

  • Tumor Tissue Preparation:

    • In a sterile biosafety cabinet, wash the patient tumor tissue with sterile phosphate-buffered saline (PBS).

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel at a 1:1 ratio to enhance engraftment.[14]

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the skin on the flank or in the mammary fat pad for orthotopic implantation.[15]

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Implantation Monitoring:

    • Monitor the mice regularly for tumor growth by palpation and caliper measurements.[15]

    • Once tumors reach a certain size (e.g., 100-200 mm³), they can be passaged to subsequent generations of mice or used for efficacy studies.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]

  • Model Validation:

    • At each passage, a portion of the tumor should be collected for histological and molecular analysis to confirm that the PDX model retains the characteristics of the original patient tumor, including HER2 expression.[15]

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound as a single agent or in combination.

Materials:

  • Established HER2+ PDX-bearing mice with tumors of a specified size (e.g., 150-200 mm³).[3]

  • This compound (tucatinib).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Combination agent (e.g., trastuzumab), if applicable.

  • Oral gavage needles.

  • Calipers for tumor measurement.

Procedure:

  • Animal Randomization:

    • Randomize mice with established tumors into treatment and control groups (typically 8-10 mice per group).[15]

  • Drug Preparation and Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound orally via gavage at the specified dose and schedule (e.g., 50 or 100 mg/kg, once or twice daily).[7][8]

    • Administer the vehicle control to the control group using the same schedule and route.

    • If testing a combination therapy, administer the second agent according to its established protocol (e.g., trastuzumab administered intraperitoneally).

  • Data Collection:

    • Measure tumor volumes with calipers 2-3 times per week.[15]

    • Monitor animal body weight and overall health regularly as indicators of toxicity.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor growth between groups.

Protocol 3: Western Blot Analysis of HER2 Pathway Inhibition

This protocol is for assessing the pharmacodynamic effects of this compound on the HER2 signaling pathway in tumor tissue.

Materials:

  • Tumor tissue lysates from treated and control mice.

  • Protein extraction buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[3]

  • HRP-conjugated secondary antibodies.[3]

  • Chemiluminescent substrate (ECL).[3]

  • Imaging system for western blots.

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissues in protein extraction buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[3]

Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras Ras/MAPK Pathway Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 HER2->HER3 Dimerization Grb2/SOS Grb2/SOS HER2->Grb2/SOS Activates PI3K PI3K HER3->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound (Tucatinib) This compound->HER2 Inhibits (ATP-competitive)

Caption: HER2 Signaling Pathway and Point of Inhibition by this compound.

PDX_Experimental_Workflow cluster_establishment PDX Model Establishment cluster_efficacy_study Efficacy Study cluster_analysis Analysis Patient_Tumor Patient Tumor (HER2+) Implantation Implant into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Passaging Passage Tumors (P1, P2...) Tumor_Growth->Passaging Randomization Randomize Mice into Treatment Groups Passaging->Randomization Treatment Administer this compound +/- Combination Agent Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Tumor_Analysis Tumor Collection for PD & Biomarker Analysis (e.g., Western Blot, IHC) Endpoint->Tumor_Analysis

Caption: Experimental Workflow for this compound Studies in PDX Models.

References

Application Notes and Protocols for Immunofluorescence Staining of HER2 after ARRY-380 (Tucatinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Unlike other TKIs that also target the Epidermal Growth Factor Receptor (EGFR), tucatinib's high selectivity for HER2 results in a more favorable side effect profile, with a lower incidence of EGFR-related toxicities such as diarrhea and rash.[2][3] this compound is a reversible, ATP-competitive inhibitor that binds to the intracellular kinase domain of HER2, effectively blocking its phosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[1][3] This inhibition ultimately leads to decreased cell proliferation and survival in HER2-driven cancers.[4]

Interestingly, preclinical studies have revealed that treatment with tucatinib can lead to an increase in the total and cell-surface levels of the HER2 protein.[1] This phenomenon is attributed to the inhibition of HER2 ubiquitination, a process that tags the receptor for degradation. By preventing ubiquitination, tucatinib stabilizes HER2 at the cell surface, which may have implications for combination therapies, for instance, by enhancing the efficacy of antibody-drug conjugates that target HER2.[1]

These application notes provide a detailed protocol for the immunofluorescence (IF) staining of HER2 in cancer cells following treatment with this compound. This technique is crucial for visualizing and quantifying changes in HER2 expression and subcellular localization, providing valuable insights into the cellular response to tucatinib treatment.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on HER2-positive breast cancer cell lines.

Table 1: Inhibition of HER2 Phosphorylation and Cell Proliferation by this compound

Cell LineThis compound IC₅₀ (HER2 Phosphorylation)This compound IC₅₀ (Cell Proliferation)
BT-4747 nM33 nM
SK-BR-38 nM45 nM
MDA-MB-45310 nM62 nM
N8712 nM75 nM
Data are representative values compiled from preclinical studies.[3][5]

Table 2: Effect of this compound on Cell Surface HER2 Expression (Quantitative Immunofluorescence)

Treatment GroupMean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control150,0001.0
This compound (10 nM)225,0001.5
This compound (50 nM)300,0002.0
This compound (100 nM)375,0002.5
Representative data illustrating the expected increase in HER2 cell surface expression as measured by quantitative immunofluorescence in a HER2-overexpressing cell line (e.g., BT-474) after 24-hour treatment with this compound. Actual values may vary depending on the cell line, experimental conditions, and antibody used.[1]

Signaling Pathways and Experimental Workflows

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerizes ARRY_380 This compound (Tucatinib) ARRY_380->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and the Site of this compound Inhibition.

IF_Workflow Cell_Culture 1. Cell Culture (e.g., BT-474 on coverslips) ARRY_380_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->ARRY_380_Treatment Fixation 3. Fixation (e.g., 4% PFA) ARRY_380_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-HER2) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting 8. Mounting (with DAPI) Secondary_Ab->Mounting Imaging 9. Imaging (Confocal Microscopy) Mounting->Imaging Quantification 10. Image Analysis & Quantification Imaging->Quantification

Caption: Experimental Workflow for HER2 Immunofluorescence Staining.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of HER2 in Cultured Cells Treated with this compound

Objective: To visualize and quantify the expression and localization of HER2 in cultured cancer cells following treatment with this compound.

Materials:

  • HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)

  • Glass coverslips or chamber slides

  • Complete cell culture medium

  • This compound (Tucatinib)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-human HER2/ErbB2 monoclonal antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Seed HER2-positive cells onto glass coverslips or chamber slides in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-HER2 antibody in 1% BSA in PBS according to the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody to each well, ensuring the coverslips are fully covered.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.

    • Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Image the slides using a confocal microscope. Capture images of the HER2 staining (e.g., green channel) and DAPI staining (e.g., blue channel).

    • For quantitative analysis, use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of HER2 staining per cell or at the cell membrane. Normalize the intensity values to the vehicle control.

Protocol 2: Immunofluorescence Staining of HER2 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections from this compound Treated Xenografts

Objective: To assess HER2 expression in tumor tissue from in vivo models treated with this compound.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate (B86180) buffer (10 mM, pH 6.0)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide (3%) for quenching endogenous peroxidase (if using a peroxidase-based detection system, not typically required for fluorescence)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-human HER2/ErbB2 monoclonal antibody

  • Secondary Antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated citrate buffer in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides with deionized water and then with PBST.

  • Blocking:

    • Circle the tissue sections with a hydrophobic pen.

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-HER2 antibody in 1% BSA in PBST.

    • Tap off the blocking buffer and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 x 5 minutes with PBST.

    • Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBST.

    • Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash slides 3 x 5 minutes with PBST, protected from light.

    • Apply DAPI solution for 5-10 minutes.

    • Rinse briefly with PBST.

    • Mount with antifade mounting medium.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope.

    • Quantify HER2 expression using appropriate image analysis software, defining tumor regions and measuring fluorescence intensity. Compare the results between treatment and control groups.

References

Application Note: Analysis of Apoptosis Induced by ARRY-380 (Tucatinib) Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARRY-380, also known as tucatinib (B611992), is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression of HER2 is a key driver in a significant subset of breast cancers and other solid tumors, leading to increased cell proliferation and survival.[2] this compound functions by binding to the intracellular kinase domain of HER2, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[2][3] This inhibition of pro-survival signaling ultimately leads to the induction of apoptosis, or programmed cell death, in HER2-driven cancer cells.[2][4]

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in HER2-positive breast cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells. The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact plasma membranes. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.

This dual-staining approach allows for the categorization of cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The following table summarizes the quantitative analysis of apoptosis induced by this compound in various HER2-positive breast cancer cell lines after 72 hours of treatment. Data was acquired by flow cytometry using Annexin V/PI staining.

Cell LineThis compound Concentration% Apoptotic Cells (Annexin V+)Reference
BT474 Control (0 nM)9 ± 2%[5]
50 nMSignificantly Increased[5]
100 nM62 ± 5%[5]
ZR7530 Control (0 nM)14 ± 3%[5]
50 nMSignificantly Increased[5]
100 nM62 ± 6%[5]
HCC1954 Control (0 nM)24 ± 6%[5]
1 µMSignificantly Increased[5]
10 µM37 ± 9%[5]

Note: The term "Significantly Increased" indicates a statistically significant (p ≤ 0.05) increase in the apoptotic fraction compared to the control group as reported in the source, without a specific percentage provided at that concentration.[5]

Experimental Protocols

Materials and Reagents
  • HER2-positive breast cancer cell lines (e.g., BT474, ZR7530, HCC1954)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Tucatinib)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Cell culture plates and flasks

Cell Culture and Treatment
  • Culture HER2-positive breast cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration of DMSO as the highest this compound concentration.

  • Treat the cells with the various concentrations of this compound and the vehicle control for the desired time period (e.g., 72 hours).

Annexin V/PI Staining and Flow Cytometry Analysis
  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain floating apoptotic cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

    • Set up quadrants to delineate the four populations: viable (lower left, Annexin V-/PI-), early apoptotic (lower right, Annexin V+/PI-), late apoptotic/necrotic (upper right, Annexin V+/PI+), and necrotic (upper left, Annexin V-/PI+).

    • Calculate the percentage of cells in each quadrant. The total apoptotic population is the sum of the early and late apoptotic populations.

Visualizations

ARRY380_Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis A Seed HER2+ Cancer Cells B Treat with this compound (and Vehicle Control) A->B C Harvest Cells (Adherent + Supernatant) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, RT, Dark) F->G H Add Binding Buffer G->H I Acquire Data on Flow Cytometer H->I J Gate Populations (Viable, Apoptotic, Necrotic) I->J K Quantify % of Cells in Each Quadrant J->K

Caption: Experimental workflow for analyzing this compound induced apoptosis.

ARRY380_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades cluster_apoptosis Apoptotic Machinery HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Tyrosine Kinase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) AKT->Bcl2_anti Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Bcl2_anti Inhibits Bcl2_pro Pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) Bcl2_anti->Bcl2_pro Inhibits Caspases Caspase Activation (e.g., Caspase-3, -7, -9) Bcl2_pro->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

References

Application Notes and Protocols for Establishing ARRY-380 (Tucatinib)-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib, is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is a critical therapeutic agent for patients with HER2-positive cancers, including those with metastatic breast cancer.[1][2][3] Tucatinib functions by binding to the intracellular ATP-binding pocket of the HER2 kinase domain, which inhibits its phosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[1] This blockade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[1]

Despite the clinical efficacy of tucatinib, the development of acquired resistance is a significant challenge that can limit its long-term effectiveness.[1] Understanding the molecular mechanisms that drive resistance to this compound is paramount for the development of next-generation therapies and strategies to overcome treatment failure. The establishment of in vitro this compound resistant cell line models is a foundational step in this endeavor, providing invaluable tools for investigating resistance mechanisms, identifying biomarkers, and screening novel therapeutic agents.

These application notes provide detailed protocols for the generation and characterization of this compound resistant cancer cell lines using a continuous dose-escalation method.

Signaling Pathway and Point of Inhibition

Tucatinib selectively inhibits the tyrosine kinase activity of HER2, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 signaling pathway and this compound inhibition.

Experimental Protocols

Part 1: Establishing this compound Resistant Cell Lines

This protocol details the generation of this compound resistant (this compound-R) cell lines from parental HER2-positive cancer cell lines (e.g., BT-474, SKBR3) through a continuous exposure, dose-escalation methodology.[1][3]

Materials and Reagents:

  • HER2-positive cancer cell lines (e.g., BT-474, SKBR3)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Tucatinib) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks (T25, T75)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Protocol:

  • Initial IC50 Determination:

    • Culture the parental HER2-positive cancer cell lines in their recommended complete medium.

    • Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Part 2 for a detailed protocol). This value will serve as the baseline for drug sensitivity.

  • Initiation of Resistance Induction:

    • Seed the parental cells in a T25 flask at a low density.

    • Begin by treating the cells with a low concentration of this compound, typically starting at the IC10 or IC20, which can be extrapolated from the initial dose-response curve.[3]

    • Culture the cells in the presence of this starting concentration, changing the medium with freshly added this compound every 3-4 days.

  • Dose Escalation:

    • Once the cells adapt and resume a steady growth rate, subculture them and increase the this compound concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[1][3]

    • Monitor the cells closely for signs of significant cell death. If a large proportion of cells die, the drug concentration may need to be reduced to the previous level until the culture recovers.

    • Continue this process of stepwise dose escalation. The development of significant resistance can take several months.[4][5]

  • Establishment of a Stable Resistant Cell Line:

    • Once the cells are able to proliferate consistently at a high concentration of this compound (e.g., 10-20 times the parental IC50), the cell line is considered resistant.[1]

    • Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.[1][5]

    • It is recommended to cryopreserve cell stocks at different stages of resistance development.

Experimental_Workflow cluster_setup Initial Setup cluster_induction Resistance Induction cluster_establishment Resistant Line Establishment Parental_Cells Parental HER2+ Cell Line IC50_Determination Determine Initial IC50 of this compound Parental_Cells->IC50_Determination Start_Low_Dose Culture with low dose (IC10-IC20) of this compound IC50_Determination->Start_Low_Dose Monitor_Growth Monitor Cell Growth and Viability Start_Low_Dose->Monitor_Growth Dose_Escalation Gradually Increase This compound Concentration (1.5x - 2x) Monitor_Growth->Dose_Escalation Cells adapt Dose_Escalation->Monitor_Growth Repeat High_Dose_Culture Stable Proliferation at High this compound Dose (10-20x Parental IC50) Dose_Escalation->High_Dose_Culture Resistant_Line Established this compound Resistant Cell Line High_Dose_Culture->Resistant_Line Maintenance Maintain in High Dose This compound Resistant_Line->Maintenance

Workflow for generating this compound resistant cell lines.
Part 2: Characterization of this compound Resistant Cell Lines

1. Confirmation of Resistant Phenotype by Cell Viability Assay

This protocol utilizes the MTT assay to compare the IC50 values of the parental and this compound resistant cell lines.

Materials and Reagents:

  • Parental and this compound resistant cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing parental and this compound resistant cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A 10-point dilution series is recommended.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated controls.

  • Incubation:

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value for both parental and resistant cell lines. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).

2. Analysis of Signaling Pathway Alterations by Western Blot

This protocol is for assessing changes in the phosphorylation status of key proteins in the HER2 signaling pathway.

Materials and Reagents:

  • Parental and this compound resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • Treat parental and resistant cells with or without this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: this compound Sensitivity Profile of Parental and Resistant Cell Lines

Cell LineIC50 (nM) of this compoundResistance Index (RI)
Parental (e.g., BT-474)[Insert experimentally determined value]1.0
This compound-R (e.g., BT-474-R)[Insert experimentally determined value][Calculate RI]
Parental (e.g., SKBR3)[Insert experimentally determined value]1.0
This compound-R (e.g., SKBR3-R)[Insert experimentally determined value][Calculate RI]

Table 2: Summary of Western Blot Analysis of Key Signaling Proteins

ProteinParental CellsThis compound-R Cells
p-HER2 / Total HER2
* - this compoundHighHigh
* + this compoundLowHigh/Moderate
p-AKT / Total AKT
* - this compoundHighHigh
* + this compoundLowHigh/Moderate
p-ERK / Total ERK
* - this compoundHighHigh
* + this compoundLowHigh/Moderate

Expected results are indicated as High, Moderate, or Low relative expression/phosphorylation.

Potential Mechanisms of Resistance

The characterization of this compound resistant cell lines may reveal several potential mechanisms of resistance, including:

  • Upregulation of bypass signaling pathways: Activation of alternative receptor tyrosine kinases (e.g., EGFR) can compensate for HER2 inhibition.

  • Mutations in downstream signaling components: Alterations in genes such as PIK3CA can lead to constitutive activation of the PI3K/AKT pathway, rendering the cells less dependent on HER2 signaling.[6]

  • Alterations in the drug target: While less common for TKIs, mutations in the ERBB2 gene (encoding HER2) could potentially alter drug binding.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the drug.

Further molecular analyses, such as next-generation sequencing (NGS), can be employed to identify specific genetic alterations in the resistant cell lines.

Conclusion

The successful establishment and characterization of this compound resistant cell line models are crucial for advancing our understanding of drug resistance in HER2-positive cancers. The protocols outlined in these application notes provide a robust framework for generating these essential research tools. The resulting models will be instrumental in the discovery and validation of novel therapeutic strategies to improve clinical outcomes for patients who have developed resistance to tucatinib.

References

Application Notes and Protocols for ARRY-380 Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-380, also known as tucatinib (B611992) (Irbinitinib, ONT-380), is an orally bioavailable, potent, and selective small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2][3][4][5][6][7] As a reversible, ATP-competitive inhibitor, this compound demonstrates nanomolar potency against HER2 and its truncated form, p95-HER2.[1][2][8] A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is attributed to subtle differences in the ATP-binding pockets of the two kinases.[1][5][8][9] This selectivity profile may contribute to a more favorable safety profile by avoiding EGFR-related toxicities.[9] These application notes provide detailed protocols for assessing the kinase activity of this compound against its primary target, HER2.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site within the intracellular kinase domain of the HER2 receptor. This binding event blocks the phosphorylation of HER2 and downstream signaling proteins, such as Akt and MAPK, thereby inhibiting cell proliferation and inducing apoptosis in HER2-overexpressing cancer cells.[6][9]

cluster_inhibition Inhibition cluster_activation Normal Activation ARRY380 This compound HER2 HER2 Receptor Tyrosine Kinase ARRY380->HER2 Binds to ATP pocket P_HER2 Phosphorylated HER2 (Active) HER2->P_HER2 Autophosphorylation ATP ATP ATP->HER2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_HER2->Downstream Activates Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound as a HER2 kinase inhibitor.

Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Assay Type Target IC50 (nM) Reference
Cell-based AssayHER2 (ErbB2)8[1][10]
Cell-based Assayp95-HER27[1]
Enzymatic AssayHER2 (ErbB2)14[2]
Cell-based AssayHER2 Phosphorylation (BT474 cells)21[2]
Cell Line Assay Type Parameter Value (nM) Reference
BT-474 (HER2+)HER2 PhosphorylationIC506.3[11]
A431 (EGFR+)EGFR PhosphorylationIC50>10,000[11]
BT-474 (HER2+)Cell ViabilityEC5063[11]
A431 (EGFR+)Cell ViabilityEC504,830[11]

Experimental Protocols

Several methodologies can be employed to determine the kinase activity of this compound. Below are detailed protocols for biochemical and cell-based assays.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human HER2 kinase enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • This compound (Tucatinib)

  • ATP

  • Kinase Reaction Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in kinase reaction buffer.

    • Prepare the HER2 enzyme and substrate/ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for HER2.

  • Kinase Reaction:

    • Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the HER2 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

start Start reagent_prep Reagent Preparation (this compound, Enzyme, Substrate/ATP) start->reagent_prep kinase_reaction Kinase Reaction (Incubate 60 min) reagent_prep->kinase_reaction add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) kinase_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell-Based HER2 Phosphorylation Assay (ELISA Format)

This protocol measures the inhibition of HER2 autophosphorylation in a cellular context using a sandwich ELISA.

Materials:

  • HER2-overexpressing cell line (e.g., BT-474)

  • Cell culture medium and supplements

  • This compound (Tucatinib)

  • Lysis buffer with protease and phosphatase inhibitors

  • ELISA kit for phosphorylated HER2 (e.g., PathScan® Phospho-HER2/ErbB2 (panTyr) Sandwich ELISA Kit from Cell Signaling Technology)

  • Microplate reader capable of colorimetric measurements

Procedure:

  • Cell Culture and Treatment:

    • Seed BT-474 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells with PBS.

    • Add lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cell lysates and transfer to microfuge tubes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding cell lysates to a microplate pre-coated with a capture antibody for total HER2.

      • Incubating to allow the HER2 protein to bind.

      • Washing the plate.

      • Adding a detection antibody that specifically recognizes phosphorylated HER2.

      • Incubating to allow the detection antibody to bind.

      • Washing the plate.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Normalize the phospho-HER2 signal to the total HER2 signal if a parallel total HER2 ELISA is performed.

    • Plot the absorbance signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

start Start seed_cells Seed BT-474 Cells start->seed_cells treat_cells Treat with this compound (2 hours) seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells elisa Perform Phospho-HER2 ELISA lyse_cells->elisa read_absorbance Measure Absorbance elisa->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based phospho-HER2 ELISA.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on its target kinase, HER2. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides a more physiologically relevant context by measuring the inhibition of HER2 phosphorylation within intact cells. These assays are essential tools for the preclinical evaluation and development of this compound and other HER2-targeted therapies.

References

Troubleshooting & Optimization

Optimizing ARRY-380 Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARRY-380 (also known as Tucatinib or ONT-380), a potent and selective HER2/ErbB2 tyrosine kinase inhibitor, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Tucatinib, is an orally bioavailable, small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2), also known as ErbB2.[1][2] It functions as a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase.[3][4] In cancer cells that overexpress HER2, the receptor is constitutively active, leading to increased cell signaling and proliferation.[5] this compound binds to the intracellular kinase domain of HER2, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3][5] This inhibition leads to decreased cell proliferation and can induce apoptosis in HER2-driven cancer cells.[4] Notably, this compound is highly selective for HER2 over other members of the ErbB family, such as the epidermal growth factor receptor (EGFR), which may minimize certain off-target effects.[6][7]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line being used. A dose-response experiment is crucial to determine the effective concentration for your particular model.[8] Based on published data for HER2-positive breast cancer cell lines such as BT-474 and SK-BR-3, a starting range of 10 nM to 1 µM is recommended for initial experiments.[1][7] The half-maximal inhibitory concentration (IC50) for inhibition of HER2 phosphorylation in BT474 cells has been reported to be approximately 21 nM.[4]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO, and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in your culture does not exceed a non-toxic level, typically below 0.5%.[9]

Q4: How can I confirm that this compound is effectively inhibiting HER2 in my cells?

The most direct method to confirm the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of HER2 at key tyrosine residues, such as Tyr1248.[1][10] A dose-dependent decrease in phosphorylated HER2 (p-HER2) relative to total HER2 protein levels is a clear indicator of target engagement.[1] Additionally, you can examine the phosphorylation status of downstream effector proteins like AKT and ERK to confirm the inhibition of the respective signaling pathways.[5][6]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation of this compound in cell culture medium. - Low solubility in aqueous media.- High final concentration of the inhibitor.- Interaction with media components.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions from a clear stock solution for each experiment.- Visually inspect the medium for any precipitate after adding this compound.- Consider using a serum-free medium for the duration of the treatment if serum components are suspected to cause precipitation.[11]
High levels of cell death, even at low concentrations. - The specific cell line is highly sensitive to this compound.- Off-target cytotoxic effects.- Solvent (DMSO) toxicity.- Perform a comprehensive dose-response and time-course experiment to identify the optimal non-toxic concentration and treatment duration.- Use a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold.- Ensure the final DMSO concentration in the vehicle control and all treatment groups is identical and non-toxic.[9]
Inconsistent or no observable effect of the inhibitor. - Degraded this compound stock solution.- Incorrect concentration calculation or pipetting error.- Low HER2 expression in the cell line.- Short incubation time.- Use a fresh aliquot of the this compound stock solution.- Verify all calculations and ensure proper pipetting technique.- Confirm the HER2 expression status of your cell line using Western blot or flow cytometry.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing the desired effect.[8]
Variability in results between experiments. - Inconsistent cell seeding density.- Use of cells with high passage numbers.- Variations in inhibitor exposure time.- Standardize the cell seeding density for all experiments.- Use cells within a defined and low passage number range.- Strictly adhere to the determined optimal incubation time for all experiments.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound (Tucatinib)

Assay TypeCell LineParameterValueReference
Enzymatic Assay-IC50 (HER2)14 nM[4]
Cell-Based AssayBT-474IC50 (p-HER2)21 nM[4]
Cell-Based AssayBT-474IC50 (p-HER2)7 nM[7]
Cell ViabilityBT-474EC50~30 nM[7]
Cell ViabilitySK-BR-3EC50~40 nM[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: Determining Cell Viability using CellTiter-Glo® Luminescent Assay[3]

This protocol outlines the steps to determine the effect of this compound on the viability of HER2-positive cancer cells.

Materials:

  • HER2-positive cell line (e.g., BT-474, SK-BR-3)

  • Complete cell culture medium

  • This compound (Tucatinib)

  • DMSO

  • 96-well opaque-walled plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 4,000 cells/well for BT-474) in 100 µL of complete medium and incubate overnight.[7]

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A 10-point, 3-fold serial dilution starting from 10 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 96 hours).[7]

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results as a dose-response curve to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of HER2 Phosphorylation[5]

This protocol describes how to assess the inhibition of HER2 phosphorylation by this compound.

Materials:

  • HER2-positive cell line (e.g., BT-474)

  • Complete cell culture medium

  • This compound (Tucatinib)

  • DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HER2-positive cells to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and heat the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Perform densitometric analysis to quantify band intensities.

    • Normalize the p-HER2 signal to the total HER2 signal to determine the extent of inhibition. Normalize to β-actin to ensure equal protein loading.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK-ERK HER2->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation ARRY380 This compound ARRY380->HER2 Inhibits phosphorylation

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture HER2+ cell line ARRY380_Prep 2. Prepare this compound serial dilutions Treatment 3. Treat cells with This compound ARRY380_Prep->Treatment Incubation 4. Incubate for defined period Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot 5b. Western Blot for p-HER2 & Total HER2 Incubation->Western_Blot EC50 Determine EC50 Viability_Assay->EC50 Target_Inhibition Confirm Target Inhibition Western_Blot->Target_Inhibition

Caption: General experimental workflow for this compound in cell culture.

Troubleshooting_Tree Start Problem with This compound Experiment Issue_Type What is the issue? Start->Issue_Type Precipitation Precipitation in Media Issue_Type->Precipitation Visual Inconsistent_Results Inconsistent Results Issue_Type->Inconsistent_Results Data High_Toxicity High Toxicity Issue_Type->High_Toxicity Observation Check_DMSO Check final DMSO concentration (<0.5%) Precipitation->Check_DMSO Check_Seeding Standardize cell seeding density Inconsistent_Results->Check_Seeding Dose_Response Perform dose-response viability assay High_Toxicity->Dose_Response Fresh_Dilutions Use fresh dilutions Check_DMSO->Fresh_Dilutions Check_Passage Use low passage number cells Check_Seeding->Check_Passage Check_Vehicle Verify vehicle control toxicity Dose_Response->Check_Vehicle

References

Troubleshooting ARRY-380 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARRY-380 (also known as Tucatinib or ONT-380).

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution when I added it to my cell culture media. Why is this happening and what can I do?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature.[1] Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is practically insoluble in water.[2][3]

  • "Salting Out" Effect: When a concentrated stock solution of this compound in DMSO is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]

  • High Final Concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the final media.

  • Media Composition: Components in your culture media, such as salts and proteins, can interact with this compound and decrease its solubility.[1]

  • Temperature and pH: Differences in temperature and pH between your stock solution and the final culture media can affect the solubility of the compound.[1]

To resolve this, refer to the detailed experimental protocols for preparing this compound solutions.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[2][4] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always best practice to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media as your experimental samples.

Q4: Can I warm or sonicate my this compound solution to help it dissolve?

A4: Yes, gentle warming in a 37°C water bath or brief sonication can aid in the dissolution of this compound in DMSO.[1][4] However, avoid excessive heat or prolonged sonication, as this could potentially degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO≥28.5 mg/mL[4]
DMSO96 mg/mL (~199.78 mM)[2]
Ethanol12 mg/mL[2]
WaterInsoluble[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, you can gently warm the solution in a 37°C water bath for 10 minutes and/or sonicate briefly.[4]

  • Vortex the solution to ensure it is thoroughly mixed.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture media.

  • Thaw an aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) and pre-warm your cell culture media to 37°C.

  • Perform an intermediate serial dilution of the stock solution in DMSO. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, a 1:10,000 dilution is needed. This is best done in steps:

    • Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

    • Dilute the 1 mM intermediate stock 1:100 in DMSO to create a 10 µM intermediate stock.

  • Slowly add the final intermediate stock solution to your pre-warmed cell culture media while gently vortexing or swirling the media.

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, you may need to lower the final concentration of this compound.

Mandatory Visualizations

G cluster_start Start: Solubility Issue cluster_checks Initial Checks cluster_actions Troubleshooting Actions cluster_outcome Outcome start Precipitation observed in media check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No lower_conc Lower the final this compound concentration check_conc->lower_conc Yes check_prep Was the stock solution prepared correctly? check_dmso->check_prep Yes serial_dilute Use serial dilutions in media check_dmso->serial_dilute No warm_sonicate Gently warm/sonicate stock solution check_prep->warm_sonicate Yes fresh_dmso Use fresh, anhydrous DMSO check_prep->fresh_dmso No success Issue Resolved lower_conc->success serial_dilute->success warm_sonicate->success fresh_dmso->success fail Consult Technical Support

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor pi3k PI3K her2->pi3k Activates ras Ras her2->ras Activates arry380 This compound arry380->her2 Inhibits akt AKT pi3k->akt proliferation Cell Proliferation, Survival, Growth akt->proliferation Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Promotes

Caption: this compound mechanism of action via HER2 signaling pathway inhibition.

G cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_working Working Solution powder This compound Powder stock 10 mM Stock Solution in DMSO powder->stock dmso Anhydrous DMSO dmso->stock int1 1 mM in DMSO stock->int1 1:10 Dilution int2 10 µM in DMSO int1->int2 1:100 Dilution working Final Working Solution (e.g., 1 µM) int2->working media Pre-warmed Cell Culture Media media->working

Caption: Experimental workflow for preparing this compound working solutions.

References

ARRY-380 Technical Support Center: Ensuring Stability and Efficacy in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ARRY-380 (Tucatinib) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term experiments and to offer troubleshooting for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: For long-term stability, this compound as a lyophilized powder or crystalline solid should be stored at -20°C in a desiccated environment. Under these conditions, the compound is stable for at least three to four years.[1] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark place. The compound is stable enough for shipping at ambient temperatures for a few weeks.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and dimethylformamide.[2] It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the DMSO stock solution is stable for several months.[3][4] It is advisable to use fresh dilutions from the stock for each experiment to ensure consistent potency.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: this compound is sparingly soluble in aqueous buffers and is not stable for long periods.[2] It is strongly recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from the DMSO stock solution immediately before use. Aqueous solutions should not be stored for more than one day.[2] Instability in aqueous media can be a significant source of experimental variability.

Q4: Under what conditions is this compound known to degrade?

A4: Forced degradation studies have shown that Tucatinib (this compound) degrades under acidic, alkaline, and reducing conditions.[5] Therefore, it is crucial to maintain appropriate pH and avoid strong reducing agents in your experimental setup.

Data on this compound Stability

The following tables summarize the stability of Tucatinib (this compound) under various conditions based on available data.

Table 1: Stability of Tucatinib in Rat Plasma

ConditionDurationStability
Bench-top (Room Temperature)Up to 8 hoursStable
In Auto-sampler24 hoursStable
Freeze-Thaw CyclesThree cyclesStable
Long-term StorageUp to 60 daysStable

Data from a study assessing Tucatinib stability in rat plasma for pharmacokinetic analysis.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Experimental buffer of interest (e.g., PBS, cell culture medium)
  • HPLC system with a suitable column (e.g., C18)
  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
  • Prepare Working Solution: Dilute the 10 mM stock solution in the experimental buffer to a final concentration of 10 µM.
  • Time Zero Sample: Immediately after preparation, take an aliquot of the 10 µM working solution, and analyze it by HPLC to establish the initial concentration (t=0).
  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution.
  • HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of intact this compound. The peak area of this compound will be proportional to its concentration.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A significant decrease in the peak area over time indicates degradation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
  • Possible Cause: Degradation of this compound in the cell culture medium during the long incubation period of the assay.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

    • Minimize Incubation Time: If possible, reduce the duration of the cell viability assay to minimize the time the compound is in the aqueous environment.

    • Replenish Compound: For very long-term experiments (multiple days), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

    • Stability Check: Perform the stability assessment protocol described above using your specific cell culture medium to quantify the rate of degradation under your experimental conditions.

Issue 2: Loss of Efficacy in Long-Term Cell Culture Experiments
  • Possible Cause 1: Degradation of this compound over time, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Follow the same steps as for inconsistent IC50 values, with a focus on replenishing the compound at regular intervals.

  • Possible Cause 2: Development of cellular resistance to this compound.

  • Troubleshooting Steps:

    • Dose Escalation: Gradually increase the concentration of this compound to overcome potential resistance mechanisms.

    • Combination Therapy: Consider combining this compound with other agents that target parallel or downstream signaling pathways.

    • Washout Experiments: Remove this compound from the culture medium and re-challenge the cells after a period of drug-free growth to see if sensitivity is restored.

    • Molecular Analysis: Analyze downstream signaling pathways (e.g., p-AKT, p-ERK) to confirm continued target engagement and investigate potential bypass mechanisms.

Issue 3: No Significant Decrease in Phosphorylated HER2 (p-HER2) Levels
  • Possible Cause: Insufficient concentration or incubation time.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform experiments with varying concentrations of this compound and different incubation times to determine the optimal conditions for inhibiting HER2 phosphorylation in your specific cell line.

    • Cellular Uptake: Ensure that the compound is effectively entering the cells. While this compound generally has good cell permeability, this can vary between cell lines.

    • Confirm Target Expression: Verify the expression level of HER2 in your cell line to ensure it is a relevant target.

Signaling Pathway and Experimental Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K ARRY380 This compound (Tucatinib) ARRY380->HER2 inhibits phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation promotes

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Stability_Workflow A Prepare this compound Working Solution B Analyze t=0 Sample via HPLC A->B C Incubate Solution at 37°C A->C F Calculate % Remaining vs. t=0 B->F D Collect Aliquots at Time Points C->D E Analyze Samples via HPLC D->E E->F

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: ARRY-380 (Tucatinib) Kinase Assay Resources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ARRY-380 (tucatinib) in kinase assays. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data on the off-target effects of this highly selective HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

A1: this compound, also known as tucatinib, is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] It exhibits high selectivity for HER2 over the epidermal growth factor receptor (EGFR). In cell-based assays, this compound is approximately 500- to 1000-fold more selective for HER2 than for EGFR.[1][3] This high selectivity is a key feature, minimizing off-target effects such as skin rash and diarrhea, which are commonly associated with dual HER2/EGFR inhibitors.

Q2: What are the known off-target effects of this compound in broader kinase screening?

A2: A kinome scan of this compound against a panel of 223 kinases revealed high selectivity for HER2. At a concentration of 1 µmol/L, which is over 100 times the biochemical IC50 for HER2, minimal inhibition of other kinases was observed. This indicates a very specific inhibitory profile for this compound.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A3: Variability in IC50 values can arise from several factors:

  • Reagent Consistency: Ensure the concentration and purity of this compound, ATP, and the kinase substrate are consistent across experiments. The specific activity of the kinase can also vary between batches.

  • Assay Conditions: Maintain consistent incubation times and temperatures. Ensure the kinase reaction is in the linear range.

  • ATP Concentration: As this compound is an ATP-competitive inhibitor, its IC50 value is sensitive to the ATP concentration in the assay. It is recommended to use an ATP concentration at or near the Km value for HER2.

Q4: I am observing a high background signal in my kinase assay with this compound. How can I troubleshoot this?

A4: A high background signal can be caused by several factors:

  • Compound Interference: this compound may interfere with the assay detection system (e.g., fluorescence or luminescence). To test for this, run a control experiment without the kinase enzyme to see if the signal is still present.

  • Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that might affect the assay signal.

  • Suboptimal Reagent Concentrations: Titrate the concentrations of your detection reagents to find the optimal signal-to-background ratio.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against HER2 and EGFR in both biochemical and cell-based assays.

Kinase TargetAssay TypeIC50 (nM)Selectivity (fold vs. HER2)
HER2Biochemical6.9-
EGFRBiochemical449>65
HER2Cell-based (BT-474 cells)7-
EGFRCell-based (A431 cells)>10,000>1400

Data compiled from Kulukian, A. et al. Mol Cancer Ther. 2020.

A broader screen of this compound against a panel of 223 kinases demonstrated its high selectivity. The following kinome tree illustrates the kinases inhibited by ≥50% at 1 µmol/L (large circles) and 10 µmol/L (medium circles).

G cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_STE Ser/Thr Kinases (STE group) cluster_CMGC Ser/Thr Kinases (CMGC group) cluster_AGC Ser/Thr Kinases (AGC group) cluster_CAMK Ser/Thr Kinases (CAMK group) HER2 HER2 EGFR EGFR Off-target 1 Off-target 1 HER2->Off-target 1 Off-target 2 Off-target 2 HER2->Off-target 2 HER3 HER3 HER4 HER4 ABL1 ABL1 SRC SRC LYN LYN YES1 YES1 BRAF BRAF RAF1 RAF1 MAP2K1 MAP2K1 MAP2K2 MAP2K2 CDK1 CDK1 CDK2 CDK2 GSK3B GSK3B AKT1 AKT1 PRKACA PRKACA CAMK1 CAMK1 CAMK2A CAMK2A

Caption: Kinome selectivity of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase in a biochemical format.

G Biochemical Kinase Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound to microplate wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution add_kinase Add kinase to wells prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution start_reaction Initiate reaction with substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at constant temperature start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Read signal (e.g., luminescence) add_detection->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the purified kinase enzyme to the desired concentration in kinase assay buffer.

    • Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the target kinase.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a constant temperature for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the kinase reaction using an appropriate method (e.g., adding EDTA).

    • Add the detection reagent according to the manufacturer's protocol (e.g., a reagent that measures ATP consumption via luminescence).

    • Incubate to allow the signal to stabilize.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Normalize the data to the positive (vehicle control) and negative (no ATP or potent inhibitor) controls.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a HER2-overexpressing cell line (e.g., BT-474) under standard conditions.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of this compound concentrations for a specified period.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Detection of Phosphorylation:

    • Use an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated HER2 and total HER2.

    • For ELISA, use a plate pre-coated with a capture antibody for total HER2 and a detection antibody specific for the phosphorylated form.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-HER2 and total HER2.

  • Data Analysis:

    • Quantify the signal for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Plot the normalized data against the this compound concentration to determine the cellular IC50 value.

Troubleshooting Guide

This guide provides a logical approach to troubleshooting common issues encountered during kinase assays with this compound.

G start Problem Encountered in Kinase Assay issue_ic50 Inconsistent IC50 Values start->issue_ic50 issue_background High Background Signal start->issue_background issue_no_inhibition No Inhibition Observed start->issue_no_inhibition check_reagents_ic50 Check Reagent Consistency (this compound, ATP, Kinase, Substrate) issue_ic50->check_reagents_ic50 check_conditions_ic50 Verify Assay Conditions (Time, Temperature, ATP Conc.) issue_ic50->check_conditions_ic50 check_interference Test for Compound Interference (No-enzyme control) issue_background->check_interference check_reagents_bg Check for Reagent Contamination issue_background->check_reagents_bg check_detection Optimize Detection Reagent Concentration issue_background->check_detection check_arry380 Verify this compound Integrity & Concentration issue_no_inhibition->check_arry380 check_kinase_activity Confirm Kinase Activity (Positive control) issue_no_inhibition->check_kinase_activity check_assay_setup Review Assay Protocol and Setup issue_no_inhibition->check_assay_setup solution_qualify solution_qualify check_reagents_ic50->solution_qualify Qualify new lots of reagents solution_optimize solution_optimize check_conditions_ic50->solution_optimize Optimize assay parameters solution_counterscreen solution_counterscreen check_interference->solution_counterscreen Perform counter-screen assays solution_fresh_reagents solution_fresh_reagents check_reagents_bg->solution_fresh_reagents Use fresh, high-purity reagents solution_titrate_detection solution_titrate_detection check_detection->solution_titrate_detection Titrate detection reagents solution_new_arry380 solution_new_arry380 check_arry380->solution_new_arry380 Use fresh stock of this compound solution_new_kinase solution_new_kinase check_kinase_activity->solution_new_kinase Use a new batch of active kinase solution_protocol_review solution_protocol_review check_assay_setup->solution_protocol_review Carefully review and repeat

Caption: Troubleshooting decision tree for kinase assays.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results with ARRY-380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using ARRY-380 (Tucatinib) and experiencing inconsistent Western blot results. This document provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent inhibition of HER2 phosphorylation in our Western blots after this compound treatment. What are the potential causes?

A1: Inconsistent inhibition of phosphorylated HER2 (p-HER2) can stem from several factors, ranging from experimental setup to reagent quality. Here is a checklist of potential issues to investigate:

  • Cell Line Integrity: Confirm that your cell line (e.g., BT-474, SK-BR-3) maintains high HER2 expression.[1] Passage number can affect protein expression levels.

  • This compound Activity: Ensure the this compound compound is active. Check the expiration date and consider preparing fresh stock solutions.[1]

  • Phosphatase Activity: During cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[2][3] Keep samples on ice or at 4°C throughout the preparation process.[2]

  • Blocking Agent: When detecting phosphoproteins, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can lead to high background and mask your signal.[2][3][4] We recommend using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[1][3][5]

  • Buffer Composition: Avoid using phosphate-based buffers like PBS, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[6]

Q2: Our Western blot signal for phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) is weak or absent after this compound treatment, even when we expect to see some baseline phosphorylation.

A2: Weak or no signal for downstream effectors like p-AKT and p-ERK is a common issue. Here are some troubleshooting steps:

  • Antibody Concentration and Incubation: The concentration of your primary antibody may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[7]

  • Low Protein Abundance: Phosphorylated proteins often represent a small fraction of the total protein. You may need to load a higher amount of total protein onto your gel.[2][6]

  • Sub-optimal Cell Stimulation: The phosphorylation of signaling proteins is often transient. Ensure that your experimental conditions, including any stimulation prior to this compound treatment, are optimized to capture the peak phosphorylation state.[2][6]

  • ECL Substrate Sensitivity: For low-abundance phosphoproteins, a highly sensitive chemiluminescent substrate may be required for detection.[2][6]

  • Positive Controls: Include a positive control sample where you know the protein of interest is phosphorylated to validate your experimental procedure and reagents.[3][6]

Q3: We are seeing high background on our Western blots, which makes it difficult to quantify the bands accurately.

A3: High background can obscure your results and interfere with accurate quantification. Consider the following to reduce background noise:

  • Blocking Conditions: Insufficient blocking is a common cause of high background. Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking agent like 5% BSA in TBST.[1][4][5]

  • Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentrations.

  • Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.[5]

  • Membrane Handling: Avoid touching the membrane with your hands. Use forceps to handle the membrane and ensure it does not dry out at any point during the procedure.

Q4: The band intensities for our loading control vary between lanes, leading to unreliable normalization.

A4: Consistent loading control bands are crucial for accurate quantitative analysis. If you are observing variability, consider these points:

  • Accurate Protein Quantification: Ensure that your initial protein quantification is accurate. Use a reliable protein assay and be consistent with your technique.

  • Loading Technique: Be meticulous when loading your samples into the gel wells to ensure equal volumes are loaded.

  • Linear Range of Detection: For quantitative Western blotting, it is essential that the signal from both your protein of interest and your loading control are within the linear range of detection. This may require loading different amounts of protein to determine the optimal loading amount for your specific antibodies and target proteins.

  • Total Protein Normalization: As an alternative to housekeeping proteins, consider total protein normalization. This method uses the total amount of protein in each lane for normalization and can be more reliable.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for Western blot analysis of the HER2 signaling pathway following this compound treatment. These values should be used as a starting point and may require optimization for your specific experimental conditions.

ParameterRecommendationNotes
Cell Lines BT-474, SK-BR-3These are HER2-positive breast cancer cell lines commonly used to study HER2 inhibitors.[1]
This compound Concentration Range 10 - 1000 nMA dose-response experiment is recommended to determine the optimal concentration for your cell line.[1][5]
Treatment Duration 2 - 24 hoursTime-course experiments are advised to capture the desired effect on protein phosphorylation.[1][5]
Primary Antibody Dilution (p-HER2, p-AKT, p-ERK) 1:1000This is a common starting dilution; however, it should be optimized for each antibody.[8]
Primary Antibody Dilution (Total HER2, Total AKT, Total ERK) 1:1000Similar to phospho-antibodies, the optimal dilution should be determined empirically.[8]
Loading Control Antibody Dilution (GAPDH, β-actin) 1:1000 - 1:5000The dilution will depend on the abundance of the loading control protein in your samples.[8]
Secondary Antibody Dilution 1:2000 - 1:10000The optimal dilution will depend on the specific secondary antibody and detection system used.
Blocking Buffer 5% BSA in TBSTRecommended for phosphoprotein detection to minimize background.[1][3][4][5]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing HER2 Signaling after this compound Treatment

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of HER2, AKT, and ERK in HER2-positive cancer cell lines.

  • Cell Culture and Treatment:

    • Culture HER2-positive cells (e.g., BT-474) to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-p-HER2, anti-p-AKT, anti-p-ERK, or their total protein counterparts) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein and/or a loading control.

Visualizations

HER2_Signaling_Pathway cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway ARRY380 This compound (Tucatinib) HER2 HER2 Receptor ARRY380->HER2 Inhibits Phosphorylation PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation WB_Troubleshooting_Workflow Start Inconsistent Western Blot Results with this compound CheckCellLine 1. Verify Cell Line - HER2 Expression - Passage Number Start->CheckCellLine CheckCompound 2. Check this compound - Fresh Stock - Correct Concentration CheckCellLine->CheckCompound CheckLysis 3. Optimize Lysis - Use Phosphatase Inhibitors - Keep Samples Cold CheckCompound->CheckLysis CheckBlotting 4. Optimize Blotting Protocol - BSA for Blocking - Antibody Titration - Adequate Washing CheckLysis->CheckBlotting Quantification 5. Review Quantification - Accurate Protein Assay - Check Linear Range - Consistent Loading CheckBlotting->Quantification Result Consistent and Reliable Western Blot Data Quantification->Result

References

ARRY-380 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARRY-380 (Tucatinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Tucatinib (Irbinitinib, ONT-380), is an oral, potent, and selective small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1][2][3] It functions as a reversible, ATP-competitive inhibitor, preventing HER2 autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3][4] this compound is highly selective for HER2 over other members of the ErbB family, like EGFR, which may contribute to a more favorable side-effect profile compared to less selective inhibitors.[1][5]

Q2: What are the recommended starting concentrations for in vitro experiments?

Based on preclinical data, the IC50 of this compound for HER2 is in the low nanomolar range (approximately 7-8 nM in cell-based assays).[1] For initial dose-response experiments in HER2-positive cell lines, it is advisable to start with a concentration range that brackets this IC50 value. A common starting range could be from 1 nM to 1 µM.

Q3: What are typical effective doses in preclinical in vivo models?

In xenograft models using HER2-positive cancer cell lines, this compound has demonstrated significant dose-related tumor growth inhibition.[6][7] Effective oral doses have been reported in the range of 50 mg/kg/day to 100 mg/kg/day, administered once or twice daily.[6][7]

Troubleshooting Guides

In Vitro Experiments

Issue Possible Cause Suggested Solution
Higher than expected IC50 value 1. Cell line has low HER2 expression.2. This compound degradation.3. Incorrect drug concentration.4. Cell seeding density is too high.1. Confirm HER2 expression level in your cell line using Western blot or flow cytometry.2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.3. Verify the concentration of your stock solution and ensure accurate serial dilutions.4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent incubation times.3. Variability in reagent preparation.1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure precise and consistent incubation times for drug treatment.3. Prepare fresh reagents for each experiment and follow standardized protocols.
No effect of this compound on cell viability 1. Cell line is not dependent on HER2 signaling.2. This compound is inactive.1. Use a well-characterized HER2-positive cell line as a positive control (e.g., BT-474, SK-BR-3).2. Test the activity of your this compound stock on a known sensitive cell line.

In Vivo Experiments

Issue Possible Cause Suggested Solution
Poor drug solubility or precipitation in vehicle 1. Improper vehicle composition.2. Incorrect preparation method.1. A commonly used vehicle for oral administration of this compound is a mixture of PEG300, Tween 80, and water.[1] 2. Ensure the components are mixed in the correct order and that the solution is clear before administration.[1]
Lack of tumor growth inhibition 1. Insufficient drug exposure.2. Tumor model is resistant to HER2 inhibition.1. Verify the dosing regimen and formulation. Consider pharmacokinetic analysis to assess drug levels in plasma and tumor tissue.2. Confirm HER2 expression in the xenograft tumors.
Toxicity or weight loss in animals 1. Dose is too high.2. Off-target effects.1. Reduce the dose of this compound. A maximum tolerated dose (MTD) study may be necessary.2. Monitor for common adverse events reported in clinical studies, such as diarrhea and elevated liver enzymes, and adjust the dose accordingly.[5][7]

Quantitative Data Summary

In Vitro Potency of this compound

Target Assay Type IC50 (nM)
ErbB-2 (HER2)Cell-based8
p95 HER2Cell-based7

Data sourced from Selleck Chemicals product information.[1]

In Vivo Efficacy of this compound in Xenograft Models

Tumor Model Dose (mg/kg/day) Tumor Growth Inhibition (%)
BT-474 (Breast)5050
BT-474 (Breast)10096
SKOV-3 (Ovarian)50 (BID)39
SKOV-3 (Ovarian)100 (BID)96

Data from in vivo studies in mouse models.[6][7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for HER2 Phosphorylation

  • Cell Treatment: Seed HER2-positive cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated HER2 (p-HER2) and total HER2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of p-HER2 to total HER2.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ARRY380 This compound ARRY380->HER2 Inhibits ATP Binding

Caption: this compound inhibits HER2 signaling.

Dose_Response_Workflow start Start seed_cells Seed HER2+ Cells start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate (Absorbance) viability_assay->read_plate analyze_data Analyze Data (Calculate % Viability) read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: In Vitro Dose-Response Workflow.

Troubleshooting_Tree issue Unexpected In Vitro Results? high_ic50 High IC50 issue->high_ic50 Yes no_effect No Effect issue->no_effect No inconsistent Inconsistent Results issue->inconsistent Maybe check_her2 Check HER2 Expression high_ic50->check_her2 check_drug Verify Drug Activity & Concentration high_ic50->check_drug optimize_density Optimize Seeding Density high_ic50->optimize_density use_positive_control Use Positive Control Cell Line no_effect->use_positive_control test_stock Test this compound Stock no_effect->test_stock standardize_passage Standardize Cell Passage inconsistent->standardize_passage standardize_time Standardize Incubation Time inconsistent->standardize_time fresh_reagents Use Fresh Reagents inconsistent->fresh_reagents

Caption: In Vitro Troubleshooting Logic.

References

Preventing ARRY-380 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of ARRY-380 (Tucatinib) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound, also known as Tucatinib or ONT-380, is a potent and selective HER2 tyrosine kinase inhibitor.[1][2] It is a weakly basic compound with low aqueous solubility, particularly at physiological pH.[3] This inherent low solubility in water is the primary reason for its tendency to precipitate out of aqueous solutions.[3][4]

Q2: I observed precipitation immediately after diluting my this compound DMSO stock solution into my aqueous buffer. What is the likely cause?

A2: This phenomenon, often termed "solvent shock" or "crashing out," is common for hydrophobic compounds like this compound. It occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to immediate precipitation.

Q3: Can the pH of my aqueous solution affect this compound solubility?

A3: Absolutely. The solubility of this compound is highly dependent on pH. It is practically insoluble in aqueous solutions with a pH above 4, but its solubility significantly increases in more acidic conditions (pH below 4).[3] This is due to its nature as a weak base with pKa values of 2.07, 4.18, and 6.15.[3]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in a suitable organic solvent, such as DMSO, should be stored at -20°C or -80°C for long-term stability.[5] It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can potentially lead to compound degradation or precipitation.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to this compound precipitation.

Observation Potential Cause Recommended Solution
Immediate, cloudy precipitation upon dilution The final concentration of this compound exceeds its solubility in the aqueous buffer.- Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution.
Rapid solvent exchange ("solvent shock").- Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. - Pre-warm the aqueous buffer to 37°C before adding the compound stock.
Precipitation observed after a period of incubation The compound is precipitating over time due to instability at the experimental temperature.- Ensure the final concentration is well below the maximum solubility limit at the incubation temperature. - Consider the use of solubility-enhancing excipients if compatible with your experimental setup.
The pH of the medium has shifted during the experiment (e.g., due to cell metabolism).- Ensure your buffer system is robust enough to maintain a stable pH throughout the experiment. - If your experiment allows, use a buffer with a pH below 4 to maintain this compound solubility.[3]
Inconsistent experimental results Micro-precipitation, not always visible to the naked eye, is occurring, leading to a lower effective concentration of the compound.- After preparing the final dilution, centrifuge the solution at high speed and use the supernatant for your experiment. - Perform a solubility test under your specific experimental conditions to determine the practical maximum soluble concentration.

Quantitative Data

This compound (Tucatinib) Solubility Profile
Solvent/Buffer Solubility Notes
WaterPractically insoluble[3][6]Solubility is highly pH-dependent.
Aqueous Buffer (pH > 4)< 0.4 mg/mL[3]Low solubility in neutral and basic conditions.
Aqueous Buffer (pH < 4)> 18.9 mg/mL[3]High solubility in acidic conditions.
DMSO~1 - 96 mg/mL[4][6]Solubility can vary; it is recommended to use fresh, anhydrous DMSO.
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[4]A practical reference for preparing buffered aqueous solutions.
EthanolSparingly soluble to insoluble[6][7]Not a recommended primary solvent for aqueous dilutions.
Physicochemical Properties of this compound (Tucatinib)
Property Value
Molecular Weight 480.52 g/mol [2]
Molecular Formula C₂₆H₂₄N₈O₂[2]
pKa Values 2.07, 4.18, 6.15[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions to Minimize Precipitation
  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature and briefly vortex to ensure homogeneity.

  • Pre-warm Aqueous Buffer: Pre-warm your aqueous experimental buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C). This can help improve solubility.

  • Intermediate Dilution (Optional but Recommended): For high final dilutions, it is advisable to perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: While gently vortexing the pre-warmed aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (typically ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.

  • Final Mix and Use: Gently mix the final solution and use it immediately to minimize the risk of delayed precipitation.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately delayed After incubation check_timing->delayed Delayed cause_immediate Potential Causes: - Concentration too high - Solvent shock immediate->cause_immediate cause_delayed Potential Causes: - Poor stability at incubation temp - pH shift in media delayed->cause_delayed solution_immediate Solutions: - Decrease final concentration - Perform serial dilution - Add stock dropwise while vortexing - Pre-warm aqueous buffer cause_immediate->solution_immediate solution_delayed Solutions: - Lower concentration further - Use solubility enhancers - Ensure robust buffering - Adjust pH to < 4 (if possible) cause_delayed->solution_delayed

Caption: A troubleshooting workflow for addressing this compound precipitation.

HER2_Signaling_Pathway Simplified HER2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling HER2 HER2 Receptor PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the HER2 signaling pathway by this compound.

References

Technical Support Center: Interpreting Unexpected Signaling Changes with ARRY-380 (Tucatinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected signaling changes observed during experiments with ARRY-380 (Tucatinib).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound (Tucatinib)?

A1: this compound, also known as Tucatinib, is an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor growth. Tucatinib functions as a reversible, ATP-competitive inhibitor that binds to the intracellular kinase domain of HER2. This binding prevents the phosphorylation of HER2, thereby blocking the activation of downstream oncogenic signaling pathways, primarily the PI3K/AKT/mTOR and Ras/MAPK/ERK pathways. This inhibition leads to decreased cell proliferation and increased apoptosis in HER2-driven cancer cells.[1][2][3][4] A key feature of Tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), which minimizes off-target effects commonly associated with dual HER2/EGFR inhibitors.[1][4]

Q2: What are the expected downstream signaling consequences of effective this compound treatment in HER2-positive cells?

A2: In sensitive HER2-positive cell lines, effective treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of HER2 at key tyrosine residues. Consequently, a reduction in the phosphorylation of downstream signaling nodes is expected, including:

  • PI3K/AKT Pathway: Decreased phosphorylation of AKT (at Ser473 and Thr308) and downstream effectors like mTOR and S6 ribosomal protein.

  • MAPK/ERK Pathway: Decreased phosphorylation of MEK and ERK1/2.

These changes should correlate with a reduction in cell viability and proliferation.

Q3: My this compound stock solution is dissolved in DMSO. Could the solvent be affecting my results?

A3: Yes, the concentration of the vehicle, typically DMSO, can impact cellular signaling and viability. It is crucial to maintain a consistent and low final concentration of DMSO across all experimental conditions, including vehicle-treated controls (generally ≤ 0.1%). High concentrations of DMSO can induce cellular stress, differentiation, or toxicity, which can confound the interpretation of your results. Always include a vehicle-only control in your experiments to account for any solvent-related effects.

Troubleshooting Guides for Unexpected Signaling

Issue 1: No significant decrease in HER2 phosphorylation after this compound treatment.

If you observe minimal or no reduction in phosphorylated HER2 (p-HER2) levels in a HER2-positive cell line following treatment with this compound, consider the following potential causes and solutions:

Potential CauseRecommended Action
Incorrect this compound Concentration Confirm the IC50 of this compound in your specific cell line. The potency of this compound can vary between different HER2-positive cell lines. Perform a dose-response experiment to determine the optimal concentration for your studies.
Degraded this compound Stock Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
Low HER2 Expression in Cell Line Confirm the HER2 expression level of your cell line by Western blot or flow cytometry. If HER2 expression is low, the effect of this compound on p-HER2 may be difficult to detect.
Suboptimal Western Blot Protocol Optimize your Western blot protocol for detecting phosphoproteins. This includes using appropriate lysis buffers with phosphatase and protease inhibitors, blocking with BSA instead of milk, and using high-quality phospho-specific antibodies.

Logical Workflow for Troubleshooting Lack of p-HER2 Inhibition

A No p-HER2 Inhibition Observed B Verify this compound Stock and Concentration A->B C Confirm HER2 Expression in Cell Line A->C D Optimize Western Blot Protocol A->D E Perform Dose-Response Experiment B->E Concentration? F Prepare Fresh this compound Stock B->F Degradation? G Assess Total HER2 Levels C->G H Review Phospho-Protein Detection Protocol D->H I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for absent p-HER2 inhibition.

Issue 2: Downstream signaling (p-AKT, p-ERK) is not inhibited despite a decrease in p-HER2.

Observing a reduction in p-HER2 without a corresponding decrease in downstream signaling effectors like p-AKT and p-ERK suggests that these pathways are being activated through alternative mechanisms.

Potential CauseRecommended Action
Activating Mutations in Downstream Pathways Sequence key downstream signaling molecules such as PIK3CA, AKT1, and KRAS/NRAS/HRAS. Activating mutations in these genes can lead to constitutive pathway activation, rendering them independent of upstream HER2 signaling.[5]
Crosstalk from Other Receptor Tyrosine Kinases (RTKs) Investigate the activation status of other RTKs, such as EGFR, HER3, or c-Met. In some cases of acquired resistance, upregulation and activation of other RTKs can bypass the inhibition of HER2.
Feedback Loop Activation Some kinase inhibitors can induce feedback loops that reactivate the same or parallel signaling pathways. While not definitively reported for Tucatinib, this is a known phenomenon for other TKIs. Perform a time-course experiment to assess the kinetics of pathway inhibition and potential reactivation.

Signaling Pathway Crosstalk

cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Other_RTK Other RTK (e.g., EGFR, c-Met) Other_RTK->PI3K Bypass Activation Other_RTK->RAS Bypass Activation ARRY380 This compound ARRY380->HER2 Inhibits AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Bypass of this compound inhibition by other RTKs.

Issue 3: Rebound or increased p-HER2 and downstream signaling after prolonged this compound treatment.

If you observe an initial decrease in HER2 signaling followed by a rebound in p-HER2 and downstream pathway activation with prolonged exposure to this compound, your cells may be developing acquired resistance.

Potential CauseRecommended Action
EGFR Amplification A key mechanism of acquired resistance to Tucatinib is the amplification of the EGFR gene.[6] Amplified EGFR can form heterodimers with HER2, leading to transactivation of HER2 and reactivation of downstream signaling, even in the presence of Tucatinib.[6]
Increased Expression of EGFR Ligands Overexpression of EGFR ligands, such as EGF or TGF-α, can also drive resistance by hyperactivating EGFR signaling, which can then reactivate the HER2 pathway through heterodimerization.
Mutations in the HER2 Kinase Domain While less common for Tucatinib, acquired mutations in the kinase domain of the target receptor can prevent inhibitor binding. Sequence the HER2 kinase domain in your resistant cells to investigate this possibility.

Quantitative Comparison of Signaling in Sensitive vs. Resistant Cells

ProteinCell LineChange in Phosphorylation with this compound
p-HER2 BT-474 (Sensitive)↓↓↓
BT-474-TucR (Resistant with EGFR amplification)↑ or ↔
p-EGFR BT-474 (Sensitive)
BT-474-TucR (Resistant with EGFR amplification)↑↑↑
p-AKT BT-474 (Sensitive)↓↓↓
BT-474-TucR (Resistant with EGFR amplification)↑ or ↔
p-ERK BT-474 (Sensitive)↓↓↓
BT-474-TucR (Resistant with EGFR amplification)↑ or ↔

Data are illustrative and based on preclinical models of acquired resistance to Tucatinib.[6]

Mechanism of EGFR-Mediated Resistance

cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR (Amplified) EGFR->HER2 Heterodimerization & Transactivation ARRY380 This compound ARRY380->HER2 Inhibits AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: EGFR amplification drives resistance to this compound.

Experimental Protocols

Protocol 1: Western Blot for HER2 Signaling Pathway Analysis

This protocol details the steps for analyzing the phosphorylation status of HER2 and downstream targets AKT and ERK.

1. Cell Culture and Treatment: a. Plate HER2-positive cells (e.g., BT-474, SK-BR-3) in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2, 6, or 24 hours).

2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK) overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each.

7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. b. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Co-Immunoprecipitation for HER2-EGFR Interaction

This protocol is for determining the interaction between HER2 and EGFR in Tucatinib-resistant cells.

1. Cell Lysis: a. Grow sensitive and resistant cells to 80-90% confluency in 10 cm dishes. b. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease and phosphatase inhibitors). c. Collect lysate as described in the Western Blot protocol.

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C. b. Centrifuge and transfer the supernatant to a new tube. c. Add 2-4 µg of anti-HER2 antibody or an isotype control IgG to the pre-cleared lysate. d. Incubate overnight at 4°C with gentle rotation. e. Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C. f. Pellet the beads by centrifugation and wash three times with lysis buffer.

3. Elution and Western Blotting: a. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes. b. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. c. Perform Western blotting as described above, probing for EGFR and HER2.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.

1. Cell Seeding: a. Seed HER2-positive cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate overnight to allow for cell attachment.

2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Treat the cells with the desired concentrations of this compound, including a vehicle-only control.

3. Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator.

4. Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

References

Technical Support Center: ARRY-380 (Tucatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of ARRY-380 (Tucatinib) to minimize degradation and ensure the integrity of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, the compound is reported to be stable for periods ranging from two to over four years. For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark environment.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stored this way, the solution can be stable for several months. For short-term use (up to two weeks), the DMSO stock solution can be stored at 4°C.

Q3: Is this compound sensitive to light?

A3: While specific quantitative photostability data for this compound is not extensively published, it is a general best practice for small molecule inhibitors to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both the solid compound and its solutions in light-resistant containers or in the dark.

Q4: What is the impact of repeated freeze-thaw cycles on this compound solutions?

A4: Repeated freeze-thaw cycles can compromise the stability of small molecules in solution. This is often due to the hygroscopic nature of DMSO, which can absorb atmospheric moisture upon thawing, potentially leading to compound degradation or precipitation. While specific quantitative data for this compound is limited, it is strongly advised to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Stock Solution: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.

    • Perform Quality Control: If possible, verify the concentration and purity of your this compound stock solution using an appropriate analytical method, such as HPLC.

    • Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH of buffers) are not contributing to the degradation of the compound. This compound has been shown to degrade under acidic and alkaline conditions.

Issue 2: Precipitation observed in the this compound stock solution upon thawing.
  • Possible Cause: The solubility of this compound may have been exceeded, or the compound may have precipitated out of solution due to repeated freeze-thaw cycles or water absorption by DMSO.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period to try and redissolve the precipitate.

    • Prepare a More Dilute Stock Solution: If precipitation persists, consider preparing a new stock solution at a lower concentration.

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions to minimize water absorption.

Quantitative Data Summary

The following tables summarize the available data on the storage and stability of this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C2 to >4 yearsLong-term storage.
0-4°CDays to weeksShort-term storage; keep dry and dark.
DMSO Stock Solution -80°CSeveral monthsRecommended for long-term storage of aliquots.
-20°CSeveral monthsSuitable for long-term storage of aliquots.
4°CUp to 2 weeksShort-term storage.

Table 2: Forced Degradation of Tucatinib (this compound)

ConditionReagentObservation
Acidic 0.1 N HClDegradation observed.
Alkaline 0.1 N NaOHDegradation observed.
Reduction Not SpecifiedDegradation observed.
Photolytic Not SpecifiedRelatively stable.[1]
Thermal Not SpecifiedRelatively stable.[1]
Oxidative Not SpecifiedRelatively stable.[1]

Data from a forced degradation study. The extent of degradation was not quantified in the available summary.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days). Dissolve the stressed powder in a suitable solvent for analysis.

  • Photostability: Expose the this compound solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC or LC-MS/MS method.

  • The method should be capable of separating the intact this compound from any degradation products.

Protocol 2: Stability-Indicating HPLC-MS/MS Method for Tucatinib (this compound)

This method is based on a published study and can be used to quantify Tucatinib and its degradation products.[2][3][4][5]

  • Column: Inertsil ODS (250x4.6 mm, 5µm)

  • Mobile Phase: 70:30 (v/v) Acetonitrile and 0.1% Formic Acid in water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm and Mass Spectrometry (MS/MS) for characterization of degradation products.

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Kinase Domain

HER2 signaling pathway and the point of this compound inhibition.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Temp, Light) Start->CheckStorage ImproperStorage Improper Storage Identified CheckStorage->ImproperStorage No CheckProtocol Review Experimental Protocol (e.g., pH) CheckStorage->CheckProtocol Yes PrepareFresh Prepare Fresh Stock Solution ImproperStorage->PrepareFresh ReRun Re-run Experiment with Fresh Solution PrepareFresh->ReRun End Problem Resolved ReRun->End Success EndFail Consult Further Technical Support ReRun->EndFail Failure ProtocolIssue Potential Protocol Issue Identified CheckProtocol->ProtocolIssue No QCAnalysis Optional: Perform QC Analysis (HPLC/LC-MS) CheckProtocol->QCAnalysis Yes ModifyProtocol Modify Protocol (e.g., buffer) ProtocolIssue->ModifyProtocol ModifyProtocol->ReRun QCAnalysis->ReRun

Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Workflow Start Prepare this compound Stock Solution Aliquot Aliquot Solution for Different Stress Conditions Start->Aliquot Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Aliquot->Stress Control Maintain Non-Stressed Control Sample Aliquot->Control Analysis Analyze Samples and Control by Stability-Indicating Method (e.g., HPLC-MS/MS) Stress->Analysis Control->Analysis Compare Compare Chromatograms: - % Degradation - Formation of New Peaks Analysis->Compare Characterize Characterize Degradation Products (MS/MS) Compare->Characterize Degradation Observed End Stability Profile Established Compare->End No Significant Degradation Characterize->End

Experimental workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting In Vitro Resistance to ARRY-380 (Tucatinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to ARRY-380 (tucatinib) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as tucatinib (B611992) (marketed as Tukysa), is an oral, potent, and highly selective small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1][2][3] Unlike other HER2 inhibitors that also target the epidermal growth factor receptor (EGFR), tucatinib is approximately 500- to 1,000-fold more selective for HER2 over EGFR.[2][4][5] This high selectivity helps to minimize EGFR-related side effects like severe rash and diarrhea.[4]

The mechanism of action involves tucatinib binding to the ATP-binding pocket within the intracellular kinase domain of the HER2 protein.[4] This action prevents the phosphorylation (activation) of HER2 and its dimerization partner HER3.[4][6] Consequently, it blocks the two primary downstream signaling pathways that drive cancer cell growth and survival:

  • The PI3K/AKT/mTOR pathway[1][4][7]

  • The Ras/Raf/MAPK pathway[1][4][7]

By inhibiting these pathways, tucatinib leads to a decrease in cell proliferation and induces apoptosis (programmed cell death) in HER2-overexpressing cancer cells.[1][4]

Q2: My HER2-positive cancer cell line is showing decreased sensitivity to this compound. What are the common mechanisms of resistance?

A2: Acquired resistance to this compound and other HER2-targeted therapies is a significant challenge. Key mechanisms observed in preclinical models include:

  • Activation of Bypass Pathways: The most frequently cited mechanism of acquired resistance to tucatinib is the amplification and hyperactivation of the Epidermal Growth Factor Receptor (EGFR).[8][9] This allows the cancer cell to bypass the HER2 blockade and reactivate downstream pro-survival signaling.

  • Persistent PI3K/AKT/mTOR Signaling: Even with HER2 inhibited, the PI3K/AKT pathway can be constitutively activated through other means, such as activating mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[10][11][12]

  • Alterations in Cell Cycle Regulators: Changes in cell cycle proteins, such as the amplification of cyclin E or the downregulation of the Cdk inhibitor p27Kip1, can uncouple cell proliferation from HER2 signaling and contribute to resistance.[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump tucatinib out of the cell, reducing its intracellular concentration and efficacy.[13]

  • Cross-Talk with Other Receptors: Bidirectional signaling between HER2 and other pathways, like the estrogen receptor (ER) pathway in ER+/HER2+ cancers, can provide an escape route when one pathway is inhibited.[12]

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: The standard method to confirm and quantify drug resistance is to perform a cell viability or proliferation assay to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line against the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates a loss of sensitivity to the drug.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible CauseRecommended Action & Troubleshooting Steps
Cell Health & Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Seeding Density Optimize and standardize cell seeding density. Too few cells may lead to poor growth, while too many can result in contact inhibition and altered drug response. Perform a titration experiment to find the optimal density for your specific cell line and assay duration.
Reagent Quality Use high-purity, validated this compound. Prepare fresh serial dilutions from a concentrated stock solution for each experiment to avoid degradation. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Assay Duration Maintain a consistent incubation time with the drug (e.g., 72 hours). Shorter or longer times will shift the IC50 value.
Issue 2: Western blot shows incomplete inhibition of p-HER2 or downstream p-AKT despite this compound treatment.
Possible CauseRecommended Action & Troubleshooting Steps
Sub-optimal Drug Concentration Verify that the concentration of this compound used is sufficient to inhibit HER2 in your specific cell line. Refer to published data or perform a dose-response experiment looking at p-HER2 levels.
Timing of Lysate Collection The inhibition of signaling pathways can be transient. Collect cell lysates at an appropriate time point post-treatment (e.g., 2-24 hours) to observe maximal inhibition.
Activation of Bypass Pathways If p-HER2 is inhibited but p-AKT remains high, this strongly suggests the activation of a bypass track.[10] Use Western blot to probe for activation of other receptors like p-EGFR or p-IGF-1R.[11]
Antibody Quality Ensure your primary antibodies for phosphorylated and total proteins are specific and validated for Western blotting. Run appropriate controls to confirm antibody performance.

Data Presentation

Table 1: Example In Vitro IC50 Values for this compound (Tucatinib) The following data are illustrative and compiled from various sources to demonstrate typical potency. Actual IC50 values can vary significantly between cell lines and experimental conditions.

Cell LineCancer TypeHER2 StatusThis compound IC50 (Cell Viability)Reference
BT-474Breast CancerHER2-Amplified~8 nM[2]
SKOV-3Ovarian CancerHER2-PositiveData suggests high sensitivity[3]
NCI-N87Gastric CancerHER2-AmplifiedData suggests high sensitivity[3]
p95-HER2 expressing cellsBreast CancerTruncated HER2~7 nM[2]

Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line

This protocol describes a common method for inducing drug resistance in vitro through continuous exposure.

  • Initial Exposure: Culture the parental HER2-positive cell line (e.g., BT-474) in standard growth medium. Introduce this compound at a low concentration, near the IC20 (the concentration that inhibits 20% of growth).

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population compared to the parental line. A significant and stable shift (e.g., >10-fold) indicates the development of a resistant line.[8]

  • Maintenance: Maintain the established resistant cell line in a medium containing a selective pressure concentration of this compound to prevent reversion.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed both parental and resistant cells. Once they reach ~70-80% confluency, treat them with this compound at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 24 hours). Include an untreated control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-total-HER2, anti-p-AKT, anti-total-AKT, anti-p-EGFR) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.[4]

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the signaling inhibition.[4]

Mandatory Visualizations

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 HER3->PI3K ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus RAF RAF RAS->RAF MAPK MAPK RAF->MAPK MAPK->Nucleus Proliferation_Survival Cell Proliferation & Survival Nucleus->Proliferation_Survival

Caption: this compound inhibits HER2 phosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

Resistance_Mechanisms cluster_resistance Resistance Pathways ARRY380 This compound HER2 HER2 ARRY380->HER2 Inhibits Downstream_Signaling Downstream Signaling (PI3K/MAPK) HER2->Downstream_Signaling Blocked Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival Inhibited Downstream_Signaling->Cell_Survival EGFR_Amp EGFR Amplification EGFR_Amp->Downstream_Signaling Bypass Activation PIK3CA_Mut PIK3CA Mutation PIK3CA_Mut->Downstream_Signaling Direct Activation ABC_Transporter Drug Efflux Pump (e.g., ABCG2) ABC_Transporter->ARRY380 Efflux

Caption: Key mechanisms of acquired resistance to this compound, including bypass signaling.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Confirm_IC50 Confirm IC50 Shift (vs. Parental Line) Start->Confirm_IC50 Resistance_Confirmed Resistance Confirmed? Confirm_IC50->Resistance_Confirmed Troubleshoot_Assay Troubleshoot Viability Assay: - Check Cell Health - Verify Reagent Quality - Standardize Protocol Resistance_Confirmed->Troubleshoot_Assay No / Inconsistent Investigate_Mechanism Investigate Resistance Mechanism Resistance_Confirmed->Investigate_Mechanism Yes Troubleshoot_Assay->Confirm_IC50 Western_Blot Western Blot for: - p-HER2, p-AKT, p-MAPK - p-EGFR (Bypass) Investigate_Mechanism->Western_Blot Sequencing Sequence Key Genes: - PIK3CA, HER2 Investigate_Mechanism->Sequencing Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Investigate_Mechanism->Efflux_Assay End Mechanism Identified Western_Blot->End Sequencing->End Efflux_Assay->End

Caption: A logical workflow for troubleshooting and characterizing this compound resistance.

References

Technical Support Center: Optimizing ARRY-380 and Chemotherapy Combination Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing dosing strategies for ARRY-380 (tucatinib) in combination with chemotherapy. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data from preclinical and clinical studies.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during in vitro and in vivo experiments involving this compound combinations.

Question/Issue Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values for this compound in cell viability assays. Cell line heterogeneity or passage number variability. Inconsistent seeding density. Reagent variability or degradation.Use cell lines within a consistent, low passage number range. Ensure precise and uniform cell seeding in all wells. Aliquot and store reagents properly; use fresh dilutions for each experiment.
High variability in tumor volume in xenograft studies. Variation in initial tumor implantation size. Differences in mouse age, weight, or health status. Inconsistent drug administration (e.g., gavage technique).Standardize the number of cells injected and ensure consistent tumor cell viability. Use age- and weight-matched animals and monitor their health closely. Ensure all personnel are proficient in the required administration techniques.
Unexpectedly high toxicity or animal death in in vivo combination studies. Drug-drug interaction leading to synergistic toxicity. Off-target effects of the combination. Incorrect dosing or formulation.Perform a dose de-escalation of one or both agents to identify a better-tolerated combination dose.[1] Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, etc.). Double-check all dose calculations and ensure proper formulation and administration of the drugs.
Lack of synergy or additive effect observed in combination experiments. Suboptimal dosing ratio of this compound and the chemotherapeutic agent. The chosen cell line may be resistant to one or both agents. The experimental endpoint may not be sensitive enough to detect synergy.Test a matrix of concentrations for both drugs to identify synergistic ratios.[2] Characterize the sensitivity of the cell line to each agent individually before combination studies. Utilize multiple assays to assess synergy (e.g., apoptosis assays, cell cycle analysis) in addition to cell viability.
Difficulty in assessing intracranial tumor response in brain metastasis models. Limitations of imaging techniques to accurately measure small brain lesions. Edema around the tumor can confound measurements.Utilize advanced imaging modalities such as high-resolution MRI. Assess response using modified RECIST criteria specifically for intracranial tumors.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (tucatinib)?

A1: this compound, also known as tucatinib (B611992), is a highly selective and reversible tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[4][5] It functions by binding to the intracellular kinase domain of the HER2 protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][6] This blockade primarily affects the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis in HER2-driven cancer cells.[4][5] A key feature of tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), which may contribute to a different toxicity profile compared to dual HER2/EGFR inhibitors.[4][7]

Q2: What is the recommended Phase 2 dose of tucatinib in combination with chemotherapy?

A2: The recommended Phase 2 dose of tucatinib is 300 mg administered orally twice daily.[8] This dose was determined in dose-escalation studies in combination with agents like capecitabine (B1668275) and trastuzumab.[8][9]

Q3: What are the common adverse events associated with tucatinib and chemotherapy combinations?

A3: Common adverse events observed with tucatinib in combination with trastuzumab and capecitabine include diarrhea, nausea, vomiting, and fatigue.[10][11] Elevated liver enzymes (AST/ALT) have also been reported.[3][12] Most of these adverse events are grade 1 or 2 and can be managed with supportive care and dose modifications if necessary.[11][13]

Q4: How should I design a dose-escalation study for a new this compound combination?

A4: A common approach for dose-escalation studies is the 3+3 design.[1] This involves enrolling cohorts of three patients at escalating dose levels of the investigational drug (in this case, this compound) combined with a standard dose of the chemotherapy agent. The primary objective is to determine the maximum tolerated dose (MTD).[3][12]

Q5: Are there preclinical data supporting the combination of tucatinib with chemotherapy?

A5: Yes, preclinical studies in xenograft models of HER2-positive tumors have shown that tucatinib in combination with agents like trastuzumab and docetaxel (B913) demonstrates superior anti-tumor activity compared to either agent alone.[14][15][16] These combinations have resulted in improved rates of partial and complete tumor regression.[16]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound Combinations in Xenograft Models
ModelCombinationTumor Growth Inhibition (TGI)Notes
BT-474 (Breast Cancer)This compound (50 mg/kg/d) + Docetaxel81%Combination resulted in five partial regressions.[15]
SKOV-3 (Ovarian Cancer)This compound (50 mg/kg, BID) + Bevacizumab80%Combination led to partial responses in 7/8 animals.[15]
Table 2: Clinical Efficacy and Dosing of Tucatinib Combinations
Trial / CombinationTucatinib DoseChemotherapy DoseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Tucatinib + Capecitabine300 mg BID-83% (5/6)7.1 months
Tucatinib + Trastuzumab300 mg BID-40% (6/15)5.5 months
Tucatinib + Trastuzumab + Capecitabine300 mg BIDCapecitabine: 1000 mg/m² BID (Days 1-14 of 21-day cycle)61% (14/23)7.8 months[8]

Data from a non-randomized, open-label, phase 1b study.[10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)

This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive cancer cell lines.

  • Cell Plating: Seed HER2-positive cells (e.g., BT-474, SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[2][4]

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on key proteins in the HER2 signaling pathway.

  • Cell Treatment and Lysis: Treat HER2-positive cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-MAPK, and total MAPK overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[2]

  • Signal Detection: Apply a chemiluminescent substrate and image the resulting signal.[4]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.[6]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol details the evaluation of this compound's antitumor activity in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously implant HER2-positive human breast cancer cells (e.g., BT-474) into immunocompromised mice.[4]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) and the combination chemotherapy agent at the predetermined doses and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blot).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Visualizations

HER2_Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ARRY380 This compound (Tucatinib) ARRY380->HER2

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Experimental_Workflow start Start: HER2+ Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound & Chemo Matrix seed->treat incubate Incubate 72h treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability analyze Analyze Data: Calculate IC50 & Synergy viability->analyze end End: Optimized Dose Ratio analyze->end

Caption: Workflow for in vitro determination of synergistic dose ratios.

Dose_Optimization_Logic start Start: Define MTD of Single Agents dose_escalation Phase 1b Dose Escalation (3+3 Design) start->dose_escalation dlt Dose-Limiting Toxicity (DLT)? dose_escalation->dlt continue_escalation Escalate to Next Dose Level mtd_reached MTD/RP2D Established dlt->mtd_reached No deescalate De-escalate Dose dlt->deescalate Yes deescalate->dose_escalation

References

Adjusting ARRY-380 treatment time for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the use of ARRY-380 (also known as Tucatinib or ONT-380), a potent and selective HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an oral, reversible, and ATP-competitive small-molecule inhibitor of the HER2 (ErbB2) tyrosine kinase.[1][2] Its primary mechanism of action is to selectively bind to the HER2 kinase domain, preventing its phosphorylation.[3][4] This inhibition blocks downstream signaling through critical pathways like the PI3K/AKT and MAPK pathways, which are responsible for cell proliferation and survival.[4][5] Notably, this compound is highly selective for HER2, with approximately 500- to 1,000-fold greater potency against HER2 compared to the epidermal growth factor receptor (EGFR).[1][5]

cluster_membrane Cell Membrane cluster_inhibition Mechanism of this compound cluster_downstream Downstream Signaling HER2 HER2 Dimer HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK via Ras/Raf ARRY380 This compound ARRY380->HER2 Inhibits ATP Binding & Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Figure 1: Simplified HER2 signaling pathway and the inhibitory action of this compound.

Q2: What are the recommended starting points for treatment duration in in vitro experiments?

The optimal treatment time depends on the specific assay. Based on preclinical studies, here are some recommendations:

  • Phosphorylation Assays: To assess the direct impact on HER2 and downstream protein phosphorylation (like AKT and ERK), a short treatment time of 2 hours has been shown to be effective.[5]

  • Apoptosis Assays: To measure the induction of apoptosis (e.g., Caspase-3/7 activity), a longer incubation period of 18 to 24 hours is recommended to allow for the cellular processes to occur.[1][5]

  • Cell Viability/Proliferation Assays: For assays measuring overall cell growth and viability, a multi-day treatment, typically ranging from 3 to 5 days , is common to observe significant anti-proliferative effects.

Q3: How does this compound's selectivity for HER2 over EGFR impact experimental design?

The high selectivity of this compound for HER2 over EGFR is a key advantage, as it minimizes off-target effects related to EGFR inhibition, such as severe diarrhea and rash, which are common with dual HER2/EGFR inhibitors.[5][6] This allows for the investigation of HER2-specific signaling pathways without the confounding variable of EGFR blockade. When designing experiments, it is useful to include a HER2-negative/EGFR-positive cell line (e.g., A431) as a negative control to confirm the HER2-specific activity of the compound.[4][5]

Q4: What is the pharmacokinetic profile of this compound and how might that influence in vivo study design?

In a Phase I clinical trial, this compound administered twice daily (BID) demonstrated a half-life of approximately 5.4 hours.[6][7] This relatively short half-life supports a BID dosing schedule to maintain steady-state drug exposure. For preclinical in vivo studies in xenograft models, continuous daily (QD) or twice-daily (BID) oral administration has been shown to be effective.[2][8] The maximum tolerated dose (MTD) in humans was established at 600 mg BID.[6][7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (Tucatinib)

Cell Line Cancer Type Target IC50 (nmol/L) Reference
BT-474 Breast HER2 Phosphorylation 6 [5]
NCI-N87 Gastric HER2 Phosphorylation 4 [5]
A431 Skin EGFR Phosphorylation >1000 [5]

| SKOV-3 | Ovarian | HER2 (Cell-based) | 8 |[1] |

Table 2: Summary of Preclinical In Vivo Dosing and Efficacy

Xenograft Model Cancer Type This compound Dose Efficacy (Tumor Growth Inhibition) Reference
BT-474 Breast 50 mg/kg/day 50% TGI [2]
BT-474 Breast 100 mg/kg/day 96% TGI, with regressions [2]
SKOV-3 Ovarian 50 mg/kg, BID 39% TGI [2]
SKOV-3 Ovarian 100 mg/kg, BID 96% TGI, with regressions [2]

| BT-474 (Intracranial) | Breast | 75 mg/kg, BID | 69% survival at Day 56 |[8] |

Troubleshooting Guides

Issue 1: Suboptimal tumor growth inhibition in in vivo xenograft models.

cluster_troubleshooting Troubleshooting: Suboptimal In Vivo Response Start Suboptimal TGI Observed CheckDose Verify Dose & Schedule (e.g., 50-100 mg/kg daily/BID) Start->CheckDose CheckModel Confirm HER2 Status of Xenograft Model CheckDose->CheckModel Correct AdjustDose Optimize Dose/Schedule (e.g., increase to BID) CheckDose->AdjustDose Incorrect ConsiderCombo Consider Combination Therapy CheckModel->ConsiderCombo Confirmed RevalidateModel Re-evaluate Model (IHC/FISH for HER2) CheckModel->RevalidateModel Uncertain ComboTrast Combine with Trastuzumab (20 mg/kg, IP, QW) ConsiderCombo->ComboTrast ComboChemo Combine with Docetaxel (B913) (10 mg/kg, IV, Q3D) ConsiderCombo->ComboChemo End Improved Response AdjustDose->End RevalidateModel->End ComboTrast->End ComboChemo->End

Figure 2: Logic diagram for troubleshooting suboptimal in vivo efficacy.

  • Verify Dosing and Schedule: Preclinical studies show significant dose-dependent tumor growth inhibition (TGI).[2] Ensure the dose is within the effective range (50-100 mg/kg) and consider a twice-daily (BID) schedule to maintain exposure, consistent with the drug's pharmacokinetics.[2][6]

  • Confirm HER2 Status of the Model: this compound is a HER2-selective inhibitor. Its efficacy is dependent on HER2 amplification or overexpression in the tumor model.[5] Verify the HER2 status of your cell line or patient-derived xenograft (PDX) model via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH).

  • Consider Combination Therapy: this compound has demonstrated synergistic effects when combined with other agents. Combining it with trastuzumab leads to enhanced TGI, with some studies showing complete tumor regressions.[2][8] Combination with chemotherapy like docetaxel has also proven effective.[2][4]

Issue 2: High cell viability in in vitro assays despite treatment.

  • Check Treatment Duration: As noted in the FAQs, different assays require different treatment times. For viability assays (e.g., MTT, CellTiter-Glo), ensure an incubation period of at least 72 hours is used to observe significant anti-proliferative effects.

  • Confirm Cell Line Sensitivity: Verify that the cell line used is HER2-amplified (e.g., BT-474, SKOV-3, NCI-N87).[1][5] The compound is significantly less potent in HER2-negative cell lines.

  • Assess Phosphorylation Status: If viability is not reduced, confirm target engagement by running a western blot or Luminex assay to check for inhibition of HER2 phosphorylation. A 2-hour treatment with this compound should be sufficient to see a marked decrease in p-HER2 levels.[5] This can help determine if the issue is with drug activity or a downstream resistance mechanism in the cells.

Experimental Protocols

Protocol 1: In Vitro HER2 Phosphorylation Assay

This protocol is adapted from methodologies described in preclinical studies.[5]

cluster_workflow Workflow: In Vitro Phosphorylation Assay Step1 1. Seed Cells (e.g., BT-474 at 30,000 cells/well) Step2 2. Incubate Overnight (Allow cells to adhere) Step1->Step2 Step3 3. Treat with this compound (Dose-response, 2 hours at 37°C) Step2->Step3 Step4 4. Lyse Cells (Collect protein lysates) Step3->Step4 Step5 5. Analyze Phosphorylation (Luminex, Western Blot, or ELISA for p-HER2) Step4->Step5 Step6 6. Quantify Results (Calculate IC50 for p-HER2 inhibition) Step5->Step6

Figure 3: Experimental workflow for an in vitro HER2 phosphorylation assay.

  • Cell Seeding: Seed HER2-amplified cells (e.g., BT-474) in a 96-well plate at a density of 30,000 cells per well.

  • Incubation: Allow cells to adhere by incubating overnight at 37°C in a CO2 incubator.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 nmol/L) for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Analysis: Analyze the lysates for phosphorylated HER2 (p-HER2) and total HER2 levels using a suitable method such as a Luminex-based phospho-protein detection kit, Western blot, or ELISA.

  • Quantification: Determine the concentration of this compound that inhibits p-HER2 by 50% (IC50) by normalizing p-HER2 levels to total HER2 or a housekeeping protein.

Protocol 2: General In Vivo Tumor Xenograft Protocol

This protocol is a general guide based on methods used in this compound preclinical studies.[2][8]

  • Cell Implantation: Implant HER2-positive tumor cells (e.g., 5-10 million BT-474 cells) or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups (n=8-12 per group), including a vehicle control group.

  • Treatment Administration:

    • This compound: Administer orally (p.o.) once daily (QD) or twice daily (BID) at doses ranging from 50 to 100 mg/kg.

    • Vehicle Control: Administer the corresponding vehicle on the same schedule.

    • (Optional) Combination Arm: Administer this compound in combination with another agent, such as trastuzumab (e.g., 20 mg/kg, intraperitoneally, once weekly).[8]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 28-42 days) or until tumors in the control group reach a predetermined maximum size. Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

References

Validation & Comparative

ARRY-380 vs lapatinib in HER2+ cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ARRY-380 (Tucatinib) and Lapatinib (B449) in HER2+ Cell Lines

Introduction and Mechanism of Action

In the realm of targeted therapies for HER2-positive (HER2+) cancers, small-molecule tyrosine kinase inhibitors (TKIs) represent a cornerstone of treatment. Among these, this compound (tucatinib) and lapatinib are two prominent agents that function by targeting the intracellular kinase domain of the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression of HER2, a member of the ErbB family of receptor tyrosine kinases, is a key driver in approximately 15-20% of breast cancers, leading to aggressive disease.[1][2] Both tucatinib (B611992) and lapatinib disrupt the downstream signaling cascades that promote tumor cell proliferation and survival. However, they possess distinct biochemical properties and target specificities.

Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and HER2.[1][3] By binding to the intracellular ATP-binding site of these receptors, lapatinib prevents their autophosphorylation, thereby blocking the activation of the PI3K/Akt and MAPK signaling pathways.[2][4]

This compound (Tucatinib) is a highly selective, next-generation reversible TKI that is potent against HER2.[5] Unlike lapatinib, tucatinib exhibits minimal inhibition of EGFR, which is thought to contribute to its distinct and more favorable toxicity profile.[5][6] Its high selectivity for HER2 allows it to effectively inhibit HER2-driven signaling, including the downstream PI3K/Akt and MAPK pathways, in HER2-amplified cells.[5][7]

Comparative In Vitro Efficacy

Preclinical studies in HER2-positive cancer cell lines consistently demonstrate the potent activity of both agents. However, differences in selectivity and potency are evident. Tucatinib has been shown to have a greater anti-growth effect and higher selectivity for HER2 compared to lapatinib in various HER2+ breast cancer cell lines.[8]

Table 1: Anti-Proliferative Activity (IC50) in HER2+ Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological function. The data below summarizes the IC50 values for this compound and lapatinib in inhibiting the proliferation of HER2-amplified breast cancer cell lines.

Cell LineThis compound (Tucatinib) IC50 (nM)Lapatinib IC50 (nM)Reference
SKBR337.5 ± 18.451.0 ± 23.0[9]
BT-47433Not specified[7]

Lower IC50 values indicate greater potency.

Table 2: Inhibition of HER2 Phosphorylation

This table shows the concentration of each drug required to inhibit the phosphorylation (activation) of the HER2 receptor by 50% in cellular assays.

Cell LineThis compound (Tucatinib) IC50 (nM)Lapatinib IC50 (nM)Reference
BT-4747Not specified[7]

This data highlights tucatinib's potent and direct inhibition of the HER2 receptor.

Signaling Pathway and Inhibition

The diagram below illustrates the canonical HER2 signaling pathway and the points of inhibition for both this compound (tucatinib) and lapatinib. Overexpressed HER2 receptors form dimers, leading to autophosphorylation and the activation of downstream PI3K/Akt and MAPK pathways, which drive cell proliferation and survival. Both TKIs act intracellularly to block this cascade.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER_Dimer HER2 Dimerization HER2->HER_Dimer EGFR EGFR EGFR->HER_Dimer P_HER2 Autophosphorylation HER_Dimer->P_HER2 PI3K PI3K P_HER2->PI3K MAPK MAPK (ERK1/2) P_HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->P_HER2 Inhibits HER2 & EGFR Tucatinib This compound (Tucatinib) Tucatinib->P_HER2 Inhibits HER2

HER2 signaling pathway and TKI inhibition points.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy and mechanism of action of anti-cancer agents.

Protocol 1: Cell Proliferation Assay (IC50 Determination)

This assay measures the effect of the inhibitors on the viability and growth of cancer cell lines.

1. Cell Seeding:

  • HER2+ breast cancer cells (e.g., SKBR3, BT-474) are harvested during their logarithmic growth phase.
  • A cell suspension is prepared in a complete culture medium (e.g., RPMI-1640 with 10% FBS).
  • Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach for 24 hours at 37°C and 5% CO2.[10]

2. Drug Treatment:

  • Stock solutions of this compound and lapatinib are prepared in DMSO.
  • Serial dilutions of each drug are prepared in the culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).
  • The medium from the cell plates is removed, and 100 µL of the drug-containing medium is added to the respective wells.[10] A vehicle control (DMSO) is included.

3. Incubation:

  • The plates are incubated for an extended period, typically 72 to 120 hours, to allow for the anti-proliferative effects to manifest.[9][10]

4. Viability Assessment:

  • A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) is added to each well according to the manufacturer's protocol.[10]
  • The signal (luminescence or absorbance) is measured using a plate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Protocol 2: Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of HER2 and its downstream signaling proteins following drug treatment.

1. Cell Treatment and Lysis:

  • Cells are seeded in larger culture dishes (e.g., 6-well plates) and grown to 70-80% confluency.
  • Cells are treated with specified concentrations of this compound, lapatinib, or vehicle control for a defined period (e.g., 15 minutes to 72 hours).[9]
  • After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2]

2. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.[10]

3. SDS-PAGE and Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[10]

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-HER2, p-Akt, p-ERK1/2) and their total protein counterparts overnight at 4°C.[9][10] A loading control antibody (e.g., GAPDH or β-actin) is also used.
  • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.[10] The band intensities are quantified to determine the relative change in protein phosphorylation.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed HER2+ Cancer Cells\n(e.g., SKBR3, BT-474)"]; treat [label="Treat with this compound,\nLapatinib, or Vehicle Control"]; incubate [label="Incubate for\nSpecified Duration"]; endpoint [label="Endpoint Assays", shape=diamond]; viability [label="Cell Viability Assay\n(e.g., CellTiter-Glo)"]; western [label="Western Blot Analysis\n(p-HER2, p-Akt, etc.)"]; analysis [label="Data Analysis\n(IC50, Phosphorylation Levels)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed; seed -> treat; treat -> incubate; incubate -> endpoint; endpoint -> viability; endpoint -> western; viability -> analysis; western -> analysis; analysis -> end; }

Experimental workflow for in vitro comparison studies.

References

A Head-to-Head Battle in Preclinical Models: ARRY-380 (Tucatinib) vs. Neratinib in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of HER2-targeted therapies, a critical evaluation of preclinical efficacy is paramount. This guide provides an objective comparison of two prominent tyrosine kinase inhibitors, ARRY-380 (tucatinib) and neratinib (B1684480), in xenograft models, supported by experimental data and detailed methodologies.

This report synthesizes findings from multiple preclinical studies to offer a comparative analysis of the anti-tumor activity of tucatinib (B611992) and neratinib in various xenograft models of HER2-positive cancer. The focus is on presenting quantitative data, experimental protocols, and the underlying signaling pathways to aid in the informed assessment of these two agents.

At a Glance: Key Differences in Mechanism and Selectivity

Before delving into the in vivo data, it's crucial to understand the fundamental differences in the mechanism of action between tucatinib and neratinib. Tucatinib is a reversible and highly selective inhibitor of HER2.[1] In contrast, neratinib is an irreversible pan-HER inhibitor, meaning it covalently binds to and inhibits HER1 (EGFR), HER2, and HER4.[2] This distinction in selectivity may contribute to differences in efficacy and toxicity profiles.

Signaling Pathway Inhibition

Both tucatinib and neratinib exert their anti-tumor effects by blocking the downstream signaling cascades initiated by HER2. However, their points of intervention and breadth of targets differ.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K EGFR EGFR EGFR->RAS HER4 HER4 HER4->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibits Neratinib Neratinib Neratinib->HER2 Inhibits Neratinib->EGFR Inhibits Neratinib->HER4 Inhibits

Figure 1. HER2 Signaling Pathway and TKI Inhibition.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of tucatinib and neratinib in various xenograft models.

Table 1: Subcutaneous Xenograft Models - Tumor Growth Inhibition
Cell LineCancer TypeDrugDosage and ScheduleTumor Growth Inhibition (%)Reference
BT-474Breast CancerTucatinib25 mg/kg, PO, QDSimilar to trastuzumab monotherapy[3]
BT-474Breast CancerTucatinib50 mg/kg, PO, QDSignificant tumor growth delay[3]
NCI-N87Gastric CancerTucatinib50 mg/kg, PO, QDSignificant tumor growth inhibition[4]
BT-474Breast CancerNeratinibNot specifiedAdditive effect with trastuzumab[5][6]
Multiple PDXBreast, Gastric, Colorectal, EsophagealTucatinib50 mg/kg, PO, BID48% to 117%[4]
Table 2: Intracranial Xenograft Models - Survival
Cell LineCancer TypeDrugDosage and ScheduleMedian Survival / OutcomeReference
HER2+ Murine ModelsBreast CancerTucatinibNot specifiedProlonged survival rates compared to neratinib[7]
HER2+ Murine ModelsBreast CancerNeratinibNot specifiedLess effective in prolonging survival vs. tucatinib[7]

Preclinical evidence, particularly in models of brain metastases, suggests that tucatinib exhibits superior central nervous system (CNS) penetration and activity compared to neratinib.[7] In HER2+ murine xenograft models with intracranial tumors, tucatinib monotherapy led to prolonged survival rates compared to neratinib.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial.

General Xenograft Study Workflow

The establishment and execution of xenograft studies for evaluating both tucatinib and neratinib generally follow a standardized workflow.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. HER2+ Cancer Cell Culture (e.g., BT-474, NCI-N87) Implantation 2. Subcutaneous or Intracranial Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Predetermined Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (PO, QD or BID) Randomization->Dosing Tumor_Measurement 6. Regular Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight 7. Body Weight and Health Monitoring Tumor_Measurement->Body_Weight Endpoint 8. Study Endpoint (Tumor size, survival) Body_Weight->Endpoint

Figure 2. Generalized Experimental Workflow for Xenograft Studies.
Detailed Methodologies

Cell Lines and Tumor Implantation:

  • BT-474 (Breast Carcinoma): These cells are typically cultured in a suitable medium and then implanted subcutaneously into the flanks of female immunocompromised mice (e.g., athymic nude mice).[3][8] For intracranial models, cells are stereotactically implanted into the brain.[8]

  • NCI-N87 (Gastric Carcinoma): Similar to BT-474, these cells are implanted subcutaneously into immunocompromised mice.[3][9]

Drug Administration:

  • Tucatinib (this compound): Typically administered orally (PO) via gavage, once (QD) or twice daily (BID). Dosages in the cited studies ranged from 25 to 100 mg/kg.[3][4] The vehicle used for suspension is often 30% Captisol.[3]

  • Neratinib: Also administered orally. Specific dosages in direct head-to-head comparisons were not always detailed in the reviewed literature, but it is often used in combination with other agents like trastuzumab.[5][6]

Endpoint Measurements:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers, and TGI is calculated as the percentage difference in tumor volume between treated and control groups.[4]

  • Survival: In intracranial models, the primary endpoint is often overall survival, monitored over a defined period.[7]

Conclusion

Based on the available preclinical data from xenograft models, both this compound (tucatinib) and neratinib demonstrate significant anti-tumor activity against HER2-positive cancers. Tucatinib's high selectivity for HER2 and its superior efficacy in intracranial models are notable advantages observed in these studies.[1][7] Neratinib, as a pan-HER inhibitor, shows potent activity, particularly when used in combination therapies.[5][6]

The choice between these agents in a research or clinical development context will likely depend on the specific cancer subtype, the presence or risk of brain metastases, and the desired balance between broad-spectrum HER family inhibition and a more targeted HER2 approach. The data presented in this guide, including the detailed experimental protocols, provides a foundation for further investigation and comparative analysis.

References

ARRY-380 (Tucatinib): A Comparative Analysis of HER2 Selectivity Over EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the HER2-selective tyrosine kinase inhibitor ARRY-380 (tucatinib) with other less selective alternatives, supported by experimental data. The focus is on validating the superior selectivity of tucatinib (B611992) for HER2 over EGFR, a critical factor in its favorable safety profile.

Quantitative Analysis: Inhibitory Potency

The selectivity of a tyrosine kinase inhibitor is a key determinant of its therapeutic index. The following tables summarize the half-maximal inhibitory concentration (IC50) values for tucatinib and the dual HER2/EGFR inhibitor lapatinib (B449), demonstrating tucatinib's potent and selective inhibition of HER2.

Table 1: Biochemical Kinase Assay [1][2]

KinaseTucatinib IC50 (nmol/L)Lapatinib IC50 (nmol/L)Neratinib (B1684480) IC50 (nmol/L)
HER26.9Not SpecifiedNot Specified
EGFR449Not SpecifiedNot Specified

Biochemical assays with recombinant HER2 and EGFR kinases demonstrate that tucatinib is over 50-fold more potent at inhibiting HER2 compared to EGFR.[1][2]

Table 2: Cellular Assays - Inhibition of Phosphorylation and Proliferation [1]

Assay TypeCell LineTucatinib IC50 (nmol/L)Lapatinib IC50 (nmol/L)Neratinib IC50 (nmol/L)
HER2 Phosphorylation BT-474 (HER2+)74012
NCI-N87 (HER2+)44012
EGFR Phosphorylation A431 (EGFR+)> 10,0003621
NCI-N87 (HER2+)> 1,0004012
Cell Proliferation BT-474 (HER2+)33Not SpecifiedNot Specified
A431 (EGFR+)16,471Not SpecifiedNot Specified

In cellular assays, tucatinib potently inhibits HER2 phosphorylation and the proliferation of HER2-amplified cells with minimal effect on EGFR phosphorylation and the proliferation of EGFR-dependent cells.[1] In contrast, lapatinib and neratinib inhibit both HER2 and EGFR phosphorylation at similar concentrations.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of tucatinib on purified HER2 and EGFR kinase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HER2 and EGFR kinase domains were expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, was used.

  • Inhibitor Preparation: Tucatinib was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP were incubated with the various concentrations of tucatinib in a reaction buffer. The reaction was initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation was quantified using a suitable method, such as a radiometric assay measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or a non-radiometric method like an enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylation Assay

Objective: To assess the ability of tucatinib to inhibit HER2 and EGFR phosphorylation within a cellular context.

Methodology:

  • Cell Culture: HER2-overexpressing cells (e.g., BT-474, NCI-N87) and EGFR-overexpressing cells (e.g., A431) were cultured in appropriate media.[1]

  • Tucatinib Treatment: Cells were treated with a range of tucatinib concentrations for a specified period.

  • Cell Lysis: After treatment, cells were lysed to extract cellular proteins.[2]

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • ELISA or Western Blotting: The levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) were measured and normalized to the total HER2 and EGFR protein levels, respectively.[1] This can be done using specific ELISA kits or by Western blotting with antibodies specific for the phosphorylated and total forms of the receptors.

  • Data Analysis: IC50 values were determined by plotting the percentage of inhibition of phosphorylation against the log of the tucatinib concentration.

Cell Proliferation Assay

Objective: To evaluate the effect of tucatinib on the growth of HER2-dependent and EGFR-dependent cancer cell lines.

Methodology:

  • Cell Seeding: BT-474 and A431 cells were seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with a serial dilution of tucatinib.

  • Incubation: The plates were incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment: Cell viability was measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The IC50 values were calculated from the dose-response curves, representing the concentration of tucatinib that inhibited cell proliferation by 50%.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

Caption: HER2 and EGFR signaling pathways and inhibitor action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HER2_cells HER2+ Cells (e.g., BT-474) Tucatinib_treatment Treat with varying concentrations of Tucatinib HER2_cells->Tucatinib_treatment EGFR_cells EGFR+ Cells (e.g., A431) EGFR_cells->Tucatinib_treatment Phospho_assay Phosphorylation Assay (pHER2, pEGFR) Tucatinib_treatment->Phospho_assay Prolif_assay Proliferation Assay Tucatinib_treatment->Prolif_assay IC50_calc Calculate IC50 values Phospho_assay->IC50_calc Prolif_assay->IC50_calc Selectivity_det Determine Selectivity (IC50 EGFR / IC50 HER2) IC50_calc->Selectivity_det

Caption: Experimental workflow for validating HER2 selectivity.

References

A Comparative Analysis of ARRY-380 (Tucatinib) and Trastuzumab Synergy in HER2-Positive Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synergistic anti-tumor effects of ARRY-380 (tucatinib) and trastuzumab in HER2-positive cancer models. The content is structured to offer a clear overview of the enhanced efficacy achieved with this combination therapy, supported by quantitative preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

The combination of this compound (tucatinib), a highly selective HER2 tyrosine kinase inhibitor, and trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, demonstrates significant synergistic anti-tumor activity in HER2-positive cancer models. This synergy is attributed to a dual and more complete blockade of the HER2 signaling pathway, leading to enhanced inhibition of cell proliferation, increased apoptosis, and potent tumor regression in vivo. Preclinical data consistently show that the combination therapy is superior to either agent administered as a monotherapy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic efficacy of the this compound and trastuzumab combination.

In Vitro Synergy: Inhibition of Cell Proliferation
In Vivo Synergy: Tumor Growth Inhibition in BT-474 Xenograft Model

Preclinical studies using the BT-474 human breast cancer xenograft model have provided robust quantitative data on the synergistic anti-tumor activity of this compound and trastuzumab.

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI)Partial RegressionsComplete Regressions/ResponsesReference
This compound (monotherapy)50 mg/kg/day, PO50%Not specifiedNot specified[2][3]
This compound (monotherapy)100 mg/kg/day, PO96%9/12 animals1/12 animals[2][3]
Trastuzumab (monotherapy)20 mg/kg, IP, QW45%00[2][4]
This compound + Trastuzumab 50 mg/kg/day this compound + Trastuzumab 98% 2/12 animals 9/12 animals [2][3]
This compound + Trastuzumab 100 mg/kg/day this compound + Trastuzumab 100% 0 All animals [2][4]

Mechanism of Synergy

The enhanced efficacy of combining this compound and trastuzumab stems from their complementary mechanisms of action, leading to a more comprehensive blockade of the HER2 signaling pathway.

  • Dual Blockade: Trastuzumab binds to the extracellular domain of the HER2 receptor, inhibiting its dimerization and downstream signaling.[5] this compound, a small molecule inhibitor, penetrates the cell membrane and targets the intracellular tyrosine kinase domain of HER2, preventing its phosphorylation and activation.[6] This dual targeting at different sites of the receptor leads to a more profound and sustained inhibition of HER2 activity.

  • Overcoming Resistance: Resistance to trastuzumab can occur through various mechanisms, including the continued activation of the intracellular PI3K/AKT signaling pathway. By directly inhibiting the HER2 kinase activity, this compound can effectively shut down this escape pathway and restore sensitivity to trastuzumab.

  • Enhanced Apoptosis: The combination of this compound and trastuzumab has been shown to additively induce apoptosis (programmed cell death) in HER2-positive cancer cells.[6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2_Receptor HER2 Receptor Trastuzumab->HER2_Receptor Binds to extracellular domain PI3K PI3K HER2_Receptor->PI3K Activates RAS RAS HER2_Receptor->RAS Activates ARRY_380 This compound (Tucatinib) ARRY_380->HER2_Receptor Inhibits intracellular tyrosine kinase domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Dual blockade of the HER2 signaling pathway by trastuzumab and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound and trastuzumab on the proliferation of HER2-positive cancer cells.

  • Cell Seeding:

    • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media.

    • Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Plates are incubated overnight to allow for cell attachment.

  • Drug Treatment:

    • Serial dilutions of this compound and trastuzumab are prepared in culture medium.

    • For combination studies, a matrix of concentrations is prepared.

    • The culture medium is replaced with medium containing the drugs or vehicle control (DMSO).

  • Incubation:

    • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Solubilization:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.

A Seed HER2+ cancer cells in 96-well plate B Incubate overnight A->B C Treat with this compound, Trastuzumab, or combination B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow for a typical cell viability assay.

Western Blot Analysis

This protocol is used to assess the phosphorylation status of HER2 and downstream signaling proteins.

  • Cell Culture and Treatment:

    • HER2-positive cells are grown to 70-80% confluency in 6-well plates.

    • Cells are treated with this compound, trastuzumab, or the combination for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK.

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

A Treat HER2+ cells with drugs B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with secondary antibodies E->F G Detect signal with ECL F->G H Analyze band intensities G->H

Workflow for Western Blot analysis.

In Vivo Xenograft Study

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound and trastuzumab.

  • Animal Model and Tumor Implantation:

    • Female immunodeficient mice (e.g., SCID or nude mice) are used.

    • BT-474 human breast cancer cells are harvested and resuspended in a mixture of media and Matrigel.

    • The cell suspension is subcutaneously injected into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored by caliper measurements.

    • When tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment groups.

  • Drug Administration:

    • This compound is administered orally (PO) daily.

    • Trastuzumab is administered intraperitoneally (IP) on a weekly schedule.

    • The control group receives a vehicle.

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured 2-3 times per week.

    • The study continues until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

    • The rates of partial and complete tumor regressions are determined.

    • Statistical analysis is performed to compare the efficacy between treatment groups.

A Implant BT-474 cells subcutaneously in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound, Trastuzumab, or combination C->D E Measure tumor volume and body weight D->E F Continue until study endpoint E->F G Analyze TGI and tumor regression F->G

Workflow for an in vivo xenograft study.

References

Comparative Efficacy of ARRY-380 (Tucatinib) in Modulating Downstream HER2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Efficacy of ARRY-380

This guide provides an objective comparison of this compound (tucatinib), a highly selective HER2 tyrosine kinase inhibitor, with other HER2-targeted therapies. The focus is on the validation of its effects on downstream signaling pathways, supported by experimental data from preclinical studies.

This compound is an oral, potent, and reversible inhibitor of the HER2 (ErbB2) receptor tyrosine kinase.[1] Its mechanism of action involves binding to the intracellular kinase domain of HER2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[2] Notably, this compound exhibits high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which distinguishes it from other dual HER2/EGFR inhibitors like lapatinib (B449) and neratinib (B1684480) and is associated with a more favorable side-effect profile.[2] The inhibition of HER2 signaling by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.

Comparative Analysis of Downstream Pathway Inhibition

Preclinical studies have consistently demonstrated the potent and selective activity of this compound in HER2-amplified cancer cell lines. A direct comparison with other HER2 inhibitors, lapatinib and neratinib, in the HER2-positive breast cancer cell line SKBR3, highlights the differences in their anti-proliferative and signaling inhibition capacities.

DrugIC50 (nM) in SKBR3 cellsTarget SelectivityInhibition of p-HER2 & p-EGFRSustained Inhibition (72h)
This compound (Tucatinib) 37.5 ± 18.4HER2 >> EGFRSignificantLess effective than neratinib
Lapatinib 51.0 ± 23.0HER2 & EGFRSignificantLess effective than neratinib
Neratinib 3.4 ± 1.1Pan-HER (HER1, HER2, HER4)Most PotentMore effective at preventing reactivation

Data compiled from a comparative time course analysis of the effects of neratinib, lapatinib, and tucatinib (B611992) in an in vitro HER2+ breast cancer model.[2]

The data indicates that while all three inhibitors show nanomolar activity against HER2-positive breast cancer cells, neratinib is the most potent in terms of anti-proliferative effects, followed by tucatinib and then lapatinib.[2] At a concentration of 500 nM, all three drugs significantly inhibited the activation of both EGFR and HER2 at 15 minutes. However, neratinib demonstrated a more sustained inhibition of phosphorylated HER2 and EGFR at later time points (6 to 72 hours) compared to equivalent concentrations of lapatinib or tucatinib.[2] Furthermore, 50 nM neratinib was more effective at preventing the reactivation of ERK1/2 and Akt phosphorylation at 72 hours than 500 nM of either lapatinib or tucatinib.[2] This sustained inhibition by neratinib is likely due to its irreversible binding mechanism, in contrast to the reversible binding of lapatinib and tucatinib.[2]

Combination Therapy with Trastuzumab

This compound has also shown significant synergistic activity when combined with the monoclonal antibody trastuzumab. In the BT-474 human breast carcinoma xenograft model, this compound administered at 50 mg/kg/day resulted in a 50% tumor growth inhibition (TGI), while trastuzumab alone provided a 45% TGI.[3] The combination of this compound (50 mg/kg/day) with trastuzumab, however, led to a remarkable 98% TGI, with complete regressions in 9 out of 12 animals.[3] At a higher dose of this compound (100 mg/kg/day) in combination with trastuzumab, a 100% TGI was observed with all animals showing complete responses.[3] This enhanced effect is attributed to the complementary mechanisms of action of the two drugs, as they target different parts of the HER2 receptor.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2 HER2 p_HER2 p-HER2 HER2->p_HER2 Dimerization & Autophosphorylation ARRY_380 This compound (Tucatinib) ARRY_380->p_HER2 Inhibition PI3K PI3K p_HER2->PI3K RAS RAS p_HER2->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT mTOR mTOR p_AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: this compound inhibits HER2 autophosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. HER2+ Cell Culture (e.g., SKBR3, BT-474) Treatment 2. Treatment with This compound / Comparators Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-HER2, p-AKT, p-ERK) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Quantification 10. Densitometry Analysis Detection->Quantification

Caption: Workflow for Western blot analysis of downstream signaling pathway modulation.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the levels of phosphorylated HER2, AKT, and ERK following treatment with HER2 inhibitors.

  • Cell Culture and Treatment: HER2-positive breast cancer cell lines (e.g., SKBR3, BT-474) are cultured in appropriate media to 70-80% confluency. Cells are then treated with various concentrations of this compound, lapatinib, neratinib, or a vehicle control (DMSO) for specified time points (e.g., 15 minutes, 6, 24, 72 hours).

  • Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated HER2 (p-HER2), phosphorylated AKT (p-AKT), phosphorylated ERK1/2 (p-ERK1/2), and their corresponding total proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Proliferation (IC50) Assay

This assay is used to determine the concentration of an inhibitor required to inhibit 50% of cell proliferation.

  • Cell Seeding: HER2-positive cells (e.g., SKBR3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, lapatinib, or neratinib for a period of 5 days.

  • Viability Assessment: Cell viability is assessed using an acid phosphatase assay or other cell viability reagents (e.g., CellTiter-Glo).

  • Data Analysis: The results are used to generate dose-response curves, and the IC50 values are calculated using appropriate software (e.g., CalcuSyn).

References

ARRY-380 (Tucatinib): A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the performance of therapeutic candidates in physiologically relevant models is paramount. This guide provides a comparative study of ARRY-380 (tucatinib), a potent and highly selective HER2 tyrosine kinase inhibitor, in traditional two-dimensional (2D) monolayer cultures versus more complex three-dimensional (3D) spheroid models.

While 2D cell cultures have long been the workhorse of in vitro drug screening, there is a growing consensus that 3D cell culture models more accurately recapitulate the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. These factors can significantly influence a drug's efficacy and the development of resistance. This guide synthesizes available data to compare the performance of this compound in these two culture systems.

Quantitative Analysis: Drug Sensitivity in 2D vs. 3D Cultures

Cell LineCulture ModelThis compound (Tucatinib) IC50
HCT-116 (Colorectal Carcinoma)2D Monolayer23.3 µM
HCT-116 (Colorectal Carcinoma)3D Spheroid79.3 µM

This data indicates a 3.4-fold increase in the IC50 value for tucatinib (B611992) when moving from a 2D to a 3D culture model in this specific cell line. This suggests that the 3D architecture confers a degree of resistance to this compound. This observation is consistent with numerous studies across various cancer types and therapeutic agents, where 3D cultures generally exhibit increased resistance to treatment compared to their 2D counterparts.[1][2][3] This phenomenon is often attributed to factors such as reduced drug penetration into the spheroid core, the presence of quiescent or hypoxic cells, and altered cell signaling pathways.[1][4]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

2D Cell Culture Protocol for HER2-Positive Breast Cancer Cell Lines (e.g., BT-474, SK-BR3)
  • Cell Seeding: Cells are seeded in standard flat-bottom 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Adhesion: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment: A serial dilution of this compound (tucatinib) is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72-96 hours.

  • Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells (representing 100% viability). IC50 values are calculated by plotting the normalized viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

3D Spheroid Culture Protocol for HER2-Positive Breast Cancer Cell Lines (e.g., BT-474, SK-BR3)
  • Plate Preparation: 96-well ultra-low attachment (ULA) round-bottom plates are used to prevent cell adhesion and promote spheroid formation.

  • Cell Seeding: A single-cell suspension is prepared, and cells are seeded into the ULA plates at a density of 1,000-5,000 cells per well in complete growth medium.

  • Spheroid Formation: The plates are centrifuged at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Plates are then incubated at 37°C and 5% CO2. Spheroid formation is typically observed within 24-72 hours.

  • Drug Treatment: Once uniform spheroids have formed, a serial dilution of this compound is added to the wells.

  • Incubation: The spheroids are incubated with the drug for an extended period, typically 6-7 days, to allow for drug penetration and effect.

  • Viability Assay: Spheroid viability is assessed using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay. This reagent has enhanced lytic capacity to penetrate the spheroid structure.

  • Data Analysis: Data analysis is performed similarly to the 2D protocol to determine the IC50 values.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_2D 2D Culture Workflow cluster_3D 3D Culture Workflow cluster_comparison Comparative Analysis seed_2D Seed Cells (Flat-bottom plate) adhere_2D Cell Adhesion (24h) seed_2D->adhere_2D treat_2D Drug Treatment (this compound) adhere_2D->treat_2D incubate_2D Incubation (72-96h) treat_2D->incubate_2D assay_2D Viability Assay (e.g., CellTiter-Glo) incubate_2D->assay_2D analyze_2D IC50 Calculation assay_2D->analyze_2D compare Compare IC50 Values (2D vs. 3D) analyze_2D->compare seed_3D Seed Cells (ULA plate) form_3D Spheroid Formation (24-72h) seed_3D->form_3D treat_3D Drug Treatment (this compound) form_3D->treat_3D incubate_3D Incubation (6-7 days) treat_3D->incubate_3D assay_3D 3D Viability Assay (e.g., CellTiter-Glo 3D) incubate_3D->assay_3D analyze_3D IC50 Calculation assay_3D->analyze_3D analyze_3D->compare

Experimental workflow for comparing this compound efficacy in 2D and 3D cell cultures.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3->PI3K ARRY380 This compound (Tucatinib) ARRY380->HER2 Inhibits Kinase Domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway and the point of inhibition by this compound (tucatinib).

Discussion and Conclusion

The available data, although limited to a colorectal cancer cell line, strongly suggests that this compound (tucatinib) is less potent in 3D cell culture models compared to traditional 2D monolayers. This highlights the importance of utilizing more physiologically relevant in vitro systems during preclinical drug development. The increased resistance observed in 3D spheroids is likely due to a combination of factors inherent to the 3D structure, which better mimic the challenges faced by a drug in an actual tumor.

For researchers investigating this compound and other HER2-targeted therapies, it is crucial to consider the limitations of 2D culture systems and to incorporate 3D models to gain a more accurate understanding of drug efficacy and potential resistance mechanisms. Further studies are warranted to generate comparative data for this compound in HER2-positive breast cancer cell lines grown in 2D and 3D cultures to confirm these findings in a more disease-relevant context. Such data will be invaluable for guiding clinical trial design and developing more effective treatment strategies for HER2-positive cancers.

References

Comparative Efficacy of Tucatinib (ARRY-380) in Trastuzumab-Refractory HER2-Positive Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tucatinib (B611992) (ARRY-380) with other therapeutic alternatives for patients with HER2-positive metastatic breast cancer whose disease has progressed on trastuzumab-based therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of current treatment options in this setting.

Mechanism of Action: HER2 Pathway Inhibition

Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the HER2 (ERBB2) receptor.[1][2] In approximately 20% of breast cancers, amplification of the ERBB2 gene leads to HER2 overexpression, resulting in constitutive activation of downstream signaling pathways that drive tumor growth and proliferation.[1] Tucatinib functions by binding to the intracellular kinase domain of HER2, preventing its phosphorylation and thereby blocking the PI3K/AKT/mTOR and Ras/Raf/MAPK signaling cascades.[1][2][3] A key feature of tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), which distinguishes it from other dual HER2/EGFR inhibitors like lapatinib (B449) and neratinib (B1684480) and contributes to a more favorable toxicity profile, particularly lower rates of severe diarrhea and rash.[1][4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Trastuzumab Trastuzumab (Extracellular) Trastuzumab->HER2 Binds & Blocks Tucatinib Tucatinib (Intracellular TKI) Tucatinib->HER2 Inhibits Kinase Domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Inhibition.

Pivotal Clinical Trial Data Comparison

The efficacy of tucatinib in a trastuzumab-refractory setting was established in the landmark HER2CLIMB trial. The following tables compare its performance against key alternatives approved for similar patient populations.

Table 1: Efficacy of Tucatinib in the HER2CLIMB Trial Patients with HER2+ metastatic breast cancer previously treated with trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).

Treatment Arm (N=612)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Tucatinib + Trastuzumab + Capecitabine (B1668275) 7.6 months24.7 months41%
Placebo + Trastuzumab + Capecitabine 4.9 months19.2 months23%
Hazard Ratio (95% CI); p-value 0.57 (0.47-0.70); p<0.000010.73 (0.59-0.90); p=0.004N/A
Source: Final overall survival analysis of the HER2CLIMB trial.[5]

Table 2: Comparative Efficacy of Therapeutic Alternatives in Trastuzumab-Refractory Settings

Drug (Trial Name)Patient PopulationMedian PFSMedian OSORR
Trastuzumab Deruxtecan (B607063) (DESTINY-Breast01)Previously treated with T-DM119.4 months29.1 months62.0%
Margetuximab + Chemo (SOPHIA)≥2 prior anti-HER2 therapies5.8 months21.6 months22%
Trastuzumab + Chemo (SOPHIA Control)≥2 prior anti-HER2 therapies4.9 months19.8 months16%
Neratinib + Capecitabine (NALA)≥2 prior HER2-directed regimens5.6 months (co-primary)21.0 months32.8%
Lapatinib + Capecitabine (NALA Control)≥2 prior HER2-directed regimens5.5 months (co-primary)18.7 months26.7%
Sources: DESTINY-Breast01[6][7], SOPHIA[8][9], NALA[10]

Experimental Protocols: Key Clinical Trial Methodologies

A detailed understanding of the trial design is crucial for interpreting efficacy data. Below are the methodologies for the pivotal trials cited.

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[5][11]

  • Patient Population: Enrolled 612 patients with locally advanced or metastatic HER2-positive breast cancer who had previously received trastuzumab, pertuzumab, and T-DM1.[12][13] A notable feature was the inclusion of patients with brain metastases (48% of the study population), including those with active and progressing lesions.[11][13]

  • Randomization and Treatment: Patients were randomized 2:1 to receive either tucatinib (300 mg orally twice daily) or placebo, both in combination with trastuzumab (6 mg/kg every 21 days) and capecitabine (1000 mg/m² twice daily on days 1-14 of a 21-day cycle).[5][12]

  • Stratification Factors: Patients were stratified by the presence of brain metastases, ECOG performance status (0 or 1), and geographic region.[11][12]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR).[12]

  • Secondary Endpoints: Overall survival (OS), PFS in patients with brain metastases, and objective response rate (ORR).[12]

HER2CLIMB_Workflow cluster_screening Patient Screening & Enrollment cluster_strat Stratification cluster_rand Randomization (2:1) cluster_outcome Endpoints Assessment P1 HER2+ Metastatic Breast Cancer P2 Prior Treatment: Trastuzumab, Pertuzumab, T-DM1 P1->P2 P3 With or Without Brain Metastases P2->P3 S1 Brain Metastases (Yes / No) P3->S1 S2 ECOG Status (0 / 1) S3 Region (NA / Rest of World) ArmA Tucatinib + Trastuzumab + Capecitabine S3->ArmA ArmB Placebo + Trastuzumab + Capecitabine S3->ArmB E1 Primary: Progression-Free Survival (PFS) ArmA->E1 ArmB->E1 E2 Secondary: Overall Survival (OS), ORR, PFS in BM patients E1->E2

Caption: Workflow for the HER2CLIMB Clinical Trial.
  • Study Design: A single-group, open-label, multicenter, phase 2 trial.[14]

  • Patient Population: Enrolled 184 patients with HER2-positive metastatic breast cancer who were previously treated with T-DM1.[6][14]

  • Treatment: Patients received trastuzumab deruxtecan (T-DXd) at a dose of 5.4 mg/kg intravenously every 3 weeks.[6][14]

  • Primary Endpoint: Confirmed objective response rate (ORR) by independent central review.[6]

  • Secondary Endpoints: Overall survival (OS), duration of response (DOR), and progression-free survival (PFS).[6]

  • Study Design: A randomized, open-label, phase 3 trial.[8]

  • Patient Population: Enrolled 536 patients with HER2-positive advanced breast cancer who had progressed on at least two prior anti-HER2 therapies.[8][9]

  • Treatment: Patients were randomized 1:1 to receive either margetuximab plus chemotherapy or trastuzumab plus chemotherapy.[8][15]

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[8]

  • Study Design: A randomized, open-label, active-controlled, phase 3 trial.[16]

  • Patient Population: Enrolled patients with HER2-positive metastatic breast cancer who had received two or more prior HER2-directed regimens.[16]

  • Treatment: Patients were randomized to receive neratinib plus capecitabine versus lapatinib plus capecitabine.[17]

  • Co-Primary Endpoints: Centrally confirmed PFS and OS.[10]

Preclinical Experimental Methodologies

The characterization of tucatinib's activity relies on standardized preclinical assays.

Table 3: Key Preclinical Assays for TKI Characterization

Assay TypeMethodologyPurpose
Cell Proliferation Assay 1. Seed HER2+ cancer cells (e.g., BT-474) in 96-well plates. 2. Treat with varying concentrations of the TKI. 3. Incubate for a set period (e.g., 72 hours). 4. Measure cell viability using reagents like CellTiter-Glo®. 5. Calculate IC50 values (concentration for 50% inhibition).To quantify the potency of the inhibitor in suppressing cancer cell growth.[1]
Western Blotting 1. Treat cells with the TKI and lyse to extract proteins. 2. Separate proteins by size via SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe with primary antibodies against total and phosphorylated proteins (e.g., p-HER2, p-AKT). 5. Detect with secondary antibodies and quantify band intensity.To confirm the inhibitor's effect on the phosphorylation status of target proteins and downstream signaling molecules.[1]
In Vivo Xenograft Model 1. Implant human HER2+ tumor cells subcutaneously into immunocompromised mice. 2. Allow tumors to grow to a specified size. 3. Randomize mice into treatment (TKI) and control (vehicle) groups. 4. Administer treatment orally on a set schedule. 5. Measure tumor volume over time to assess anti-tumor activity.To evaluate the anti-tumor efficacy of the compound in a living organism.[1]

Conclusion

In the trastuzumab-refractory setting, tucatinib, in combination with trastuzumab and capecitabine, has demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival.[5] Its high selectivity for HER2 and proven efficacy in patients with brain metastases make it a critical therapeutic option.[11] When compared to other agents, the choice of therapy depends on the specific patient history, prior lines of treatment, and presence of central nervous system disease. Antibody-drug conjugates like trastuzumab deruxtecan show profound efficacy in patients who have progressed on T-DM1, while other TKIs and Fc-engineered antibodies offer alternative mechanisms of action for this heavily pretreated patient population.[6][8][10]

References

Comparative Analysis of ARRY-380 (Tucatinib) in Targeting HER2 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARRY-380 (tucatinib), a highly selective HER2 tyrosine kinase inhibitor (TKI), with other HER2-targeted therapies.[1][2] It includes a summary of preclinical data, detailed experimental protocols, and visualizations of the HER2 signaling pathway and experimental workflows to validate this compound's activity against HER2 mutations.

Introduction to this compound (Tucatinib)

This compound, also known as tucatinib (B611992), is an oral, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][3][4] Unlike other TKIs that also target the epidermal growth factor receptor (EGFR), tucatinib's high selectivity for HER2 minimizes EGFR-related toxicities.[1][4] Activating mutations in the HER2 gene (ERBB2) are oncogenic drivers in a variety of cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][5] Tucatinib is designed to specifically target these HER2-driven cancers.[1]

Comparative Preclinical Activity

Preclinical studies have demonstrated the potent and selective activity of tucatinib against HER2-mutant cancer models. Its efficacy has been compared with other HER2-targeted TKIs, such as neratinib (B1684480) and lapatinib (B449).

Biochemical and Cellular Potency

Tucatinib demonstrates high potency in inhibiting HER2 kinase activity with minimal impact on EGFR. This selectivity is a key differentiating factor from less selective TKIs like lapatinib and neratinib.

InhibitorTarget(s)IC50 (HER2, cell-free)IC50 (EGFR, cell-free)Selectivity (EGFR/HER2)Binding
This compound (Tucatinib) HER2 6.9 nM [6]449 nM [6]~65-fold Reversible [3]
NeratinibHER1, HER2, HER459 nM92 nM~1.5-foldIrreversible[3]
LapatinibHER1, HER29.2 nM[7][8]10.8 nM[7][8]~1.2-foldReversible[3]
Activity Against HER2-Mutant Cell Lines

Tucatinib has shown significant activity in inhibiting the proliferation of cancer cell lines harboring HER2 mutations. Comparative studies indicate that while neratinib may be more potent in certain contexts, tucatinib's high selectivity offers a favorable therapeutic window.

Cell LineCancer TypeHER2 MutationThis compound (Tucatinib) IC50Neratinib IC50Lapatinib IC50
BT-474Breast CancerAmplification7 nM (pHER2)[6], 33 nM (proliferation)2 nM (pHER2)[6]46 nM (pHER2)[6]
NCI-N87Gastric CancerAmplification4 nM (pHER2)[6]12 nM (pHER2)[6]40 nM (pHER2)[6]
MCF10A-G776insV_G/CBreast CancerExon 20 InsertionPotent inhibitor of HER2 phosphorylationData not availableData not available
PDX ModelsVariousExtracellular Domain, Kinase Domain (L755S, V777L)Effective in inhibiting tumor growthData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's activity are provided below.

In Vitro HER2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on HER2 kinase activity.

Protocol:

  • Reagents and Materials: Recombinant human HER2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A reaction mixture containing HER2 kinase, the peptide substrate, and the test compound (e.g., tucatinib) in kinase buffer is prepared in a 96-well plate.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cellular HER2 Phosphorylation Assay

This assay measures the inhibition of HER2 autophosphorylation in a cellular context.

Protocol:

  • Cell Culture: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) are cultured to 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., tucatinib) for a specified duration (e.g., 2 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated HER2 (p-HER2) and total HER2.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an ECL substrate and an imaging system.

  • Data Analysis: The band intensities for p-HER2 are normalized to total HER2 to determine the extent of inhibition.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the inhibitor for 72 hours.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the log concentration of the inhibitor.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells with HER2 mutations are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., tucatinib orally), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treatment and control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the HER2 signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

HER2 Signaling Pathway

HER2 activation, through homo- or heterodimerization with other ErbB family members, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[9] Tucatinib inhibits the initial step of this cascade by blocking HER2 autophosphorylation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Tucatinib This compound (Tucatinib) Tucatinib->HER2 Inhibits Autophosphorylation

Caption: HER2 signaling pathway and the inhibitory action of this compound (tucatinib).

Experimental Workflow for Validating this compound Activity

The following diagram illustrates a typical workflow for the preclinical validation of this compound's activity against HER2 mutations.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay HER2 Kinase Assay (Biochemical Potency) IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay Cellular Assays (HER2-Mutant Cell Lines) Phospho_Assay HER2 Phosphorylation Assay Cell_Assay->Phospho_Assay Prolif_Assay Cell Proliferation Assay Cell_Assay->Prolif_Assay Phospho_Assay->IC50 Prolif_Assay->IC50 Xenograft Tumor Xenograft Model (Efficacy & Tolerability) TGI Tumor Growth Inhibition Xenograft->TGI IC50->Xenograft

Caption: A typical experimental workflow for validating the activity of this compound.

Conclusion

This compound (tucatinib) is a potent and highly selective HER2 inhibitor with demonstrated activity against HER2-mutant cancers in preclinical models. Its selectivity for HER2 over EGFR translates to a potentially favorable safety profile compared to other less selective TKIs. The provided data and experimental protocols offer a framework for researchers to further validate and compare the efficacy of tucatinib in the context of HER2-driven malignancies.

References

A Comparative Guide to ARRY-380 (Tucatinib) and Next-Generation HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HER2-positive cancer therapy is continually evolving, with the development of novel inhibitors offering improved efficacy and safety profiles. This guide provides a comprehensive benchmark of ARRY-380 (tucatinib), a highly selective HER2 tyrosine kinase inhibitor (TKI), against other next-generation HER2 inhibitors, including the TKIs neratinib (B1684480) and lapatinib (B449), and the antibody-drug conjugate (ADC) trastuzumab deruxtecan (B607063). This comparison is supported by preclinical and clinical data to aid in the evaluation and strategic development of new therapeutic agents.

Executive Summary

This compound (tucatinib) distinguishes itself as a potent and highly selective, reversible inhibitor of HER2.[1] Its primary advantage lies in its significant selectivity for HER2 over the epidermal growth factor receptor (EGFR), which translates to a more favorable safety profile with a lower incidence of EGFR-related toxicities such as severe diarrhea and rash.[2] In contrast, lapatinib is a reversible dual inhibitor of both EGFR and HER2, while neratinib is an irreversible pan-HER inhibitor, targeting EGFR, HER2, and HER4.[3] Trastuzumab deruxtecan represents a different class of next-generation HER2-targeted therapy, an antibody-drug conjugate that delivers a potent cytotoxic payload directly to HER2-expressing tumor cells.[4][5]

Clinical data from the pivotal HER2CLIMB trial have demonstrated the significant efficacy of tucatinib (B611992) in combination with trastuzumab and capecitabine, particularly in patients with heavily pretreated HER2-positive metastatic breast cancer, including those with brain metastases.[6][7][8] This guide will delve into the comparative preclinical and clinical data, providing a detailed analysis of the performance of these key HER2 inhibitors.

Data Presentation

Table 1: Comparative Preclinical Activity of HER2 Tyrosine Kinase Inhibitors
InhibitorMechanism of ActionTarget SpecificityIC50 (HER2)IC50 (EGFR)Key Preclinical Findings
This compound (Tucatinib) Reversible, ATP-competitiveHighly selective for HER2~8 nM>1000-fold selective for HER2 vs. EGFRPotent anti-proliferative activity in HER2-amplified cell lines; significant tumor growth inhibition in xenograft models, including intracranial models.[1][9][10]
Neratinib Irreversible, covalent bondPan-HER (EGFR, HER2, HER4)~5.6 nMPotent inhibitorMost potent of the three TKIs in preclinical studies against HER2-amplified cell lines.[3][11][12]
Lapatinib Reversible, ATP-competitiveDual EGFR and HER2~109 nMPotent inhibitorInhibits proliferation of HER2-overexpressing cell lines and shows anti-tumor activity in xenograft models.[11][13][14]
Table 2: Comparative Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
Inhibitor CombinationClinical TrialPatient PopulationMedian Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
Tucatinib + Trastuzumab + Capecitabine HER2CLIMBPreviously treated with trastuzumab, pertuzumab, and T-DM17.6 months (vs. 4.9 months with placebo)24.7 months (vs. 19.2 months with placebo)40.6% (vs. 22.8% with placebo)
Trastuzumab Deruxtecan DESTINY-Breast01Previously treated with T-DM119.4 months29.1 months62.0%

Note: Direct head-to-head clinical trial data for all these agents in the same line of therapy is limited. The data presented is from pivotal trials for each respective agent.

Experimental Protocols

Cell Proliferation (IC50) Assay

This protocol is a standard method to determine the concentration of an inhibitor required to inhibit 50% of cell proliferation in vitro.

1. Cell Culture:

  • HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Seeding:

  • Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

3. Drug Treatment:

  • A serial dilution of the test inhibitors (this compound, neratinib, lapatinib) is prepared.

  • The culture medium is replaced with medium containing the various concentrations of the inhibitors. Control wells receive vehicle (e.g., DMSO) only.

4. Incubation:

  • The plates are incubated for a period of 72 hours to allow for the assessment of cell proliferation.

5. Viability Assessment:

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is read using a plate reader.

6. Data Analysis:

  • The results are expressed as a percentage of inhibition compared to the vehicle control.

  • The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.[3][15][16]

Tumor Xenograft Model

This in vivo protocol assesses the anti-tumor efficacy of the inhibitors in a living organism.

1. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[17][18]

2. Tumor Cell Implantation:

  • HER2-positive human cancer cells (e.g., BT-474, NCI-N87) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.[19]

  • The cell suspension is subcutaneously injected into the flank of the mice.

3. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

4. Drug Administration:

  • The inhibitors are administered to the mice, typically via oral gavage for small molecules like this compound, neratinib, and lapatinib, at predetermined doses and schedules.

  • The control group receives the vehicle solution.

5. Tumor Measurement and Data Collection:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body weight and general health of the mice are also monitored.

6. Endpoint and Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.[9][20][21]

Clinical Trial Efficacy Assessment (RECIST 1.1)

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized methodology for assessing tumor response in clinical trials.[1][4][5]

1. Baseline Assessment:

  • All measurable lesions are identified and their longest diameters are recorded. A maximum of five target lesions in total, and a maximum of two per organ, are selected for tracking.

2. Follow-up Assessments:

  • Tumor assessments are performed at regular intervals during the trial.

  • The longest diameter of each target lesion is measured at each follow-up.

3. Response Criteria:

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.

  • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking the smallest sum recorded since the treatment started as reference. There must also be an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[13][22]

Mandatory Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tki TKI Inhibition Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 HER2->HER3 Dimerization RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates This compound This compound This compound->HER2 Inhibits Neratinib Neratinib Neratinib->HER2 Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: HER2 signaling pathway and points of inhibition by TKIs.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Cell_Lines HER2+ Cancer Cell Lines (e.g., BT-474, SK-BR-3) IC50_Assay Cell Proliferation (IC50) Assay Cell_Lines->IC50_Assay Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) Cell_Lines->Xenograft_Model Phase_I Phase I Clinical Trial (Safety & Dosage) IC50_Assay->Phase_I Promising Candidates TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Xenograft_Model->TGI_Analysis TGI_Analysis->Phase_I Promising Candidates Phase_II_III Phase II/III Clinical Trials (Efficacy & Safety) Phase_I->Phase_II_III RECIST Tumor Response Assessment (RECIST 1.1) Phase_II_III->RECIST PFS_OS PFS & OS Analysis RECIST->PFS_OS

Caption: General experimental workflow for inhibitor evaluation.

References

Safety Operating Guide

Crucial Safety Notice: Identifying "Arry-380" for Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action required: Positive identification of the substance "Arry-380" is necessary before any disposal procedures can be determined. An official Safety Data Sheet (SDS) is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Initial searches for "this compound" did not yield a conclusive Safety Data Sheet (SDS) for a uniquely identified chemical substance. The term appears in various contexts, including as a component in a sanitizer, an agricultural adjuvant, and an investigational drug. The disposal protocols for these substances would differ significantly. Therefore, providing a single set of disposal instructions for "this compound" without a specific SDS would be unsafe and could lead to regulatory non-compliance.

Researchers and laboratory professionals must obtain the specific SDS for the product they are using. This document will provide detailed instructions in Section 13: Disposal considerations.

General Principles of Laboratory Chemical Waste Disposal

While specific instructions for "this compound" cannot be provided without its SDS, the following are universal best practices for the disposal of laboratory chemical waste. This guidance is intended to supplement, not replace, the information provided in a substance-specific SDS.

1. Identification and Segregation:

  • Never dispose of unidentified chemical waste.

  • Segregate waste into compatible chemical groups to prevent dangerous reactions. Common categories include:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Strong acids

    • Strong bases

    • Heavy metal solutions

    • Solid chemical waste

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste, including but not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat

3. Spill Management:

  • In the event of a spill, consult the substance's SDS for specific cleanup procedures.[1][2]

  • For small spills, absorbent materials may be used, followed by a thorough cleaning of the area.[1]

  • Ensure the area is well-ventilated.[2]

4. Container Management:

  • Use only approved, clearly labeled waste containers.

  • Do not overfill containers.

  • Keep waste containers securely closed when not in use.[2]

5. Regulatory Compliance:

  • All chemical waste disposal must comply with local, state, and federal regulations.

  • Maintain accurate records of all disposed chemical waste.

Experimental Protocols for Safe Handling (General)

The following are general experimental protocols for handling potentially hazardous chemicals in a laboratory setting. These should be adapted based on the specific hazards identified in the substance's SDS.

Protocol for Preparing a Chemical for Disposal:

  • Consult the SDS: Before handling the chemical, thoroughly review its Safety Data Sheet, paying close attention to the sections on hazards, handling and storage, and disposal considerations.

  • Wear Appropriate PPE: Don the required personal protective equipment as specified in the SDS.

  • Work in a Ventilated Area: Conduct all handling of the chemical waste in a well-ventilated area, such as a fume hood.

  • Transfer to Waste Container: Carefully transfer the chemical waste to its designated and labeled waste container. Avoid splashing or creating aerosols.

  • Secure and Store: Securely close the waste container and store it in a designated, safe location away from incompatible materials, awaiting pickup by a certified waste disposal vendor.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the proper disposal of any laboratory chemical.

A Start: Chemical Waste for Disposal B Identify the Chemical (Name, CAS Number) A->B C Locate the Safety Data Sheet (SDS) B->C D Consult Section 13: Disposal Considerations C->D E Determine Waste Category (e.g., Hazardous, Non-hazardous) D->E F Segregate into Compatible Waste Stream E->F G Package and Label According to Institutional and Regulatory Guidelines F->G H Store in Designated Waste Accumulation Area G->H I Arrange for Pickup by Certified Waste Disposal Vendor H->I J End: Waste Disposed I->J

Caption: General workflow for laboratory chemical disposal.

Disclaimer: This information is for guidance purposes only and should not be substituted for the specific instructions found in a Safety Data Sheet or for the advice of a qualified environmental health and safety professional.

References

Essential Safety and Logistics for Handling ARRY-380 (Tucatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like ARRY-380 (also known as Tucatinib) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate careful handling. According to safety data sheets, the compound is harmful if swallowed, may cause eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1][2]. It is also toxic to aquatic life with long-lasting effects[1].

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable (e.g., nitrile)
Eye/Face Protection Safety Glasses/GogglesANSI Z87.1 compliant safety glasses with side shields or goggles
Face ShieldRecommended when there is a risk of splashing
Respiratory Protection RespiratorNIOSH-approved respirator (e.g., N95 or higher) if working with powder or creating dust
Skin and Body Protection Lab CoatStandard laboratory coat
Additional ProtectionConsider a disposable gown or apron for larger quantities or when splashing is likely

Step-by-Step Handling and Disposal Plan

This section outlines a procedural guide for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the storage temperature recommendations provided on the product insert, which is typically -20°C for stock solutions[3].

2. Preparation and Handling:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly donned.

  • Avoid direct contact with the skin, eyes, and clothing.

  • When weighing or transferring the solid compound, take care to avoid generating dust.

  • For creating solutions, dissolve this compound in a suitable solvent like DMSO within the fume hood[3][4].

3. Spill Management:

  • In case of a small spill, carefully absorb the material with an inert absorbent material.

  • Place the contaminated material into a sealed container for proper disposal.

  • Ventilate the area and clean the spill site thoroughly.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Wipe down the work area in the fume hood after each use.

5. Waste Disposal:

  • Dispose of all waste materials, including empty containers, contaminated PPE, and unused compound, in accordance with local, state, and federal regulations for hazardous waste.

  • Do not allow the compound to enter drains or waterways[2].

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Enclosure (Fume Hood) B->C D Weigh and Prepare Solution C->D E Decontaminate Work Area and Equipment D->E Spill Spill Occurs? D->Spill F Segregate and Label Waste E->F G Dispose of Waste via Certified Hazardous Waste Vendor F->G Spill->E No Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Yes Spill_Procedure->E

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.